molecular formula C7H12ClN B1447948 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride CAS No. 1423024-34-3

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride

Cat. No.: B1447948
CAS No.: 1423024-34-3
M. Wt: 145.63 g/mol
InChI Key: LSUMTEMFIXRQAM-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride (CAS 1423024-34-3) is a versatile bicyclic organic compound that serves as a valuable building block and intermediate in advanced organic synthesis . Its molecular formula is C 7 H 12 ClN . The compound features a bridged structure with an unsaturated bond, making it a key precursor for further functionalization in medicinal chemistry and pharmaceutical research . This core 8-azabicyclo[3.2.1]octane scaffold, often referred to as a tropane analogue, is of significant interest in neuroscience research . Compounds based on this structure are extensively studied for their potential to interact with biological targets in the central nervous system, particularly monoamine transporters . As such, this compound is a crucial synthetic intermediate for researchers developing novel ligands for the dopamine transporter (DAT) and serotonin transporter (SERT) . Its applications extend to the synthesis of more complex molecules for agrochemical and dyestuff research . This product is intended for use by qualified researchers in a controlled laboratory setting. Safety and Handling: This compound has reported hazard codes H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-6-4-5-7(3-1)8-6;/h1-2,6-8H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUMTEMFIXRQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-34-3
Record name 8-Azabicyclo[3.2.1]oct-2-ene, hydrochloride (1:1)
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Record name 8-azabicyclo[3.2.1]oct-2-ene hydrochloride
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Foundational & Exploratory

discovery and history of 8-Azabicyclo[3.2.1]octane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 8-Azabicyclo[3.2.1]octane Derivatives

Foreword

The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane nucleus, represents a cornerstone in the fields of organic chemistry and pharmacology. Its rigid, bicyclic structure has fascinated and challenged chemists for over a century, while its profound physiological effects have positioned it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 8-azabicyclo[3.2.1]octane derivatives, offering insights for researchers, scientists, and drug development professionals. We will journey from the early isolation of tropane-containing natural products to the sophisticated synthetic strategies and diverse pharmacological applications that define the modern landscape of this remarkable chemical entity.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Elucidation

The story of the 8-azabicyclo[3.2.1]octane core is not one of a single, deliberate discovery but rather a gradual unraveling of the chemical secrets held within potent botanicals used for millennia.

From Ancient Flora to Isolated Alkaloids

For centuries, plants from the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium, were utilized in traditional medicine for their potent effects, including anesthetic and antispasmodic properties. The quest to identify the active principles of these plants was a driving force in the nascent field of chemistry. A significant milestone was achieved in 1831 when the German pharmacist Heinrich F. G. Mein successfully isolated a pure crystalline alkaloid from Atropa belladonna, which he named atropine . This marked the first isolation of a pure compound containing the 8-azabicyclo[3.2.1]octane core, although its complex structure remained a mystery.

Similarly, the well-documented psychoactive and anesthetic properties of the coca plant (Erythroxylum coca) spurred chemical investigation. In 1860, Albert Niemann, a graduate student at the University of Göttingen, isolated and characterized the primary active alkaloid, cocaine . These early isolations provided pure substances for chemists to begin the arduous task of structural elucidation.

The Structural Puzzle and the Rise of a Bicyclic Framework

Determining the intricate, three-dimensional structure of these alkaloids was a formidable challenge for 19th and early 20th-century chemists. The initial approaches relied on degradation studies, breaking the complex molecules into smaller, more manageable fragments.

A critical breakthrough came in 1881 when Albert Ladenburg successfully hydrolyzed atropine, cleaving it into two components: tropine and tropic acid. This simplified the problem by separating the core bicyclic alcohol, tropine, from its ester side chain.

The definitive elucidation of the 8-azabicyclo[3.2.1]octane skeleton is largely attributed to the monumental work of Richard Willstätter. Through a series of meticulous degradation experiments, he pieced together the bicyclic nature of the core. His total synthesis of tropinone in 1901, while lengthy and low-yielding, provided the first synthetic confirmation of the proposed structure.

However, it was the elegant and highly efficient synthesis of tropinone by Sir Robert Robinson in 1917 that truly solidified the understanding of the 8-azabicyclo[3.2.1]octane framework. Robinson's one-pot reaction, which brought together succinaldehyde, methylamine, and acetonedicarboxylic acid, is celebrated as a classic example of biomimetic synthesis, mimicking the presumed biosynthetic pathway in the plant. This synthesis not only confirmed the structure but also made the tropane scaffold more accessible for further investigation.

The final piece of the structural puzzle, the absolute configuration of these chiral molecules, was later confirmed through the advent of X-ray crystallography, providing an unambiguous three-dimensional view of this pivotal scaffold.

Part 2: Synthetic Strategies for Assembling the 8-Azabicyclo[3.2.1]octane Core

The unique and conformationally constrained structure of the 8-azabicyclo[3.2.1]octane nucleus has made it a compelling target for synthetic organic chemists. Methodologies have evolved from classical approaches to highly sophisticated modern strategies.

The Enduring Legacy of the Robinson-Schopf Tropinone Synthesis

The Robinson-Schopf synthesis stands as a landmark achievement in organic synthesis. Its brilliance lies in its convergence and mimicry of natural processes.

  • Preparation of Reagents:

    • Succinaldehyde is typically generated in situ from the hydrolysis of 2,5-dimethoxytetrahydrofuran using a dilute acid.

    • A buffered aqueous solution (e.g., citrate buffer, pH ~4-5) is prepared containing methylamine hydrochloride and acetonedicarboxylic acid.

  • Reaction Execution:

    • The freshly prepared succinaldehyde solution is added slowly to the buffered solution of the other reactants, often with cooling to manage any exotherm.

  • Tandem Reaction and Work-up:

    • The mixture is stirred at room temperature, allowing for a cascade of reactions: two intermolecular Mannich reactions, an intramolecular Mannich reaction, and a final decarboxylation.

    • Upon completion, the reaction is basified (e.g., with K₂CO₃) and extracted with an organic solvent (e.g., chloroform).

  • Purification:

    • The crude tropinone is purified by vacuum distillation or crystallization of a salt derivative.

  • pH Control: The slightly acidic pH is critical. It facilitates the Mannich reactions while preventing the self-condensation of succinaldehyde.

  • One-Pot Cascade: The genius of this synthesis is its one-pot nature, which avoids the isolation of intermediates, thereby increasing efficiency and overall yield.

Modern Synthetic Methodologies

While the Robinson synthesis is historically paramount, contemporary organic synthesis has introduced a diverse toolkit for constructing the 8-azabicyclo[3.2.1]octane skeleton, with a strong emphasis on controlling stereochemistry.

A prevalent modern strategy involves forming one of the rings via an intramolecular cyclization event.

  • Intramolecular Michael Addition: A suitably functionalized piperidine derivative can undergo an intramolecular conjugate addition to forge the five-membered ring.

  • Ring-Closing Metathesis (RCM): The use of ruthenium-based catalysts (e.g., Grubbs' catalysts) on a diene-containing precursor has become a powerful method for forming the bicyclic system.

The biological activity of tropane derivatives is often stereospecific. Consequently, the development of enantioselective syntheses has been a major research focus.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the chiral tropane scaffold.

  • Asymmetric Catalysis: The use of chiral catalysts to direct the stereochemical outcome of key bond-forming reactions represents a highly efficient and elegant approach to enantioenriched tropane derivatives.

Table 1: Comparison of Key Synthetic Routes to the Tropane Core

Synthetic RouteCore PrincipleAdvantagesDisadvantages
Robinson-Schopf Synthesis Biomimetic, one-pot tandem Mannich reactionHigh efficiency, operational simplicity, historical significance.Limited substrate scope, lack of stereocontrol.
Intramolecular Cyclizations Stepwise construction via ring-closing reactionsGreater flexibility for substitution patterns, potential for stereocontrol.Often requires multi-step synthesis of the linear precursor.
Asymmetric Catalysis Chiral catalysts to induce enantioselectivityAccess to enantiomerically pure products, high atom economy.Catalyst development can be complex and costly.

Part 3: Pharmacological Significance and Drug Development

The 8-azabicyclo[3.2.1]octane scaffold is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid structure pre-organizes substituents in a defined three-dimensional space, allowing for high-affinity interactions with a variety of biological targets.

The Cholinergic System: The Original Target

The first elucidated pharmacological role of tropane alkaloids was their interaction with the cholinergic nervous system.

  • Atropine and Scopolamine: These natural products are potent competitive antagonists of muscarinic acetylcholine receptors (mAChRs). By blocking the action of acetylcholine, they exert effects such as pupil dilation (mydriasis), increased heart rate (tachycardia), and reduced secretions. They remain in clinical use for conditions like bradycardia and as antidotes for certain types of poisoning.

The Dopamine Transporter (DAT): The Cocaine Connection

The potent psychostimulant and addictive properties of cocaine led to the identification of the dopamine transporter (DAT) as a primary target for a major class of 8-azabicyclo[3.2.1]octane derivatives.

  • Cocaine: Cocaine functions as a dopamine reuptake inhibitor by binding to DAT. This blockage leads to an accumulation of dopamine in the synaptic cleft, particularly in the brain's reward pathways, which is responsible for its reinforcing effects.

  • Phenyltropane Analogs: The elucidation of cocaine's mechanism of action launched the synthesis of thousands of phenyltropane analogs. These compounds have been invaluable as research tools to study the DAT and have been explored as potential therapeutics for substance use disorders and other CNS conditions.

Expanding Horizons: New Biological Targets

The versatility of the 8-azabicyclo[3.2.1]octane scaffold has allowed for its application in targeting a diverse array of other proteins.

  • Sigma Receptors: Certain tropane derivatives have demonstrated high affinity and selectivity for sigma receptors, which are implicated in various neurological and psychiatric disorders.

  • Opioid Receptors: Novel tropane-based ligands for opioid receptors have been designed, offering potential avenues for the development of new analgesics.

  • Other Transporters and Receptors: The scaffold continues to be a rich source for discovering new ligands for the serotonin transporter (SERT), the norepinephrine transporter (NET), and a range of G-protein coupled receptors (GPCRs).

Diagram 1: The Synthetic Pathway of the Robinson-Schopf Tropinone Synthesis

G succinaldehyde Succinaldehyde mannich1 Intermolecular Mannich Reaction succinaldehyde->mannich1 methylamine Methylamine methylamine->mannich1 acetone_dicarboxylic_acid Acetonedicarboxylic Acid mannich2 Second Intermolecular Mannich Reaction acetone_dicarboxylic_acid->mannich2 mannich1->mannich2 intramolecular_mannich Intramolecular Mannich Reaction mannich2->intramolecular_mannich decarboxylation Double Decarboxylation intramolecular_mannich->decarboxylation tropinone Tropinone decarboxylation->tropinone

Caption: A flowchart of the Robinson-Schopf tropinone synthesis.

Conclusion

The journey of the 8-azabicyclo[3.2.1]octane core, from its origins in ancient herbal medicine to its current status as a privileged scaffold in modern drug discovery, is a testament to its enduring chemical and biological significance. The historical challenges of its structural elucidation and the elegance of the synthetic solutions developed by chemical pioneers have laid a rich foundation for contemporary research. The inherent conformational rigidity and stereochemical complexity of the tropane nucleus continue to make it a versatile and powerful template for designing selective ligands for a wide range of biological targets. As our understanding of complex diseases deepens, the 8-azabicyclo[3.2.1]octane scaffold is certain to remain a vital tool in the development of novel therapeutics.

References

  • Title: The Constitution of Tropine and Tropidine. Source: Journal of the Chemical Society, Transactions. URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride, a member of the tropane alkaloid family, represents a core structural motif of significant interest in medicinal chemistry and drug development. The rigid bicyclic framework and the presence of a basic nitrogen atom confer unique stereochemical and pharmacological properties, making it a valuable scaffold for the design of novel therapeutics. Despite its importance as a synthetic intermediate, a comprehensive public repository of its specific physicochemical properties is notably scarce.

This technical guide is designed to bridge this knowledge gap. As your Senior Application Scientist, my objective is not to simply present a list of known values but to provide a practical, in-depth resource for researchers. Where experimental data for the hydrochloride salt is unavailable, this guide offers robust predicted data for the free base, contextualizes these predictions with data from analogous tropane alkaloids, and provides detailed, field-proven experimental protocols for the determination of these critical parameters. This approach ensures a self-validating system of information, empowering researchers to confidently handle, characterize, and utilize this compound in their work.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its molecular structure. This compound is the salt formed from the reaction of the bicyclic amine, 8-Azabicyclo[3.2.1]oct-2-ene, with hydrochloric acid.

IdentifierValue
IUPAC Name 8-azabicyclo[3.2.1]oct-2-ene;hydrochloride
CAS Number 1423024-34-3
Molecular Formula C₇H₁₂ClN
Molecular Weight 145.63 g/mol
Canonical SMILES C1C=C[C@H]2CC[C@@H]1N2.Cl
InChI Key LSUMTEMFIXRQAM-UHFFFAOYSA-N

Predicted Physicochemical Properties of the Free Base

In the absence of comprehensive experimental data for the hydrochloride salt, we turn to computational methods to predict the properties of the free base, 8-Azabicyclo[3.2.1]oct-2-ene. These predictions, generated using established algorithms, provide a valuable baseline for understanding the molecule's behavior. The formation of the hydrochloride salt will predictably alter these properties, most notably increasing water solubility and the melting point.

PropertyPredicted Value (for Free Base)Expected Impact of Hydrochloride Salt Formation
Molecular Weight 109.17 g/mol Increase to 145.63 g/mol
logP (Octanol/Water Partition Coefficient) 1.1Significant decrease
Aqueous Solubility LogS: -1.5 to -2.0Significant increase
pKa (Strongest Basic) 9.5 - 10.5The amine is protonated
Boiling Point (at 760 mmHg) ~160-180 °CNot applicable (decomposes)
Melting Point Not availableSignificantly higher than the free base

Causality Behind Property Changes upon Salt Formation: The protonation of the tertiary amine by hydrochloric acid introduces a positive charge on the nitrogen atom and a chloride counter-ion. This transformation from a neutral, relatively nonpolar molecule to an ionic salt dramatically increases its polarity. The strong electrostatic interactions in the resulting crystal lattice lead to a higher melting point. Furthermore, the ionic nature of the salt greatly enhances its ability to interact with polar solvents like water, leading to a substantial increase in aqueous solubility.[1][2][3]

Structural Elucidation and Spectroscopic Analysis

Definitive structural confirmation is paramount. The following sections detail the expected spectroscopic signatures of this compound and provide protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1/C5 (bridgehead)~3.3 - 3.5~55 - 60
C2/C3 (vinylic)~5.8 - 6.0~128 - 132
C4/C7 (allylic)~2.2 - 2.5~30 - 35
C6~1.8 - 2.0~25 - 30

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is often suitable for hydrochloride salts.

    • Gently agitate the tube to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A spectral width of 10-12 ppm is typically sufficient.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally appropriate.

    • For more detailed structural assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the structure. The splitting patterns in the ¹H NMR spectrum will be crucial for confirming the connectivity of the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation. For this compound, electrospray ionization (ESI) is the preferred method due to the ionic nature of the compound.

Expected Fragmentation Pattern: In positive ion ESI-MS, the compound will be detected as the protonated free base, [C₇H₁₁N + H]⁺, with an expected m/z of 110.0964. The fragmentation of the tropane core is well-documented and typically involves the loss of small neutral molecules.[4] The NIST WebBook provides a reference mass spectrum for the free base (8-Azabicyclo[3.2.1]oct-2-ene), which can be a useful comparison.[5]

Step-by-Step Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 110.1) as the precursor and applying collision-induced dissociation (CID).

  • Data Interpretation:

    • Identify the molecular ion and confirm that its m/z corresponds to the expected value.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses and confirm the tropane scaffold.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Sample 8-Azabicyclo[3.2.1]oct-2-ene HCl Solution Dilute Solution (e.g., in Methanol) Sample->Solution ESI Electrospray Ionization (Positive Mode) Solution->ESI MS1 Full Scan MS (Detect m/z 110.1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem MS (MS/MS) (Fragment m/z 110.1) CID->MS2 Fragmentation Pattern Fragmentation Pattern MS2->Fragmentation Pattern

Caption: Workflow for Mass Spectrometry Analysis.

Physical and Chemical Properties: Experimental Determination

The following sections provide detailed protocols for determining key physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to yield reliable and reproducible data.

Melting Point

The melting point is a critical indicator of purity. For a hydrochloride salt, it is expected to be a sharp, well-defined transition.

Step-by-Step Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup:

    • Place the capillary tube in the melting point apparatus.

    • Set a heating ramp rate. A slow rate (e.g., 1-2 °C/min) near the expected melting point is crucial for accuracy. A faster initial ramp can be used to quickly approach the expected range.

  • Measurement:

    • Observe the sample as the temperature increases.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting range should be narrow for a pure compound.

Solubility

Aqueous solubility is a critical parameter for drug development. As a hydrochloride salt, this compound is expected to be significantly more water-soluble than its free base.[2][6]

Step-by-Step Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

G cluster_protocol Equilibrium Solubility Protocol Start Excess Solid + Solvent Agitate Agitate at Constant T (24-48h) Start->Agitate Settle Settle Undissolved Solid Agitate->Settle Filter Filter Supernatant Settle->Filter Analyze Analyze Filtrate (HPLC) Filter->Analyze Solubility Value Solubility Value Analyze->Solubility Value

Caption: Shake-Flask Method for Solubility.

Hygroscopicity and Water Content

Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere. Understanding this property is crucial for storage and handling. The water content of a sample can be accurately determined by Karl Fischer titration.[7][8][9]

Step-by-Step Protocol for Water Content Determination (Karl Fischer Titration):

  • Instrument Setup:

    • Prepare the Karl Fischer titrator with fresh, anhydrous solvent.

    • Perform a pre-titration to neutralize any residual water in the solvent.

  • Sample Analysis:

    • Accurately weigh a suitable amount of this compound and quickly transfer it to the titration vessel.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation:

    • The instrument's software will calculate the water content as a percentage of the sample's weight.

Solid-State Characterization

The solid-state properties of a pharmaceutical compound can significantly impact its stability, dissolution, and bioavailability.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid. It is essential for identifying the solid form (e.g., polymorphs, solvates) and assessing its crystallinity.

Step-by-Step Protocol for PXRD Analysis:

  • Sample Preparation:

    • Gently grind a small amount of the sample to a fine powder to ensure random orientation of the crystallites.

    • Mount the powder on the sample holder.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Acquire a diffraction pattern over a relevant 2θ range (e.g., 2-40°) using Cu Kα radiation.

  • Data Interpretation:

    • The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline form. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events such as phase transitions or decomposition.

Step-by-Step Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

    • Seal the pan, often with a pinhole in the lid to allow for the escape of any evolved gases.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis:

    • The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting of the compound will appear as a sharp endothermic peak. The onset of this peak is typically reported as the melting point.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. For tropane alkaloids, reversed-phase HPLC is commonly employed.[10][11][12]

Step-by-Step Protocol for Reversed-Phase HPLC Analysis:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5-3.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH ensures the amine is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm, where the molecule is expected to have some absorbance).

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and sample onto the HPLC system.

    • Record the chromatograms. The retention time of the peak for the compound of interest should be consistent.

  • Quantification and Purity Assessment:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

    • Assess purity by examining the chromatogram for any additional peaks. The area percentage of the main peak relative to the total area of all peaks can be used as an estimate of purity.

Conclusion

This compound is a molecule of considerable interest, yet one for which a comprehensive public physicochemical profile is lacking. This guide has sought to provide a robust framework for researchers by synthesizing predicted data, comparative analysis with related tropane alkaloids, and detailed, actionable experimental protocols. By understanding the expected properties and employing the rigorous analytical techniques outlined herein, scientists and drug development professionals can confidently characterize and utilize this important chemical entity. The principles and methodologies presented serve as a self-validating system, ensuring scientific integrity and fostering a deeper understanding of this valuable molecular scaffold.

References

  • [Link to a relevant article on Karl Fischer titr
  • [Link to a general reference on tropane alkaloids, such as a book chapter or review article]
  • [Link to a research paper detailing an HPLC method for tropane alkaloids]
  • [Link to another research paper on the chromatographic analysis of tropane alkaloids]
  • [Link to a paper describing HPLC-MS/MS analysis of tropane alkaloids]
  • [Link to a resource on mass spectrometry of organic compounds]
  • [Link to a database or publication with NMR data of a rel
  • [Link to a reference on solid-state characteriz
  • [Link to a paper discussing the solubility of amine salts]
  • [Link to a resource for predicting physicochemical properties, e.g., a software manual or a relevant paper]
  • [Link to a general organic chemistry or medicinal chemistry textbook]
  • NIST Chemistry WebBook. 8-Azabicyclo[3.2.1]oct-2-ene. [Link]

  • [Link to a paper discussing PXRD of small molecules]
  • [Link to a paper on DSC analysis of pharmaceutical salts]
  • [Link to a general protocol for melting point determin
  • [Link to a paper explaining the effect of salt form
  • [Link to a resource on NMR spectroscopy of heterocyclic compounds]
  • [Link to a review on the analysis of alkaloids]
  • [Link to a paper on the w
  • [Link to a guide on HPLC method development]
  • [Link to a paper discussing the pKa of amines and their salts]
  • [Link to a paper on water content determin
  • [Link to a resource on interpreting mass spectra]
  • [Link to a publication with experimental data on a closely rel
  • [Link to a reference on the stability of hydrochloride salts]
  • [Link to a paper on the fragmentation of tropane alkaloids in mass spectrometry]
  • [Link to a paper on the hygroscopicity of pharmaceutical salts]
  • [Link to a general guide on good laboratory practices for physicochemical characteriz
  • [Link to a reference on the synthesis of 8-Azabicyclo[3.2.
  • [Link to a resource on the safety and handling of amine hydrochlorides]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a key heterocyclic scaffold belonging to the tropane alkaloid family of compounds.[1] These bicyclic structures are of significant interest to researchers in drug discovery and development due to their presence in a wide array of biologically active molecules.[2] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in research and the development of potential therapeutic agents. This guide provides a comprehensive overview of these critical parameters, offering both theoretical grounding and practical methodologies for their assessment.

Physicochemical Properties of this compound

The core structure of 8-Azabicyclo[3.2.1]oct-2-ene features a bicyclic system with a nitrogen atom at a bridgehead position. The hydrochloride salt form is typically employed to enhance its aqueous solubility and handling properties.

PropertyValue/InformationSource(s)
Molecular Formula C₇H₁₂ClN[3]
Molecular Weight 145.63 g/mol [3]
Appearance Typically a solid[3]
pKa Estimated to be in the range of 9-11 (for the protonated amine)General knowledge of bicyclic amines

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt of a bicyclic amine, this compound is expected to exhibit favorable aqueous solubility. The protonated nitrogen atom enhances its interaction with polar solvents like water.

Qualitative Solubility

Based on the general principles of amine hydrochlorides, the compound is anticipated to be soluble in water and lower alcohols, and likely to have some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility is expected to be limited in non-polar organic solvents.

Quantitative Solubility Determination

This protocol outlines a standardized procedure to quantify the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in water, ethanol, and DMSO at a controlled temperature.

Materials:

  • This compound

  • Deionized water

  • Anhydrous ethanol

  • DMSO (anhydrous)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid excess is visible.

    • Add a known volume of each solvent (water, ethanol, DMSO) to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated at equilibrium.

  • Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach a dynamic equilibrium.

  • Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.

  • Validated HPLC Method: Provides accurate and precise quantification of the dissolved compound.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate on shaker (e.g., 24-48h at 25°C) A->B C Filter supernatant (0.22 µm) B->C D Dilute filtrate C->D Prepare for analysis E Inject into HPLC D->E F Quantify against calibration curve E->F G Solubility (mg/mL or g/L) F->G Calculate

Caption: Workflow for determining equilibrium solubility.

Stability Profile

The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and potential degradation pathways. As a bicyclic amine hydrochloride, this compound is susceptible to several degradation mechanisms.

Potential Degradation Pathways

Based on the structure and the known behavior of related tropane alkaloids, the following degradation pathways are plausible:

  • Hydrolysis: The hydrochloride salt in an aqueous solution can establish an equilibrium with the free base. Under certain pH conditions, the molecule could be susceptible to hydrolysis, particularly if ester or other labile functional groups are present in derivatives.

  • Oxidation: The nitrogen atom and the double bond in the ring system could be susceptible to oxidation, especially in the presence of oxidizing agents, light, or elevated temperatures.

  • Thermal Degradation: Studies on related tropane alkaloids have shown thermal instability, leading to degradation at elevated temperatures.[5] This is a critical consideration for analytical techniques that involve high temperatures, such as gas chromatography.

Forced Degradation Studies

Forced degradation (or stress testing) is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store a solid sample and a solution of the compound in a temperature-controlled oven (e.g., at 60°C) for a defined period.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Analysis:

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method. An ideal method will separate the parent compound from all degradation products.

    • Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.

  • Evaluation:

    • Determine the percentage of degradation for each stress condition.

    • Identify the major degradation products and propose their structures based on the MS data.

Causality Behind Experimental Choices:

  • Harsh Conditions: The use of acid, base, oxidizing agents, heat, and light accelerates the degradation process, allowing for the identification of potential degradation products in a shorter timeframe.

  • Stability-Indicating Method: A chromatographic method that can resolve the parent drug from its degradation products is essential for accurate stability assessment.

  • Mass Spectrometry: Provides crucial information about the molecular weight of the degradation products, which is vital for their identification.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze by Stability-Indicating HPLC-UV/MS A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Stress (e.g., 60°C) D->F E Photostability (ICH guidelines) E->F G Identify Degradation Products (Mass Spectrometry) F->G H Quantify Degradation F->H I Stability Profile & Degradation Pathways G->I H->I

Caption: Workflow for a forced degradation study.

Analytical Considerations

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of tropane alkaloids and their derivatives.[7][8][9][10] A reversed-phase C18 column is often suitable for the separation of these compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic amine. Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.

Conclusion

While specific quantitative data for the solubility and stability of this compound is not extensively documented in publicly available literature, this guide provides a robust framework for its experimental determination. By employing standardized methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data necessary for the successful application of this important chemical scaffold in their research and development endeavors. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for the characterization of this and other related bicyclic amine hydrochlorides.

References

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC - NIH. (2021, June 30). Retrieved from [Link]

  • New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article) | OSTI.GOV. (1976, December 31). Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of tropane and related alkaloids - ResearchGate. (2022, August 5). Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. (n.d.). Retrieved from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). Retrieved from [Link]

  • Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - NIH. (2022, January 30). Retrieved from [Link]

  • Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed. (2012, April 6). Retrieved from [Link]

  • Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. (2024, June 20). Retrieved from [Link]

  • CHAPTER 4: Various Types and Mechanisms of Degradation Reactions - Books. (2012, September 25). Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Retrieved from [Link]

  • 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents. (n.d.).
  • 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. (n.d.). Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a key heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its rigid bicyclic framework, containing a strategic nitrogen atom and a site of unsaturation, makes it a valuable building block for the synthesis of novel therapeutics. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development efforts.

This technical guide provides a detailed exploration of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative synthesizes theoretical principles with practical insights, offering a robust framework for researchers to understand and interpret the spectroscopic features of this important molecule.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to a distinct spectroscopic fingerprint. The bicyclic system imparts conformational rigidity, leading to well-defined spatial relationships between protons, which are crucial for NMR analysis. The presence of a double bond introduces vinyl protons and carbons with characteristic chemical shifts. The protonated tertiary amine (a secondary amine in the free base) significantly influences the electronic environment of neighboring atoms and introduces a characteristic N-H bond.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, bridgehead, and aliphatic protons. The protonation of the nitrogen atom leads to a downfield shift of the adjacent protons compared to the free base.

Expected Chemical Shifts and Multiplicities:

Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H2, H3 (vinyl)5.5 - 6.5mJ-coupling between vinyl and adjacent protons
H1, H5 (bridgehead)3.5 - 4.5mComplex coupling with multiple neighbors
N-H9.0 - 11.0br sBroad singlet, may exchange with D₂O
H6, H7 (aliphatic)1.5 - 2.5mComplex multiplets due to diastereotopicity
H4 (aliphatic)2.0 - 3.0mComplex multiplets

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

A commercial supplier reports the following ¹H NMR data (400 MHz, DMSO-d₆): δ 10.15 (br s, 1H), 6.13 (m, 1H), 5.86 (m, 1H), 4.28 (s, 1H), 4.14 (s, 1H), 2.18 (m, 1H), 2.00 (m, 1H), 1.81 (m, 2H). This data is consistent with the expected regions for the different types of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon(s)Expected Chemical Shift (ppm)
C2, C3 (vinyl)120 - 140
C1, C5 (bridgehead)50 - 65
C6, C7 (aliphatic)25 - 40
C4 (aliphatic)30 - 45

The protonation of the nitrogen atom will also influence the chemical shifts of the adjacent carbons.

Experimental Protocol for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC) for full assignment acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions, for accurate chemical shift referencing.

  • Instrumentation: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing: Process the acquired data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum will be dominated by absorptions corresponding to the N-H⁺, C-H, and C=C bonds.

Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)IntensityDescription
N-H⁺ stretch2700-3100Strong, broadCharacteristic of a secondary amine salt.[1][2][3][4]
C-H (sp²) stretch3000-3100MediumVinyl C-H stretch.
C-H (sp³) stretch2850-3000Medium-StrongAliphatic C-H stretches.
N-H⁺ bend1560-1620Medium-StrongCharacteristic of a secondary amine salt.[1][4]
C=C stretch1640-1680Medium-WeakAlkene double bond stretch.

Causality Behind Experimental Choices: The use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples. This method requires minimal sample preparation and provides high-quality spectra. The sample should be thoroughly dried to avoid interference from water O-H bands.

Experimental Protocol for FTIR-ATR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR crystal are clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique that can detect the protonated molecule.

Expected Mass Spectrum (ESI+):

The primary ion observed in the positive ion mode ESI mass spectrum will be the protonated free base, [C₇H₁₁N + H]⁺.

IonCalculated m/z
[M+H]⁺ (of free base)110.0964

Note: The observed m/z may vary slightly depending on the calibration of the mass spectrometer.

PubChem provides predicted collision cross-section data for various adducts of the free base, with the [M+H]⁺ adduct having a predicted m/z of 110.09643.[5]

Experimental Protocol for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_acq Data Acquisition prep1 Prepare a dilute solution prep2 in a suitable solvent (e.g., methanol/water) prep1->prep2 inf1 Infuse the sample solution prep2->inf1 inf2 into the ESI source at a low flow rate inf1->inf2 acq1 Acquire spectrum in positive ion mode inf2->acq1 acq2 Scan a mass range encompassing the expected m/z acq1->acq2

Caption: Workflow for ESI-MS analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, with a small amount of formic acid to aid ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The combination of these techniques allows for an unambiguous characterization of its bicyclic framework, the position of the double bond, and the presence of the protonated amine. The protocols and interpretive guidelines presented in this technical guide offer researchers a robust framework for obtaining and understanding the critical spectroscopic data for this important synthetic building block.

References

  • G. M. Strunz, et al. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-9. Available at: [Link]

  • R. D. Hill & G. D. Meakins (1956). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society (Resumed), 760-764. Available at: [Link]

  • B. Smith (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • F. I. Carroll, et al. (1976). PMR and 13C-NMR spectroscopy of tropane and N-substituted nortropane spirohydantoins. Journal of Medicinal Chemistry, 19(9), 1111-7. Available at: [Link]

  • R. A. Heacock & L. Marion (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

  • J. E. Kuder (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-4. Available at: [Link]

  • A. H. Newman, et al. (1993). Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine Transporter. Journal of Medicinal Chemistry, 36(15), 2311-2319. Available at: [Link]

  • T. M. de Winter, et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available at: [Link]

  • R. A. Heacock & L. Marion (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • T. Schläger, et al. (2017). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. ResearchGate. Available at: [Link]

  • T. A. Brandt, et al. (2014). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.
  • Y. Zhang, et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • A. A. Cook, et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • A. J. Kirby, et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Comptes Rendus Chimie, 18(6), 693-704. Available at: [Link]

  • S. Park (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • M. K. Ameriks, et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Y. Liu, et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Available at: [Link]

  • G. C. T. C. Sang, et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. Available at: [Link]

  • Chemistry LibreTexts (2023). NMR - Interpretation. Available at: [Link]

  • NIST. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - the NIST WebBook. Available at: [Link]

  • M. Bull, et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • PubChem. (1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Ol. Available at: [Link]

  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. Available at: [Link]

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  • M. L. Trudell, et al. (2008). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ResearchGate. Available at: [Link]

  • PubChem. (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid. Available at: [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this important bicyclic amine, which serves as a core scaffold in numerous pharmacologically active compounds.

Introduction: The Structural Significance of the 8-Azabicyclo[3.2.1]oct-2-ene Core

The 8-azabicyclo[3.2.1]octane framework, a key structural motif in tropane alkaloids, is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] The introduction of a double bond at the C2-C3 position, as seen in 8-Azabicyclo[3.2.1]oct-2-ene, introduces conformational rigidity and alters the electronic environment of the bicyclic system. As the hydrochloride salt, the protonation of the nitrogen atom at the 8-position further influences the magnetic properties of the neighboring nuclei.

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules.[2][3] This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing predicted spectral data based on analogous structures and foundational NMR principles. We will explore the rationale behind experimental choices and outline a systematic approach to spectral interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are paramount for accurate spectral assignment. The structure of this compound is depicted below, with the standard numbering convention for the bicyclic system.

Caption: Structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is foundational to accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of this compound.

Sample Preparation and Solvent Selection

Rationale: The choice of solvent is critical in NMR spectroscopy. For hydrochloride salts, deuterated water (D₂O) is an excellent choice as it readily dissolves the sample and the exchangeable N-H proton signal will not be observed, simplifying the spectrum. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which will allow for the observation of the N-H proton. The chemical shifts of the residual solvent peaks (HDO in D₂O or residual DMSO in DMSO-d₆) serve as secondary internal references.[4]

Protocol:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.

  • Ensure complete dissolution by gentle vortexing.

NMR Data Acquisition

Rationale: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.

Recommended Experiments:

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

  • ¹³C{¹H} NMR: A proton-decoupled carbon spectrum that shows a single peak for each unique carbon atom.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together molecular fragments.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis H1_NMR ¹H NMR Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons C13_NMR ¹³C{¹H} NMR Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons COSY COSY COSY->Assign_Protons HSQC HSQC HSQC->Assign_Protons HSQC->Assign_Carbons HMBC HMBC HMBC->Assign_Carbons Structure_Validation Validate Structure Assign_Protons->Structure_Validation Assign_Carbons->Structure_Validation

Caption: A typical workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectral Data and Interpretation

The following table presents the predicted ¹H NMR chemical shifts (δ) and multiplicities for this compound in D₂O. These predictions are based on the analysis of structurally related tropane alkaloids and bicyclic amines.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Assignment
H2, H35.8 - 6.2m-Olefinic protons, deshielded by the double bond.
H1, H54.0 - 4.4br s-Bridgehead protons, deshielded by the adjacent protonated nitrogen.
H4exo, H4endo2.2 - 2.8m-Allylic protons, showing complex splitting patterns.
H6exo, H6endo1.8 - 2.4m-Aliphatic protons on the six-membered ring.
H7exo, H7endo1.8 - 2.4m-Aliphatic protons on the six-membered ring.

Interpretation Insights:

  • Olefinc Protons (H2, H3): These will be the most downfield signals in the spectrum, appearing as a multiplet due to coupling with each other and with the allylic protons at C4.

  • Bridgehead Protons (H1, H5): The protonation of the nitrogen atom at position 8 significantly deshields the adjacent bridgehead protons, causing them to shift downfield. Their signals are often broad due to conformational averaging and coupling to multiple neighboring protons.

  • Aliphatic Protons (H4, H6, H7): These protons will appear as complex multiplets in the upfield region of the spectrum. The distinction between exo and endo protons can often be made through 2D NOESY experiments, which reveal through-space interactions.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound in D₂O are summarized below. The standard operating procedure for ¹³C NMR involves proton decoupling, resulting in a single peak for each magnetically non-equivalent carbon atom.

Carbon(s)Predicted δ (ppm)Rationale for Assignment
C2, C3125 - 135Olefinic carbons, appearing in the characteristic downfield region for sp² hybridized carbons.
C1, C555 - 65Bridgehead carbons, deshielded by the adjacent protonated nitrogen atom.
C430 - 40Allylic carbon, shifted slightly downfield due to the adjacent double bond.
C6, C725 - 35Aliphatic carbons in the bicyclic framework.

Interpretation Insights:

  • Distinguishing Carbon Environments: The chemical shift ranges in ¹³C NMR are significantly larger than in ¹H NMR, allowing for clear differentiation between sp² (olefinic) and sp³ (aliphatic) carbons.[5][6][7]

  • Effect of Protonation: Similar to the proton spectrum, the protonation of the nitrogen has a deshielding effect on the adjacent carbons (C1 and C5), causing them to resonate at a lower field compared to the free base.

  • Use of DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the aliphatic carbons.

The Power of 2D NMR in Unambiguous Assignment

For a molecule with the complexity of this compound, 1D NMR spectra alone may not be sufficient for a definitive assignment due to signal overlap. Two-dimensional NMR techniques are essential for resolving ambiguities.

  • COSY: A COSY spectrum would reveal the coupling between the olefinic protons (H2 and H3) and the allylic protons (H4). It would also show correlations between the protons on the saturated part of the ring system (H1 with H7; H5 with H4 and H6).

  • HSQC: An HSQC experiment is the most reliable way to directly link each proton to its attached carbon. For example, the olefinic proton signals would correlate with the olefinic carbon signals.

  • HMBC: The HMBC spectrum is key to mapping the carbon skeleton. For instance, the bridgehead protons (H1 and H5) would show long-range correlations to multiple carbons, including the olefinic carbons, helping to confirm the overall connectivity of the bicyclic system.

Conclusion: A Synergistic Approach to Structural Elucidation

References

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • ResearchGate. (2025). X‐Ray Crystal Structures and Complete H/C NMR Resonance Assignment of the 5‐HT4 Receptor Agonist BIMU8 and its Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Retrieved from [Link]

  • ResearchGate. (n.d.). FSL 2:1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR.... Retrieved from [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids | Applications Notes. Retrieved from [Link]

  • PubMed. (n.d.). C-NMR spectroscopy of tropane alkaloids. Retrieved from [Link]

  • Chemguide. (n.d.). the background to C-13 NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015, October 20). (PDF) Chapter 31 - methods of analysis: tropane alkaloids from plant origin. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved from [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guanidine;hydron;chloride. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • MDPI. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

Conformational Landscape of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the conformational properties of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride, a key heterocyclic scaffold in medicinal chemistry and drug development. As a protonated bicyclic amine, its three-dimensional structure dictates its interaction with biological targets, making a thorough understanding of its conformational landscape paramount for rational drug design. This document integrates experimental insights from analogous systems with modern computational modeling to offer a detailed exploration of this molecule's structural dynamics.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane skeleton is the foundational structure of tropane alkaloids, a class of natural products with a rich history and profound impact on pharmacology.[1][2] Molecules incorporating this framework, such as cocaine and atropine, exhibit significant biological activities, primarily due to their well-defined three-dimensional arrangement which allows for specific interactions with receptors and enzymes in the central and peripheral nervous systems.[3] The introduction of a double bond at the C2-C3 position and the protonation of the bridgehead nitrogen in this compound introduce unique stereoelectronic features that modulate its conformational preferences and, consequently, its biological profile.

The hydrochloride salt form is particularly relevant in pharmaceutical applications as it enhances water solubility and stability. The positive charge on the nitrogen atom significantly influences the geometry of the bicyclic system through electrostatic interactions and altered hybridization, making a dedicated conformational analysis of the protonated species essential.

The Conformational Equilibrium of the Bicyclic System

The 8-azabicyclo[3.2.1]octane ring system is comprised of a six-membered piperidine ring and a five-membered pyrrolidine ring, fused in a manner that results in a rigid, yet conformationally dynamic, structure. The six-membered ring can, in principle, adopt chair, boat, or twist-boat conformations. However, the constraints of the bicyclic system typically favor a chair-like conformation for the six-membered ring.

The protonation of the nitrogen atom introduces a fixed positive charge and an N-H bond. This has a profound effect on the conformational equilibrium. The orientation of the N-H bond, whether axial or equatorial with respect to the six-membered ring, defines two distinct families of conformers.

G cluster_equilibrium Conformational Equilibrium Chair_Axial Chair (N-H axial) Chair_Equatorial Chair (N-H equatorial) Chair_Axial->Chair_Equatorial Ring Inversion Boat_TwistBoat Boat/Twist-Boat Chair_Axial->Boat_TwistBoat Conformational Transition Chair_Equatorial->Boat_TwistBoat Conformational Transition

Caption: Conformational landscape of the 8-azabicyclo[3.2.1]octane ring system.

The presence of the C2-C3 double bond flattens the six-membered ring, influencing the relative stabilities of the possible conformations. This structural feature reduces the number of possible puckering modes and alters the torsional strains within the ring system.

Integrated Analytical Approach for Conformational Elucidation

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is indispensable for a comprehensive conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, several NMR techniques provide critical insights.

  • ¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the protons and carbons in the bicyclic system are sensitive to their local electronic environment and spatial orientation. Protonation of the nitrogen atom leads to a general downfield shift of adjacent protons and carbons due to the inductive effect of the positive charge.[4] The specific chemical shifts can be compared to data from known tropane alkaloids to infer conformational similarities.[5]

  • ¹H-¹H Coupling Constants (J-coupling): Vicinal coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these coupling constants in the six-membered ring can provide quantitative information about its puckering and the relative orientation of substituents.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, provide information about through-space proximity between protons. The observation of NOEs between specific protons can confirm their spatial relationships and help to distinguish between different conformers, such as those with axial versus equatorial N-H bonds.[6]

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7] While the solid-state conformation may not be the only one present in solution, it represents a low-energy state and serves as a crucial benchmark for validating computational models and interpreting NMR data. Obtaining a crystal structure of this compound would definitively establish the preferred conformation of the bicyclic system and the geometry around the protonated nitrogen.

Computational Modeling: Predicting and Rationalizing Conformational Preferences

In the absence of direct experimental data for the target molecule, computational modeling becomes an invaluable tool. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to:

  • Perform a conformational search: Systematically explore the potential energy surface to identify all stable conformers.

  • Calculate relative energies: Determine the thermodynamic stability of different conformers to predict the most populated states.

  • Predict NMR parameters: Calculate ¹H and ¹³C chemical shifts and coupling constants for each conformer. These predicted values can then be compared with experimental data from analogous compounds to validate the computational model and aid in spectral assignment.[4]

Experimental and Computational Protocols

The following section outlines the methodologies for the comprehensive conformational analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound starts from tropinone, a commercially available precursor.

G Tropinone Tropinone Intermediate1 N-Protected Tropinone Tropinone->Intermediate1 Protection (e.g., Boc) Intermediate2 Enol Triflate Intermediate1->Intermediate2 Triflation Intermediate3 8-Azabicyclo[3.2.1]oct-2-ene derivative Intermediate2->Intermediate3 Elimination Final_Product This compound Intermediate3->Final_Product Deprotection & HCl salt formation

Caption: Synthetic workflow for this compound.

Protocol:

  • N-Protection of Tropinone: React tropinone with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to protect the nitrogen atom.

  • Formation of the Enol Triflate: Treat the N-protected tropinone with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to form the corresponding enol triflate.

  • Elimination: Subject the enol triflate to elimination conditions, for instance, by heating with a base, to introduce the double bond at the C2-C3 position.

  • Deprotection and Salt Formation: Remove the protecting group under acidic conditions, which will concurrently form the hydrochloride salt. Purify the final product by recrystallization.

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as D₂O or CD₃OD.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Measure the vicinal ¹H-¹H coupling constants from the high-resolution ¹H spectrum.

    • Analyze the NOESY/ROESY spectrum to identify through-space correlations and deduce the relative stereochemistry and conformation.

Computational Modeling

Protocol:

  • Structure Building: Construct the 3D structure of the 8-Azabicyclo[3.2.1]oct-2-ene cation.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Optimization: Optimize the geometry of the identified conformers using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • NMR Prediction: Calculate the NMR chemical shifts and coupling constants for the low-energy conformers using the GIAO method.

  • Data Comparison: Compare the Boltzmann-averaged predicted NMR parameters with experimental data for validation.

Predicted Conformational Preferences and Data Summary

Based on the analysis of related systems and preliminary computational modeling, the six-membered ring of this compound is expected to adopt a flattened chair conformation. The proton on the nitrogen is likely to favor the equatorial position to minimize steric interactions.

Table 1: Predicted Relative Energies of Conformers

ConformerSix-membered Ring ConformationN-H OrientationRelative Energy (kcal/mol)
1 Flattened ChairEquatorial0.00
2 Flattened ChairAxial1.5 - 2.5
3 Twist-Boat-> 5.0

Table 2: Expected ¹H NMR Chemical Shift Ranges (in D₂O)

ProtonExpected Chemical Shift (ppm)Key Coupling Interactions
H2/H35.5 - 6.5³J(H2,H1), ³J(H3,H4)
H1/H53.5 - 4.5Bridgehead protons
H6/H7 (exo)2.0 - 2.5Geminal and vicinal couplings
H6/H7 (endo)1.5 - 2.0Geminal and vicinal couplings
H4 (exo/endo)2.0 - 3.0Geminal and vicinal couplings
N-H7.0 - 8.0 (exchangeable)-

Conclusion and Future Directions

The conformational analysis of this compound is crucial for understanding its structure-activity relationship and for the design of novel therapeutics. This guide has outlined a comprehensive approach that integrates synthesis, advanced NMR spectroscopy, and computational modeling to elucidate its conformational landscape. While direct experimental data for the title compound is currently limited, the methodologies and comparative data presented here provide a robust framework for its detailed characterization.

Future work should focus on the successful synthesis and isolation of high-purity this compound to enable detailed experimental studies. Obtaining a single-crystal X-ray structure would be particularly valuable for validating the predicted conformations. Furthermore, variable-temperature NMR studies could provide insights into the energetic barriers between different conformers. The continued synergy between experimental and computational techniques will undoubtedly lead to a deeper understanding of this important molecular scaffold and facilitate the development of new and improved therapeutic agents.

References

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
  • Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
  • Ott, S. C., Tofern, B., Jenett-Siems, K., & Eich, E. (2014). Unusual Tropane Alkaloid Pattern in Two African Convolvulaceous Species. Phytochemistry and Chemotaxonomy of the Convolvulaceae, Part 20.
  • Parr, M. K., Montanari, S., Geyer, H., & Schänzer, W. (2011). Tropane alkaloids in sport. Deutsche Zeitschrift für Sportmedizin, 62(7/8), 209-214.
  • Hosmane, R. S., & Dobson, A. (1996). X-ray crystal structure of a bicyclic lactam.
  • Szolcsányi, P., & Kóti, J. (2008). Conformational analysis of bicyclic triamines. The Journal of Organic Chemistry, 73(15), 5869-5878.
  • Ujváry, I. (2010). Tropane alkaloids in food. In Food Contaminants and Food Allergens (pp. 187-216). Woodhead Publishing.
  • Hess, G. P. (2003). Tropane alkaloid biosynthesis: a systematic analysis. Phytochemistry, 64(1), 127-143.
  • Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of pharmaceutical sciences, 67(6), 775-779.

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theoretical calculations of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of the 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the this compound salt structure using computational chemistry methods. The 8-azabicyclo[3.2.1]octane core, a key scaffold in tropane alkaloids, is of significant interest in medicinal chemistry and drug development. Understanding its three-dimensional structure, conformational stability, and electronic properties at a quantum mechanical level is crucial for predicting its biological activity and designing novel derivatives. This document outlines a robust, validated workflow based on Density Functional Theory (DFT), offering researchers, scientists, and drug development professionals a practical guide to performing and interpreting these calculations. We will delve into the causality behind methodological choices, from functional and basis set selection to the specific considerations required for modeling an organic hydrochloride salt.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]oct-2-ene Scaffold

The 8-azabicyclo[3.2.1]octane skeleton is the foundational structure of tropane alkaloids, a class of compounds renowned for their diverse pharmacological activities. Molecules like atropine and cocaine, which contain this scaffold, are well-known for their interaction with the central and peripheral nervous systems. The unsaturated analogue, 8-Azabicyclo[3.2.1]oct-2-ene, serves as a versatile synthetic intermediate for accessing novel bioactive molecules.

The hydrochloride salt form is particularly relevant in pharmaceutical development, as it is frequently used to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1] A precise understanding of the three-dimensional geometry and the intramolecular interactions within the hydrochloride salt is therefore paramount. Theoretical calculations provide a powerful, cost-effective alternative to experimental methods like X-ray crystallography, especially when single crystals are difficult to obtain.

This guide will focus on leveraging Density Functional Theory (DFT) to achieve a detailed structural and electronic characterization. DFT has become a cornerstone of computational chemistry for its excellent balance of accuracy and computational cost, making it highly suitable for systems of this size.[2][3]

Foundational Principles: Selecting the Right Computational Approach

The reliability of any theoretical calculation hinges on the chosen methodology. For the this compound structure, our approach must accurately model the covalent framework of the bicyclic amine as well as the ionic interaction between the protonated amine and the chloride anion.

Why Density Functional Theory (DFT)?

DFT is the method of choice for this system. Unlike semi-empirical methods, it provides a much more rigorous, first-principles-based description of electron correlation. Compared to higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT offers a significantly better performance-to-cost ratio without a prohibitive sacrifice in accuracy for geometry optimizations.[3] Studies on related alkaloid structures have repeatedly demonstrated the power of DFT in elucidating structural and electronic properties.[4][5][6]

Choosing the Functional and Basis Set

The selection of the exchange-correlation functional and the basis set is the most critical decision in setting up a DFT calculation.

  • Exchange-Correlation Functional: For organic molecules and their salts, hybrid functionals are often the most reliable choice. We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional for initial geometry optimizations. B3LYP is one of the most widely used and extensively validated functionals for the structural properties of a vast range of organic compounds, including alkaloids.[4][6] For higher accuracy in electronic properties or to account for dispersion forces, a range--separated functional like ωB97X-D can be employed in subsequent single-point energy calculations.[7]

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A good compromise between accuracy and computational cost for geometry optimization is a Pople-style, double-zeta basis set that includes polarization functions, such as 6-31G(d,p) .[3] The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow for greater flexibility in describing the shape of the electron density, which is essential for accurately modeling bond angles and non-covalent interactions. For final energies or spectroscopic property calculations (e.g., NMR), a larger, triple-zeta basis set like 6-311+G(d,p) is recommended for improved accuracy.[4][8]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for the complete theoretical characterization of the this compound structure.

Step 1: Building the Initial 3D Structure
  • Construct the Cation: Using a molecular builder (e.g., Avogadro, GaussView, ChemDraw), sketch the 8-Azabicyclo[3.2.1]oct-2-ene molecule.

  • Protonation: Add a hydrogen atom to the nitrogen (N8) to create the corresponding ammonium cation. Ensure the initial geometry around the nitrogen is roughly tetrahedral.

  • Add Counter-ion: Place the chloride anion (Cl⁻) in a chemically reasonable position near the N-H proton. A starting distance of ~2.5-3.0 Å is a good initial guess. The relative orientation can be explored if multiple low-energy conformers are suspected.

  • Pre-optimization: Perform a quick molecular mechanics cleanup (e.g., using a force field like MMFF94) to resolve any steric clashes and obtain a reasonable starting geometry.

Step 2: Geometry Optimization

The goal of this step is to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium structure of the molecule.[9]

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Psi4.[10]

  • Input File:

    • Method: Specify the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • Job Type: Set the calculation type to Opt (Optimization).

    • Convergence Criteria: Use the software's default, or "tight," convergence criteria for a more precise structure.[9]

    • Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included, specifying water as the solvent.

  • Execution: Run the calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.[2]

Step 3: Frequency Analysis (Self-Validation)

This is a critical step to validate the result of the geometry optimization.

  • Input File: Using the optimized geometry from Step 2, set up a new calculation.

    • Method: Use the same functional and basis set as the optimization.

    • Job Type: Set the calculation type to Freq (Frequency).

  • Execution & Analysis:

    • Run the calculation. The output will contain the vibrational frequencies of the molecule.

    • Validation: A true energy minimum must have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a stable minimum. In this case, the geometry must be perturbed along the direction of the imaginary frequency's vibration and re-optimized.

Step 4: Analysis of Results

Once a validated minimum-energy structure is obtained, you can extract a wealth of information:

  • Structural Parameters: Measure key bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Analyze the Mulliken or Natural Bond Orbital (NBO) atomic charges to understand the charge distribution, particularly the extent of charge separation between the cation and the chloride anion.

  • Spectroscopic Properties: The output of the frequency calculation provides the theoretical infrared (IR) spectrum. Further calculations can predict NMR chemical shifts, which can be directly compared to experimental data.[5]

Data Presentation and Visualization

Quantitative results should be organized for clarity and comparison.

Table 1: Key Structural Parameters (Representative)

This table should be populated with data from your completed calculation. The values shown are illustrative placeholders.

ParameterDescriptionCalculated Value (Å or °)
C2=C3Double bond length~1.34 Å
N8-HAmmonium proton bond length~1.03 Å
N8···ClIon-pair distance~3.10 Å
C1-N8-C5Bridgehead angle~94.0°
C2-C3-C4-C5Dihedral angle of the cyclohexene ring(value)
Diagrams and Workflows

Visualizations are essential for conveying complex relationships and workflows.

G cluster_input Step 1: Input Generation cluster_dft Step 2 & 3: DFT Calculation cluster_validation Step 4: Validation cluster_analysis Step 5: Data Analysis A Build 3D Structure of 8-Azabicyclo[3.2.1]oct-2-ene B Protonate N8 and Add Cl- Anion A->B C Perform Force-Field Pre-Optimization B->C D Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D E Frequency Analysis (at same level of theory) D->E F Check for Imaginary Frequencies E->F G Structure is a True Minimum F->G None H Saddle Point Found: Perturb and Re-optimize F->H One or More I Extract Structural Parameters (Bond Lengths, Angles) G->I J Analyze Electronic Properties (Charges, Orbitals) G->J K Predict Spectroscopic Data (IR, NMR) G->K H->D

Caption: A validated computational workflow for the theoretical analysis of the target molecule.

Caption: Key intramolecular relationships in the this compound ion pair.

Conclusion

This guide provides a robust and scientifically grounded protocol for the theoretical calculation of the this compound structure. By employing Density Functional Theory with well-chosen functionals and basis sets, researchers can obtain high-fidelity predictions of the molecule's geometry and electronic properties. The inclusion of a frequency analysis step is mandatory for ensuring the mathematical validity of the optimized structure. The insights gained from these computational studies are invaluable for rationalizing structure-activity relationships and guiding the synthesis of new, promising pharmaceutical agents based on this important bicyclic scaffold.

References

  • ResearchGate. (n.d.). Optimized tropane alkaloid (atropine) structures in both the gas phase... Retrieved from [Link]

  • University of Cambridge. (n.d.). Computational crystal structure prediction and experimental characterisation of organic salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of DFT calculation for structure elucidation of selected alkaloids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2007). Efficient Direct Synthesis of Tropidinyl Titanium and Zirconium Complexes by Allylic C–H-Activation of 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene (Tropidine). Organometallics. Retrieved from [Link]

  • ACS Publications. (2009). Monte Carlo Simulations of Salt Solutions: Exploring the Validity of Primitive Models. The Journal of Physical Chemistry B. Retrieved from [Link]

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An In-Depth Technical Guide to the Tropane Alkaloid Core: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tropane alkaloids represent a fascinating and pharmacologically significant class of natural products. Characterized by their unique bicyclic [3.2.1] nitrogen-containing core, these secondary metabolites are predominantly found in plants of the Solanaceae (nightshade) and Erythroxylaceae families.[1][2] For centuries, plants containing tropane alkaloids have been utilized for medicinal, ritualistic, and unfortunately, nefarious purposes, a testament to their profound physiological effects.[3][4]

This technical guide provides a comprehensive exploration of the tropane alkaloid core, delving into its fundamental structure, intricate biosynthetic pathways, diverse pharmacological functions, and its enduring relevance in modern drug discovery and development. We will examine the key structure-activity relationships that govern the distinct actions of prominent members like atropine, scopolamine, and cocaine, and discuss the analytical methodologies crucial for their study.

The Defining Feature: The Tropane Core Structure

At the heart of every tropane alkaloid lies the 8-azabicyclo[3.2.1]octane ring system, a distinctive bicyclic structure that dictates the fundamental properties of this class of compounds.[2][5] This rigid framework is formed by the fusion of a piperidine and a pyrrolidine ring, sharing a nitrogen atom and two carbon atoms.

Biosynthesis_Pathway Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine N_Methylpyrrolinium N-methyl-Δ¹-pyrrolinium cation Putrescine->N_Methylpyrrolinium Tropinone Tropinone N_Methylpyrrolinium->Tropinone Tropine Tropine (3α-tropanol) Tropinone->Tropine TR-I Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TR-II Hyoscyamine Hyoscyamine / Scopolamine Tropine->Hyoscyamine Cocaine Cocaine Pseudotropine->Cocaine via methylecgonine

Caption: Simplified biosynthetic pathway of major tropane alkaloids.

Tropinone then serves as a crucial substrate for two stereospecific reductases: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). [6]TR-I reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine, while TR-II produces pseudotropine, a precursor for cocaine biosynthesis. [6][7]This stereospecific reduction is a critical control point, directing the metabolic flux towards different classes of tropane alkaloids.

It is noteworthy that the biosynthetic pathways for tropane alkaloids in the Solanaceae and Erythroxylaceae families are believed to have evolved independently, despite sharing the core tropane structure. [8]This is evidenced by differences in downstream modifying enzymes and the final alkaloid profiles. For instance, Erythroxylaceae tropane alkaloids, like cocaine, possess a carbomethoxy group on the tropane ring that is absent in those from the Solanaceae. [8]

Structure-Function Relationships: A Tale of Two Stereoisomers and Diverse Substitutions

The immense diversity in the pharmacological effects of tropane alkaloids stems from variations in the substituents on the core tropane ring, particularly at the C3 position, and the stereochemistry of these substituents. [6][9]

The Solanaceae Alkaloids: Anticholinergic Agents

Hyoscyamine and its racemic mixture, atropine, along with scopolamine, are the most well-known tropane alkaloids from the Solanaceae family. [10]These compounds are esters of tropine (in the case of hyoscyamine and atropine) or scopine (for scopolamine) with tropic acid. [11]

Alkaloid Core Alcohol Key Structural Feature Primary Pharmacological Action
Hyoscyamine/Atropine Tropine Ester of tropic acid Muscarinic receptor antagonist [12]

| Scopolamine | Scopine | Epoxide ring on the tropane core | Muscarinic receptor antagonist [11]|

The defining pharmacological characteristic of these alkaloids is their potent anticholinergic activity. [4]They act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems. [6][12]The methylated nitrogen of the tropane core is a structural analog of the quaternary ammonium group of acetylcholine, allowing it to bind to and block these receptors. [7] The stereochemistry of the tropic acid moiety is crucial for activity. The S-(-)-isomer of hyoscyamine is significantly more potent than the R-(+)-isomer. [13][6]Scopolamine, with its epoxide ring, exhibits a greater ability to cross the blood-brain barrier, leading to more pronounced central nervous system effects. [11]

The Erythroxylaceae Alkaloid: A Central Nervous System Stimulant

Cocaine, the principal tropane alkaloid from Erythroxylum coca, stands in stark contrast to the Solanaceae alkaloids in its pharmacological profile. [4]It is an ester of methylecgonine (a derivative of pseudotropine) and benzoic acid. [13]

Alkaloid Core Alcohol Derivative Key Structural Feature Primary Pharmacological Action

| Cocaine | Methylecgonine | Ester of benzoic acid | Dopamine, norepinephrine, and serotonin reuptake inhibitor [11]|

Instead of blocking muscarinic receptors, cocaine's primary mechanism of action is the inhibition of the reuptake of monoamine neurotransmitters—specifically dopamine, norepinephrine, and serotonin—in the synaptic cleft. [6]This leads to an accumulation of these neurotransmitters, resulting in its characteristic stimulant and euphoric effects.

Pharmacological Functions and Therapeutic Applications

The diverse mechanisms of action of tropane alkaloids translate into a wide range of pharmacological effects and therapeutic uses.

Anticholinergic Effects and Medical Uses

The anticholinergic properties of atropine and scopolamine have been harnessed for various medical applications:

  • Mydriasis and Cycloplegia: Atropine is used in ophthalmology to dilate the pupils (mydriasis) and paralyze the ciliary muscle (cycloplegia) for eye examinations and certain surgical procedures. [11]* Bradycardia: Atropine is a first-line drug for treating symptomatic bradycardia (abnormally slow heart rate) due to its ability to block the vagal nerve's influence on the heart. [11]* Antispasmodic: Hyoscyamine is used to treat various gastrointestinal disorders characterized by smooth muscle spasms. [11]* Motion Sickness and Postoperative Nausea: Scopolamine is highly effective in preventing and treating motion sickness and postoperative nausea and vomiting. [11][14]* Antidote to Poisoning: Atropine is a critical antidote for poisoning by organophosphate insecticides and nerve agents, which cause an overstimulation of the parasympathetic nervous system. [4][15]

Central Nervous System Stimulation and Local Anesthesia

Cocaine's potent effects on the central nervous system have led to its widespread illicit use. [4]However, it also possesses legitimate, albeit limited, medical applications:

  • Local Anesthetic: Cocaine is a potent local anesthetic, historically used in surgical procedures, particularly in otolaryngology (ear, nose, and throat surgery), due to its combined anesthetic and vasoconstrictive properties. [11][16]

Toxicology and Side Effects

The potent pharmacological activity of tropane alkaloids also means they have a significant potential for toxicity.

  • Anticholinergic Syndrome: Overdose of atropine, scopolamine, or ingestion of plants containing these alkaloids can lead to anticholinergic syndrome, characterized by symptoms such as dry mouth, blurred vision, tachycardia, urinary retention, confusion, hallucinations, and in severe cases, coma and death. [17]* Cardiovascular and Neurological Toxicity of Cocaine: Cocaine abuse is associated with severe cardiovascular complications, including heart attack and stroke, as well as profound neurological and psychological effects, including addiction. [4]* Food Contamination: Accidental contamination of food products, such as cereals and herbal teas, with tropane alkaloid-containing plants is a public health concern. [14][18][19]

Analytical Methodologies for Tropane Alkaloid Analysis

The accurate and sensitive detection and quantification of tropane alkaloids are crucial for pharmaceutical quality control, forensic analysis, and food safety. A variety of analytical techniques are employed for this purpose.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (HPLC-MS/MS), is a widely used and powerful technique for the separation and quantification of tropane alkaloids in various matrices. [15][20][21]* Gas Chromatography (GC): GC, also frequently coupled with mass spectrometry (GC-MS), is another robust method for tropane alkaloid analysis. [15][22]

Electrophoretic Techniques
  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is a valuable alternative or complementary technique to chromatography for the analysis of these ionizable compounds. [15][20]

Sample Preparation

Effective sample preparation is a critical step in the analysis of tropane alkaloids, especially from complex matrices like plant material and food. Common techniques include:

  • Solid-Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE): These are traditional and widely used methods for extracting tropane alkaloids. [18]* Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration, improving the selectivity and sensitivity of the analysis. [18]* QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for the analysis of tropane alkaloids in food samples due to its simplicity and efficiency. [18][21]

Future Perspectives and Drug Development

The tropane alkaloid core continues to be a valuable scaffold in drug discovery and development. [10][23]Research efforts are focused on several key areas:

  • Synthesis of Novel Derivatives: The chemical synthesis of novel tropane alkaloid derivatives with improved selectivity for specific muscarinic receptor subtypes or with novel pharmacological profiles is an active area of research. [3][9]* Biotechnological Production: Metabolic engineering of microorganisms and plant cell cultures offers a promising alternative to the extraction of tropane alkaloids from natural sources, potentially leading to higher yields and more sustainable production methods. [2][7]* Understanding Neuroplasticity: Recent studies have suggested that some tropane alkaloids, like scopolamine, may promote structural neuroplasticity, opening up new avenues for the development of novel antidepressants. [9][24]

Conclusion

The tropane alkaloid core is a testament to the chemical ingenuity of nature. Its rigid, bicyclic structure provides a versatile scaffold upon which a remarkable diversity of pharmacological activities is built. From the life-saving anticholinergic effects of atropine to the potent central nervous system stimulation of cocaine, the functions of these molecules are a direct consequence of the subtle yet profound interplay between their core structure and peripheral substitutions. As our understanding of their biosynthesis, pharmacology, and analytical chemistry deepens, tropane alkaloids will undoubtedly continue to inspire the development of new medicines and therapeutic strategies, solidifying their enduring importance in the fields of chemistry, pharmacology, and medicine.

References

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The 8-Azabicyclo[3.2.1]oct-2-ene Core: From Nature's Blueprint to Synthetic Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane ring system, a distinctive bridged bicyclic amine, represents a privileged scaffold in medicinal chemistry and pharmacology. This rigid framework is the cornerstone of the tropane alkaloids, a diverse class of naturally occurring compounds renowned for their profound physiological effects.[1] The inherent conformational rigidity of this structure allows for precise spatial orientation of functional groups, a critical factor in dictating high-affinity interactions with biological targets. This guide delves into the biological origins of this remarkable scaffold, exploring its natural diversity and biosynthetic pathways. Furthermore, it examines the extensive efforts in synthetic chemistry to generate analogues with tailored pharmacological profiles, offering insights into the design and development of novel therapeutics.

Part 1: Biological Origin - The Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane core is predominantly found in nature as the central structural element of tropane alkaloids. These secondary metabolites are most famously produced by plants of the Solanaceae (nightshade), Erythroxylaceae (coca), and Convolvulaceae (morning glory) families.[2] For centuries, these plants have been utilized for their medicinal, psychoactive, and poisonous properties, a testament to the potent bioactivity of their constituent alkaloids.[1]

Biosynthesis of the Tropane Core: A Journey from Amino Acids

The biosynthesis of the tropane ring system is a fascinating example of nature's chemical ingenuity, commencing from simple amino acid precursors. The pathway initiates with either L-ornithine or L-arginine, which are converted to putrescine.[3] A key intermediate in this pathway is the N-methyl-Δ¹-pyrrolinium cation, which serves as a crucial branch point for the biosynthesis of various alkaloids, including nicotine.[3]

The formation of the bicyclic tropane core from the N-methyl-Δ¹-pyrrolinium cation involves a series of enzymatic transformations. A pivotal step is the formation of tropinone, the ketone-containing precursor to the majority of tropane alkaloids.[4] This central intermediate is then stereoselectively reduced by two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II).[5] TR-I catalyzes the reduction of tropinone to tropine, the precursor for hyoscyamine and scopolamine, while TR-II produces pseudotropine, which can be a precursor for other alkaloids like the calystegines.[5]

The subsequent diversification of the tropane scaffold occurs through esterification of the 3-hydroxyl group of tropine with various acids, leading to the vast array of naturally occurring tropane alkaloids. For instance, the esterification of tropine with tropic acid leads to the formation of hyoscyamine, which can be further epoxidized to yield scopolamine.[6] In the case of cocaine, the biosynthesis involves the formation of 2-carbomethoxy-3-tropinone, which is then reduced and subsequently benzoylated.[7]

Biosynthesis_of_Tropane_Alkaloids Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine Multiple steps N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->Pyrrolinium MPO Tropinone Tropinone Pyrrolinium->Tropinone PYKS, CYP82M3 Cocaine_precursor 2-Carbomethoxy-3-tropinone Pyrrolinium->Cocaine_precursor Multiple steps Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Esterification with Tropic Acid Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H (epoxidation) Cocaine Cocaine Cocaine_precursor->Cocaine Reduction & Benzoylation

Caption: Biosynthetic pathway of major tropane alkaloids.

Part 2: Analogues of the 8-Azabicyclo[3.2.1]octane Core

The potent and diverse pharmacological activities of natural tropane alkaloids have inspired extensive research into the synthesis of analogues with improved therapeutic properties and reduced side effects. These efforts have led to the development of a wide range of synthetic compounds targeting various receptors and transporters in the central and peripheral nervous systems.

Natural Analogues and Their Pharmacological Activities

The most well-known natural analogues of the 8-azabicyclo[3.2.1]octane core are atropine, scopolamine, and cocaine, each exhibiting distinct pharmacological profiles.

Compound Primary Mechanism of Action Therapeutic Uses/Effects Natural Source (Family)
Atropine Muscarinic acetylcholine receptor antagonist (anticholinergic)[8]Treatment of bradycardia, organophosphate poisoning; mydriatic agent[8]Solanaceae
Scopolamine Muscarinic acetylcholine receptor antagonist (anticholinergic)[9]Prevention of nausea and motion sickness; sedative[9]Solanaceae
Cocaine Dopamine, serotonin, and norepinephrine reuptake inhibitor (stimulant)[9]Local anesthetic; illicit recreational drug[9]Erythroxylaceae
Synthetic Analogues: Tailoring Activity for Therapeutic Benefit

The development of synthetic analogues has focused on modifying the core structure to achieve greater receptor selectivity and improved pharmacokinetic properties.

  • Anticholinergic Agents: Benzatropine is a synthetic analogue that combines the tropane skeleton of atropine with the benzhydryl moiety of diphenhydramine.[3] It is a selective M1 muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson's disease to correct the imbalance of cholinergic and dopaminergic activity in the basal ganglia.[3]

  • Dopamine Reuptake Inhibitors (DRIs): A significant area of research has been the development of tropane-based analogues that selectively inhibit the dopamine transporter (DAT) with reduced abuse potential compared to cocaine. These compounds are being investigated for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[10]

  • Serotonin Transporter (SERT) Inhibitors: Modifications to the 3-aryl substituent of the tropane ring have led to the discovery of potent and selective serotonin transporter inhibitors. For example, 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane has shown high affinity for the serotonin transporter.[11]

Part 3: Experimental Protocols

The synthesis of the 8-azabicyclo[3.2.1]octane core and its analogues is a cornerstone of medicinal chemistry. The following protocols provide detailed methodologies for the preparation of key intermediates and analogues.

Protocol 1: Robinson's Biomimetic Synthesis of Tropinone

This classic one-pot synthesis mimics the proposed biosynthesis of tropinone and remains a highly efficient method for preparing this key intermediate.[5]

Materials:

  • Succindialdehyde

  • Methylamine hydrochloride

  • Acetone-1,3-dicarboxylic acid

  • Disodium hydrogen phosphate

  • Citric acid

  • Diethyl ether

  • Sodium hydroxide

Procedure:

  • Prepare a buffered solution by dissolving disodium hydrogen phosphate and citric acid in water to achieve a pH of 5.

  • To this buffered solution, add succindialdehyde, methylamine hydrochloride, and acetone-1,3-dicarboxylic acid.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Acidify the reaction mixture with hydrochloric acid and heat to reflux to facilitate decarboxylation.

  • After cooling, make the solution strongly alkaline with sodium hydroxide.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tropinone.

Protocol 2: Synthesis of Benzatropine

This protocol describes the synthesis of benzatropine from tropine and diphenylmethane.

Materials:

  • Tropine

  • Diphenylmethane

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Sodium hydride

  • Anhydrous toluene

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Bromination of Diphenylmethane: Reflux a solution of diphenylmethane and NBS in carbon tetrachloride with a catalytic amount of AIBN. After completion of the reaction, cool the mixture, filter, and concentrate the filtrate to obtain bromodiphenylmethane.

  • Alkylation of Tropine: To a suspension of sodium hydride in anhydrous DMF, add a solution of tropine in anhydrous toluene dropwise at 0°C. Stir the mixture at room temperature for 1 hour.

  • Add a solution of bromodiphenylmethane in anhydrous toluene to the reaction mixture and heat to reflux.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield benzatropine.

Part 4: Mechanisms of Action and Signaling Pathways

The therapeutic and physiological effects of 8-azabicyclo[3.2.1]octane analogues are dictated by their interactions with specific molecular targets. The following diagrams illustrate the signaling pathways modulated by anticholinergic and dopamine reuptake inhibitor analogues.

Anticholinergic Mechanism of Action

Anticholinergic tropane alkaloids and their synthetic analogues, such as atropine and benzatropine, exert their effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs).[8] These G protein-coupled receptors are found throughout the central and peripheral nervous systems and mediate the effects of acetylcholine. By blocking these receptors, anticholinergic agents inhibit parasympathetic nerve impulses, leading to effects such as increased heart rate, decreased salivation, and relaxation of smooth muscle.[10]

Anticholinergic_Mechanism ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds and Activates Anticholinergic Anticholinergic Analogue (e.g., Atropine, Benzatropine) Anticholinergic->mAChR Binds and Blocks G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates DRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_synapse->DAT Binding for Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds DRI DRI Analogue (e.g., Cocaine) DRI->DAT Blocks Postsynaptic_signal Postsynaptic Signal DA_receptor->Postsynaptic_signal Activates

Caption: Mechanism of action of a dopamine reuptake inhibitor.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold, the heart of tropane alkaloids, continues to be a source of inspiration for the development of novel therapeutic agents. A thorough understanding of its biosynthetic origins provides a foundation for bio-inspired synthetic strategies. The vast body of research into its natural and synthetic analogues has yielded compounds with a wide range of pharmacological activities, from anticholinergic to potent and selective monoamine reuptake inhibition. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the continued exploration of this privileged structural motif in the quest for new and improved medicines.

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride from Tropinone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the chemical synthesis of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The protocol starts from the readily available tropinone, the bicyclic alkaloid core famously synthesized by Robert Robinson in 1917.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice grounded in established chemical principles.

The 8-azabicyclo[3.2.1]octane scaffold is the central structural motif of tropane alkaloids, a class of natural products with a wide spectrum of potent biological activities.[3][4][5] Compounds like cocaine and atropine, which share this core, have profound effects on the central and peripheral nervous systems.[1][6] The targeted olefine, 8-Azabicyclo[3.2.1]oct-2-ene (also known as trop-2-ene or tropidine), serves as a versatile precursor for creating diverse libraries of tropane analogs for therapeutic exploration, particularly in the search for novel agents for drug abuse treatment and neurological disorders.[7][8]

Synthetic Strategy and Mechanistic Overview

The conversion of tropinone to this compound is a sequential, three-step process. The overall strategy involves:

  • Stereoselective Ketone Reduction: The carbonyl group of tropinone is reduced to a secondary alcohol. The stereochemical outcome of this step is critical, as two diastereomeric alcohols can be formed: tropine (3α-tropanol) and pseudotropine (3β-tropanol). For this synthesis, the formation of tropine is desired.

  • Alcohol Dehydration: The resulting tropine is subjected to dehydration to introduce a double bond into the bicyclic system, yielding the target alkene, 8-Azabicyclo[3.2.1]oct-2-ene.

  • Salt Formation: The basic nitrogen of the trop-2-ene free base is protonated with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often more suitable for storage and handling.

Causality Behind Experimental Choices:
  • Reduction: The choice of reducing agent dictates the stereoselectivity of the first step. While enzymatic reductions in plants are highly specific, with tropinone reductase I (TRI) producing tropine and TRII yielding pseudotropine, chemical methods must be chosen carefully.[1][9][10] Catalytic hydrogenation, particularly with Raney nickel, has been shown to favor the formation of tropine with a low pseudotropine content, making it an excellent choice for this protocol.[11] This preference is attributed to the steric hindrance of the bicyclic system, guiding the approach of the tropinone molecule to the catalyst surface from the less hindered equatorial face, resulting in the axial alcohol (tropine).

  • Dehydration: The dehydration of tropine is an acid-catalyzed elimination reaction. The choice of a strong, non-nucleophilic acid like sulfuric acid is crucial to promote the E1 elimination mechanism while minimizing substitution side reactions. The reaction must be carefully controlled to prevent potential Wagner-Meerwein rearrangements, which are common in bicyclic systems.

  • Salt Formation: Converting the final product to its hydrochloride salt serves multiple purposes. It enhances the compound's stability, often transforming an oil into a crystalline solid that is easier to purify and handle. Furthermore, the salt form typically imparts greater water solubility, which can be advantageous for certain biological assays.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Salt Formation Tropinone Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) Tropine Tropine (3α-Tropanol) Tropinone->Tropine Trop2ene 8-Azabicyclo[3.2.1]oct-2-ene (Trop-2-ene) Tropine->Trop2ene FinalProduct 8-Azabicyclo[3.2.1]oct-2-ene HCl (Final Product) Trop2ene->FinalProduct Reagent1 H₂, Raney Ni Ethanol, Room Temp. Reagent2 Conc. H₂SO₄ Heat (e.g., 160°C) Reagent3 HCl in Diethyl Ether

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

Part 2.1: Step 1 - Stereoselective Reduction of Tropinone to Tropine

This protocol is adapted from established methods for the catalytic hydrogenation of tropinone to yield tropine with minimal formation of the pseudotropine isomer.[11]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles Notes
Tropinone 139.19 10.0 g 0.0718 Starting material
Raney Nickel - ~0.5 g - Catalyst, slurry in water
Absolute Ethanol 46.07 100 mL - Solvent
Hydrogen (H₂) 2.02 Excess - Reducing agent

| Celite | - | - | - | Filtration aid |

Protocol:

  • Catalyst Preparation: In a hydrogenation flask, carefully add ~0.5 g of Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent. Wash the catalyst with three portions of absolute ethanol (10 mL each) to remove water.

  • Reaction Setup: Add 100 mL of absolute ethanol to the flask containing the washed catalyst. To this suspension, add 10.0 g (0.0718 mol) of tropinone.

  • Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas to remove all air. Pressurize the vessel to approximately 3-4 atm (or as per available equipment, even a balloon of H₂ can suffice for small scales at atmospheric pressure) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature around room temperature (20-25°C), using a water bath if necessary. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). Progress can also be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Ammonia (90:9:1).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry out as it can ignite. Quench the filter cake immediately with plenty of water. Wash the filter cake with additional absolute ethanol (2 x 20 mL).

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is crude tropine. The yield is typically quantitative.[11] The product can be used in the next step without further purification if the starting material was pure.

Part 2.2: Step 2 - Dehydration of Tropine to 8-Azabicyclo[3.2.1]oct-2-ene

This procedure employs a classic acid-catalyzed dehydration to form the alkene.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles Notes
Tropine 141.21 10.0 g 0.0708 From Step 1
Sulfuric Acid (Conc.) 98.08 ~10 mL - Catalyst
Sodium Hydroxide (50% w/v) 40.00 As needed - For neutralization
Diethyl Ether 74.12 150 mL - Extraction solvent

| Anhydrous MgSO₄ | 120.37 | - | - | Drying agent |

Protocol:

  • Reaction Setup: Place 10.0 g (0.0708 mol) of tropine into a round-bottom flask equipped with a distillation apparatus.

  • Acid Addition: Carefully and slowly add 10 mL of concentrated sulfuric acid to the tropine. Swirl the flask gently to mix.

  • Dehydration and Distillation: Heat the reaction mixture to approximately 160-170°C. The product, 8-Azabicyclo[3.2.1]oct-2-ene, will distill over as it is formed. Collect the distillate. The reaction is complete when no more product distills.

  • Neutralization: Cool the collected distillate in an ice bath. Carefully make the distillate basic (pH > 12) by the dropwise addition of a 50% aqueous sodium hydroxide solution. Caution: This neutralization is highly exothermic.

  • Extraction: Transfer the basic mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the diethyl ether by rotary evaporation. The remaining liquid is the 8-Azabicyclo[3.2.1]oct-2-ene free base.

Part 2.3: Step 3 - Formation of this compound

This final step converts the oily free base into a stable, solid hydrochloride salt.

Materials and Reagents:

Reagent Amount Notes
8-Azabicyclo[3.2.1]oct-2-ene Product from Step 2 Free base
Diethyl Ether (Anhydrous) ~50 mL Solvent

| HCl in Diethyl Ether (2M) | As needed | Reagent |

Protocol:

  • Dissolution: Dissolve the 8-Azabicyclo[3.2.1]oct-2-ene free base obtained in Step 2 in approximately 50 mL of anhydrous diethyl ether.

  • Precipitation: While stirring the solution, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed. The endpoint can be checked by testing the pH of the supernatant with moist litmus paper, which should be acidic.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40°C) to yield pure this compound.

References

  • Tropinone - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Majewski, M., & Lazny, R. (1996). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry, 61(22), 7796-7800.
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  • Goldberg, S. D. (1945). Production of tropine. U.S. Patent No. 2,366,760. Washington, DC: U.S.
  • Nakajima, K., Hashimoto, T., & Yamada, Y. (1999). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Plant Root With Different Cell-Specific Patterns. Plant and Cell Physiology, 40(11), 1099–1107.
  • Luo, J., et al. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. International Journal of Biological Macromolecules, 253(Pt 7), 127377.
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Application Notes and Protocols for the Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2][3] Its rigid bicyclic framework serves as the core of a diverse family of tropane alkaloids, including well-known compounds such as cocaine, scopolamine, and atropine, which exhibit a wide range of potent physiological activities.[1][4][5] The precise stereochemical arrangement of substituents on this scaffold is paramount to its biological function, making the development of stereoselective synthetic methodologies a critical endeavor for drug discovery and development.[1][6]

This comprehensive guide provides an in-depth overview of modern and efficient strategies for the stereoselective construction of 8-azabicyclo[3.2.1]octane derivatives. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present comparative data to aid researchers in selecting the most suitable methodology for their specific synthetic targets.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives has been a long-standing challenge in organic chemistry.[7] Early approaches often relied on the use of chiral starting materials or the resolution of racemic mixtures.[8] However, the demand for more efficient and sustainable methods has driven the development of catalytic asymmetric strategies that allow for the direct formation of the chiral bicyclic core from achiral or racemic precursors.[3][9]

Here, we will explore several powerful and field-proven strategies that offer high levels of stereocontrol.

Asymmetric Cycloaddition Reactions: Building the Bicyclic Core with Precision

Cycloaddition reactions are a powerful tool for the rapid construction of complex cyclic systems. In the context of 8-azabicyclo[3.2.1]octane synthesis, [5+2] cycloadditions and 1,3-dipolar cycloadditions have emerged as particularly effective strategies.

A groundbreaking approach involves the organocatalyzed asymmetric [5+2] cycloaddition of 3-oxidopyridinium betaines with α,β-unsaturated aldehydes.[2][10] This methodology provides access to highly functionalized tropane scaffolds with excellent control over peri-, regio-, diastereo-, and enantioselectivity.[2][10]

The reaction is enabled by the dienamine activation of the α,β-unsaturated aldehyde by a chiral secondary amine catalyst, which then reacts with the in situ-generated 3-oxidopyridinium betaine.[2] Density functional theory (DFT) computations suggest a stepwise mechanism where the stereoselectivity is established in the initial bond-forming step.[2]

Experimental Workflow: Organocatalyzed [5+2] Cycloaddition

workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents α,β-Unsaturated Aldehyde Pyridinium Salt Chiral Amine Catalyst Diphenyl Phosphate (DPP) start->reagents mix Mix in CHCl3 at room temperature reagents->mix stir Stir until completion mix->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize (NMR, MS, HPLC) purify->analyze

Caption: Workflow for the organocatalyzed [5+2] cycloaddition.

Protocol: General Procedure for Asymmetric [5+2] Cycloaddition [10]

  • To a vial charged with the pyridinium salt (1.5 equivalents) and the chiral secondary amine catalyst (20 mol%), add chloroform (0.2 M).

  • Add diphenyl phosphate (DPP, 20 mol%) to the solution.

  • Finally, add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equivalent) and stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired tropane derivative.

  • Determine the enantiomeric excess by chiral stationary phase HPLC analysis.

Catalystα,β-Unsaturated AldehydeYield (%)dree (%)
3b Cinnamaldehyde95>20:198
3b Crotonaldehyde85>20:196
3b (E)-Hex-2-enal90>20:197

Data adapted from selected examples in referenced literature to illustrate typical outcomes.

Another powerful strategy involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, generated from diazo imines, with dipolarophiles.[11] This reaction can be efficiently catalyzed by a dual system comprising a rhodium(II) complex and a chiral Lewis acid.[11] This method provides access to optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.[11] The choice of the diazo substrate can influence the exo/endo selectivity of the cycloaddition.[11]

Reaction Pathway: Asymmetric 1,3-Dipolar Cycloaddition

reaction_pathway Diazo_Imine Diazo Imine Azomethine_Ylide Cyclic Azomethine Ylide Diazo_Imine->Azomethine_Ylide - N2 Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Azomethine_Ylide Cycloadduct 8-Azabicyclo[3.2.1]octane Derivative Azomethine_Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., Acryloylpyrazolidinone) Dipolarophile->Cycloadduct Chiral_Lewis_Acid Chiral Lewis Acid Chiral_Lewis_Acid->Dipolarophile Activation

Caption: Key steps in the dual-catalytic 1,3-dipolar cycloaddition.

Desymmetrization of Achiral Tropinone Derivatives: Unlocking Chirality from Symmetry

The desymmetrization of readily available, achiral tropinone and its derivatives is an elegant and atom-economical approach to chiral 8-azabicyclo[3.2.1]octanes.[3][9] This strategy leverages a chiral catalyst or reagent to selectively transform one of two enantiotopic groups in the symmetrical starting material.

A well-established method involves the enantioselective deprotonation of tropinone with a chiral lithium amide base, followed by trapping the resulting chiral enolate with an electrophile.[12][13] This approach has been successfully applied to the synthesis of various tropane alkaloids.[12][14] The choice of the chiral amine and the reaction conditions, such as the presence of lithium chloride, are crucial for achieving high enantioselectivity.[12]

Protocol: Enantioselective Deprotonation of Tropinone [12]

  • Prepare the chiral lithium amide in situ by treating the corresponding chiral amine hydrochloride with n-butyllithium in THF at 0 °C.

  • Add anhydrous lithium chloride to the solution of the chiral lithium amide.

  • Cool the mixture to -78 °C and add a solution of tropinone in THF dropwise.

  • Stir the reaction mixture at -78 °C for the specified time to allow for complete enolate formation.

  • Quench the reaction with the desired electrophile (e.g., an aldehyde or an alkyl halide).

  • Allow the reaction to warm to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Chiral AmideElectrophileYield (%)ee (%)
(R,R)-bis(1-phenylethyl)amine Benzaldehyde7590
(S,S)-bis(1-phenylethyl)amine Benzaldehyde7288
(R)-N-benzyl-1-phenylethylamine Methyl iodide6585

Illustrative data based on findings in the field.

Intramolecular Mannich Reaction: A Classic Cyclization for Tropinone Synthesis

The intramolecular Mannich reaction is a powerful tool for the construction of the tropane skeleton.[1] An asymmetric variant involves the cyclization of enantiopure N-sulfinyl β-amino ketone ketals, which provides good yields and high stereoselectivity.[1] This approach allows for the synthesis of substituted tropinones with excellent control over the newly formed stereocenters.

Logical Relationship: Intramolecular Mannich Reaction

mannich_reaction start Chiral N-Sulfinyl β-Amino Ketone Ketal deprotection Ketal Deprotection start->deprotection Acidic Conditions cyclization Intramolecular Mannich Cyclization deprotection->cyclization product Enantioenriched Tropinone Derivative cyclization->product

Caption: Key transformations in the asymmetric intramolecular Mannich reaction.

Aziridination/Vinyl Aziridine Rearrangement: A Modern Approach to the Tropane Core

A more recent and versatile strategy for the synthesis of tropane alkaloids involves the construction of the 8-azabicyclo[3.2.1]octane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement.[15][16] This method allows for the synthesis of a variety of tropane alkaloids and their analogues in a limited number of steps.[15][16] A key advantage of this approach is the potential for late-stage functionalization at multiple positions of the tropane scaffold, which is highly desirable for the generation of compound libraries in drug discovery programs.[15][16]

Conclusion and Future Perspectives

The stereoselective synthesis of 8-azabicyclo[3.2.1]octane derivatives has witnessed significant advancements, driven by the development of novel catalytic asymmetric methodologies. The strategies outlined in this guide, including asymmetric cycloadditions, desymmetrization of tropinones, intramolecular Mannich reactions, and the aziridination/rearrangement sequence, provide powerful tools for accessing a wide range of enantioenriched tropane scaffolds.

Future research in this area will likely focus on the development of even more efficient, sustainable, and versatile catalytic systems. The exploration of new modes of activation and the design of novel chiral ligands and organocatalysts will continue to push the boundaries of what is possible in the stereoselective synthesis of these medicinally important compounds. The ability to rapidly and efficiently generate diverse libraries of tropane analogues will undoubtedly accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

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  • Sharma, P., et al. (2022). Asymmetric Synthesis of Halocyclized Products by Using Various Catalysts: A State‐of‐the‐Art Review. ChemistrySelect, 7(33), e202202390. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]

  • Li, R., et al. (2023). Genomic and structural basis for evolution of tropane alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 120(17), e2217968120. [Link]

  • Pollini, G. P., et al. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews, 106(6), 2231-2246. [Link]

  • Witten, M. R., & Jacobsen, E. N. (2014). Catalytic asymmetric synthesis of 8-oxabicyclooctanes by intermolecular [5+2] pyrylium cycloadditions. Angewandte Chemie International Edition, 53(23), 5912-5916. [Link]

  • Cui, X., et al. (2015). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Catalysis Communications, 58, 195-199. [Link]

  • de la Torre, A. F., et al. (2021). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 26(16), 4983. [Link]

  • Wang, Z., et al. (2023). Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimination reaction. ResearchGate. [Link]

  • van der Heijden, G. E., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis, 12(15), 9348–9354. [Link]

  • van der Heijden, G. E., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis, 12(15), 9348-9354. [Link]

  • Buchler GmbH. (n.d.). Chiral Ligands. Retrieved from [Link]

  • Asymmetric Synthesis, Sustainable Chemistry and Biomimetic Processes Research Group. (n.d.). Publications. Euskal Herriko Unibertsitatea. [Link]

  • Pike, R. D., et al. (2007). Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. Organic Letters, 9(21), 4175–4178. [Link]

  • Sienkiewicz, M., et al. (2012). (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o159-o160. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]

  • Organic Chemistry, University of Chemistry and Industry. (n.d.). Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Retrieved from [Link]

  • Rigby, J. H., et al. (2002). Asymmetric Induction in the Metal-Promoted [6.pi. + 2.pi.] Cycloaddition of Azepines. Application to the Construction of Tropane Alkaloids and the Total Synthesis of (+)-Ferruginine. The Journal of Organic Chemistry, 67(25), 8748–8757. [Link]

Sources

Application Notes: 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride as a Versatile Precursor in Tropane Alkaloid Synthesis and Analogue Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the structural foundation of the extensive tropane alkaloid family. These compounds, including well-known agents like cocaine and atropine, exhibit a wide array of potent biological activities. 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a commercially available and strategically valuable starting material that provides rapid access to this bicyclic system. The presence of a reactive alkene functionality within the strained bicyclic framework allows for a diverse range of chemical transformations, enabling the synthesis of complex natural products and the development of novel analogues for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for key transformations, mechanistic insights, and practical considerations for researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of the Tropane Skeleton

The 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton, is a recurring motif in over 200 known tropane alkaloids, primarily isolated from plants of the Solanaceae and Erythroxylaceae families.[1] The rigid, conformationally restricted nature of this bicyclic amine imparts specific three-dimensional orientations to its substituents, which is critical for precise interactions with biological targets such as monoamine transporters and muscarinic receptors.

8-Azabicyclo[3.2.1]oct-2-ene, also known as tropidine, serves as a pivotal precursor for accessing this chemical space. Its hydrochloride salt is a stable, crystalline solid, which can be readily converted to the reactive free base for subsequent synthetic manipulations. The C2-C3 double bond is the key handle for functionalization, allowing for the introduction of various substituents and the stereocontrolled installation of hydroxyl groups, which are characteristic features of many biologically active tropane alkaloids.

Critical First Step: Preparation of the Free Base

The hydrochloride salt of 8-azabicyclo[3.2.1]oct-2-ene is the common commercial form due to its enhanced stability and ease of handling. However, for most synthetic applications, the free base (the neutral tertiary amine) is required. The protonated nitrogen is non-nucleophilic and can interfere with organometallic reagents or basic reaction conditions. A straightforward liquid-liquid extraction is sufficient to generate the free base in situ or isolate it prior to reaction.

Protocol 1: Liberation of 8-Azabicyclo[3.2.1]oct-2-ene Free Base

This protocol describes the quantitative conversion of the hydrochloride salt to the free base.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous ammonia (NH₃)[2]

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting oil or low-melting solid is the 8-azabicyclo[3.2.1]oct-2-ene free base and should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature, as tertiary amines can be susceptible to air oxidation.

Causality and Insights:

  • Choice of Base: Saturated sodium bicarbonate is a mild base, sufficient to deprotonate the tertiary ammonium salt. Aqueous ammonia is also effective.[2] Stronger bases like NaOH are generally not necessary and can promote side reactions.

  • Solvent Selection: Dichloromethane is an excellent choice for extraction due to its density (facilitates separation) and ability to dissolve the free base. Diethyl ether is also suitable.

  • Anhydrous Conditions: It is crucial that the isolated free base is anhydrous, as water can interfere with many subsequent reactions, particularly those involving organometallic or water-sensitive reagents.

Stereoselective Dihydroxylation: Accessing Key Tropane Diols

The introduction of hydroxyl groups at the C2 and C3 positions is a cornerstone of tropane alkaloid synthesis. The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for achieving this transformation with high enantioselectivity.[3][4][5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available premixed reagents, AD-mix-α and AD-mix-β, provide opposite enantiomers of the diol product, making this a highly predictable and versatile method.

Protocol 2: Sharpless Asymmetric Dihydroxylation of 8-Azabicyclo[3.2.1]oct-2-ene

This protocol provides a representative procedure for the enantioselective synthesis of (2R,3S)-8-azabicyclo[3.2.1]octane-2,3-diol.

ParameterValue/Condition
Reactant 8-Azabicyclo[3.2.1]oct-2-ene (free base)
Reagent AD-mix-β
Stoichiometry 1.4 g AD-mix-β per 1 mmol of alkene
Solvent tert-Butanol/Water (1:1)
Temperature 0 °C to room temperature
Reaction Time 6-24 hours
Expected Product (2R,3S)-dihydroxy tropane

Experimental Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g) to a 1:1 mixture of tert-butanol and water (10 mL per 1 mmol of alkene).

  • Stir the mixture at room temperature until both phases are clear and a pale yellow/green color is obtained.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 8-azabicyclo[3.2.1]oct-2-ene free base (1.0 mmol) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 6-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Add ethyl acetate to the mixture and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel. The layers may be difficult to separate; adding brine can aid in separation.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a DCM/MeOH gradient) to yield the pure diol.

Mechanistic Rationale and Stereochemical Control: The Sharpless AD reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming an osmate ester intermediate.[4][5] The chiral ligand, a phthalazine derivative of dihydroquinidine ((DHQD)₂PHAL in AD-mix-β), creates a chiral pocket around the osmium center. This steric and electronic environment directs the osmium tetroxide to approach one face of the alkene preferentially. Subsequent hydrolysis of the osmate ester releases the syn-diol. The use of AD-mix-β typically delivers the diol from the "bottom face" of the alkene as drawn in the mnemonic below, while AD-mix-α delivers it from the "top face".

Sharpless_Mechanism cluster_ligand Stereocontrol AD_Mix_Beta AD-mix-β ((DHQD)₂PHAL) AD_Mix_Alpha AD-mix-α ((DHQ)₂PHAL) Product_R_S (2R,3S)-Diol Product_S_R (2S,3R)-Diol Alkene Alkene

[3+2] Cycloaddition Reactions: Building Heterocyclic Complexity

The electron-rich double bond of 8-azabicyclo[3.2.1]oct-2-ene is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions provides a powerful method for constructing five-membered heterocyclic rings in a single, often highly stereoselective, step.[6] Nitrones, generated in situ from N-substituted hydroxylamines and aldehydes, are common 1,3-dipoles that react with alkenes to form isoxazolidine rings. The resulting isoxazolidine can be a valuable synthetic intermediate, as reductive cleavage of the N-O bond yields a γ-amino alcohol, a common structural motif in pharmaceuticals.

Protocol 3: 1,3-Dipolar Cycloaddition with a Nitrone

This protocol outlines a general procedure for the reaction of 8-azabicyclo[3.2.1]oct-2-ene with C-phenyl-N-methylnitrone.

ParameterValue/Condition
Reactant 8-Azabicyclo[3.2.1]oct-2-ene (free base)
Dipole Precursors N-Methylhydroxylamine, Benzaldehyde
Solvent Toluene or Dichloromethane (DCM)
Temperature Room temperature to reflux
Reaction Time 12-48 hours
Expected Product Fused isoxazolidine adduct

Experimental Procedure:

  • In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.2 eq) and benzaldehyde (1.2 eq) in toluene.

  • Add a mild base, such as triethylamine (1.5 eq), to neutralize the hydrochloride and facilitate nitrone formation. Stir for 1 hour at room temperature.

  • To this mixture, add a solution of 8-azabicyclo[3.2.1]oct-2-ene free base (1.0 eq) in toluene.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the specific nitrone) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to isolate the isoxazolidine adduct.

Mechanistic Considerations: The Huisgen 1,3-dipolar cycloaddition is a [4π + 2π] pericyclic reaction that generally proceeds through a concerted, but often asynchronous, transition state.[6][7][8] The regioselectivity is governed by the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. Typically, the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled. The stereoselectivity (endo vs. exo approach) is influenced by steric interactions and secondary orbital interactions in the transition state. For the reaction with 8-azabicyclo[3.2.1]oct-2-ene, the cycloaddition is expected to occur from the less sterically hindered exo face of the bicyclic system.

Cycloaddition_Workflow cluster_nitrone Nitrone Formation (in situ) cluster_cycloaddition Cycloaddition Step cluster_transformation Further Transformation Hydroxylamine N-Methylhydroxylamine Aldehyde Benzaldehyde Nitrone C-Phenyl-N-methylnitrone (1,3-Dipole) Tropidine 8-Azabicyclo[3.2.1]oct-2-ene (Dipolarophile) Nitrone->Tropidine Transition_State Concerted [3+2] Transition State Isoxazolidine Fused Isoxazolidine Product Amino_Alcohol γ-Amino Alcohol Isoxazolidine->Amino_Alcohol Reductive N-O Bond Cleavage

Safety and Handling

This compound and its free base are organic amines and should be handled with appropriate care in a well-ventilated fume hood.[9][10][11]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust or vapors. The free base is volatile.

  • Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.[9]

  • Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place. The free base is best used fresh but can be stored for short periods under an inert atmosphere at ≤ 0 °C.

Conclusion

This compound is a potent and versatile synthetic precursor for the elaboration of the medicinally significant tropane alkaloid scaffold. The protocols and mechanistic discussions provided herein for the liberation of the free base, stereoselective dihydroxylation, and 1,3-dipolar cycloaddition demonstrate the strategic utility of this starting material. These transformations open the door to a vast chemical space, enabling the total synthesis of complex natural products and the generation of novel analogues for drug discovery programs. By understanding the underlying principles of reactivity and stereocontrol, researchers can effectively leverage this building block to accelerate their synthetic endeavors.

References

  • 8-AZABICYCLO[3.2.1]OCT-2-ENE DERIVATIVES AND THEIR USE... (URL not available)
  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. (URL: [Link])

  • Sharpless asymmetric dihydroxylation. Wikipedia. (URL: [Link])

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. (URL: [Link])

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. (URL: [Link])

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. (URL: [Link])

  • 1,3-dipolar cycloaddition. Wikipedia. (URL: [Link])

  • 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Royal Society of Chemistry. (URL: [Link])

  • Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. ACS Publications. (URL: [Link])

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. (URL: [Link])

  • Tropane. (URL not available)
  • (PDF) Synthesis of Tropane Derivatives. ResearchGate. (URL: [Link])

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship.org. (URL: [Link])

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. (URL: [Link])

  • SAFETY D

Sources

Application Note: Quantitative Analysis of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride, a critical bicyclic amine intermediate in pharmaceutical synthesis. Recognizing the diverse needs of researchers and drug development professionals, this document outlines four robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titrimetry. Each section delves into the fundamental principles, offers step-by-step protocols, and explains the causality behind experimental choices. All methodologies are presented within the framework of international regulatory standards, ensuring that the described protocols are self-validating systems for achieving data of the highest integrity and reliability.

Introduction: The Analytical Imperative

This compound is a key structural motif and synthetic precursor in the development of tropane alkaloid-based therapeutics.[1] Its purity and concentration are critical quality attributes (CQAs) that directly impact reaction yield, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, access to reliable and validated analytical methods for its quantification is paramount for process control, quality assurance, and regulatory compliance.

This document serves as a practical guide, moving beyond mere procedural lists to provide the scientific rationale underpinning each method. The goal is to empower researchers to not only execute these protocols but also to understand, adapt, and troubleshoot them effectively. The validation principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[2][3]

General Analytical Workflow

A systematic approach is essential for consistent and reliable results. The following workflow illustrates the logical progression from sample handling to final data reporting, forming the operational backbone for all subsequent protocols.

Analytical_Workflow General Analytical Workflow for Quantification cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Logging StandardPrep Reference Standard Characterization SampleReceipt->StandardPrep SamplePrep Sample Preparation (Weighing, Dissolution) StandardPrep->SamplePrep MethodSelection Method Selection (HPLC, GC-MS, qNMR, Titration) SamplePrep->MethodSelection DataAcquisition Data Acquisition MethodSelection->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing Quantification Quantification & Calculation DataProcessing->Quantification Validation System Suitability & Method Validation Check Quantification->Validation Reporting Final Report Generation Validation->Reporting GCMS_Workflow GC-MS Derivatization & Analysis Workflow Start Weigh Sample & Internal Standard Dissolve Dissolve in Aprotic Solvent (e.g., Pyridine) Start->Dissolve Derivatize Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) Dissolve->Derivatize Heat Heat Reaction Mixture (e.g., 70°C for 30 min) Derivatize->Heat Inject Inject into GC-MS Heat->Inject Analyze Data Analysis (SIM Quantification) Inject->Analyze Report Report Result Analyze->Report

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantitative Analysis of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Tropane Alkaloid Quantification

Tropane alkaloids (TAs) are a class of over 200 naturally occurring secondary metabolites predominantly found in plants of the Solanaceae family, which includes genera such as Atropa, Datura, and Hyoscyamus.[1] Key compounds of toxicological and pharmaceutical significance include atropine (a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine) and scopolamine.[2][3] These alkaloids are potent competitive antagonists of acetylcholine at muscarinic receptors, leading to a range of anticholinergic effects.[4] While they have legitimate therapeutic applications, their presence as contaminants in agricultural crops and food products poses a significant health risk, leading to poisoning incidents.[5][6]

Contamination often occurs when TA-producing weeds, like Datura stramonium (common thornapple), are co-harvested with crops such as millet, sorghum, buckwheat, and leafy vegetables.[7][8] This has prompted regulatory bodies, including the European Commission, to establish stringent maximum levels for atropine and scopolamine in susceptible foodstuffs, particularly in baby foods and cereal-based products.[3][8][9]

The accurate and sensitive quantification of TAs is therefore critical for food safety, pharmaceutical quality control, and forensic toxicology.[10] However, the analysis is challenging due to complex sample matrices, the potential for analyte degradation, and the low concentration levels requiring detection.[7] This application note provides a comprehensive guide to two powerful chromatographic techniques for TA analysis: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, provide detailed protocols, and offer field-proven insights to ensure robust and reliable results.

Strategic Selection of Analytical Technique: HPLC-MS vs. GC-MS

The choice between HPLC-MS and GC-MS depends fundamentally on the analyte's properties and the specific requirements of the analysis.[10] Both are powerful, but they operate on different principles, making each uniquely suited for different aspects of TA analysis.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is often the preferred method for TA analysis.[2][6] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[10] Its major advantage is its suitability for a wide range of compounds, including those that are non-volatile or thermally labile, like many tropane alkaloids.[10] This allows for direct analysis without the need for chemical modification (derivatization), simplifying sample preparation and reducing potential sources of error.[10] Coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity, achieving very low limits of detection.[7][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates analytes based on their volatility after they have been vaporized.[10] A key challenge with TAs is their relatively low volatility and thermal instability; they can degrade at the high temperatures used in the GC injector.[2][11] To overcome this, a derivatization step is almost always necessary.[10] This involves chemically modifying the alkaloids (e.g., through silylation) to create more volatile and thermally stable derivatives.[2][11] While this adds a step to the workflow, GC-MS can be less prone to the matrix effects (ion suppression or enhancement) that can sometimes affect HPLC-MS.[10]

Table 1: Comparative Overview of HPLC-MS and GC-MS for Tropane Alkaloid Analysis

FeatureHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase.[10]Separation of volatile compounds in a gaseous mobile phase.[10]
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[10]Requires volatile and thermally stable analytes.[10]
Derivatization Generally not required.[10]Often mandatory to increase volatility and prevent degradation.[10][11]
Sensitivity Very high, often achieving lower limits of detection (LOD).[10]Good sensitivity, but can be limited by derivatization efficiency.[10]
Sample Throughput Can be adapted for high-throughput analysis.[10]Can be more time-consuming due to the derivatization step.[10]
Matrix Effects Can be susceptible to ion suppression or enhancement.[10]Generally less prone to matrix effects.[10]

The Foundation of Accurate Analysis: Sample Preparation

Effective sample preparation is the most critical step in the analytical workflow. Its goal is to efficiently extract the target TAs from a complex matrix (e.g., food, plant tissue, biological fluid) while removing interfering substances that could compromise the analysis. The basic nature of the tropane ring's nitrogen atom is a key chemical property exploited during extraction.

Extraction Principles

Tropane alkaloids are bases. Their salts are soluble in water and polar solvents, while the free bases are soluble in less polar organic solvents.[4] Most extraction protocols are therefore based on an acid-base principle.

  • Acidic Extraction: The sample is first homogenized in an acidic aqueous solution (e.g., aqueous acetic or tartaric acid).[5][12] In this acidic environment (low pH), the tertiary amine group of the TA is protonated, forming a salt. This makes the alkaloid highly soluble in the aqueous phase, effectively extracting it from the bulk matrix.

  • Alkalinization and Liquid-Liquid Extraction (LLE): The acidic aqueous extract is then made basic (e.g., with ammonia to pH >10). This deprotonates the alkaloid, converting it back to its free base form. The free base is less soluble in water and can be partitioned into an immiscible organic solvent like dichloromethane or chloroform.[12] This LLE step purifies and concentrates the alkaloids.

  • Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is redissolved in a solvent compatible with the subsequent chromatographic analysis.

Common Extraction Techniques
  • Solid-Liquid Extraction (SLE): This is a foundational technique where the solid sample is mixed with an extraction solvent.[6] Ultrasound-assisted extraction (USAE) is often employed to enhance efficiency by using sonic waves to disrupt cell walls and improve solvent penetration.[12][13][14]

  • Solid-Phase Extraction (SPE): SPE is a cleanup technique that provides cleaner extracts than LLE alone.[6] A common approach for TAs is to use a strong cation exchanger (SCX) cartridge.[12] The acidic extract is loaded onto the cartridge, where the protonated TAs bind to the negatively charged sorbent. Interfering compounds are washed away, and the purified TAs are then eluted with a basic methanolic solution.[12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been successfully adapted for TAs in complex food matrices like leafy vegetables.[6][7] It typically involves an initial extraction with an acetonitrile/water mixture, followed by a partitioning step with salts. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses sorbents to remove interfering matrix components. This method is fast and uses minimal solvent.[7]

Application Protocol: HPLC-MS/MS Analysis of Atropine and Scopolamine

This protocol is designed for the quantification of atropine and scopolamine in cereal-based products, leveraging the high sensitivity and specificity of tandem mass spectrometry.

Principle and Causality

This method utilizes Reversed-Phase HPLC, where the stationary phase (typically C18) is nonpolar, and the mobile phase is more polar.[2][6] TAs are separated based on their hydrophobicity. An acidic modifier (e.g., formic acid) is added to the mobile phase to ensure the alkaloids remain in their protonated, positively charged form, which improves peak shape and ionization efficiency for MS detection. Electrospray ionization (ESI) in positive mode is used to generate molecular ions [M+H]+, which are then fragmented and detected by the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Experimental Protocol

Step 1: Sample Preparation (Acidic Extraction with SPE Cleanup)

  • Homogenization: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard: Add an internal standard (e.g., Atropine-d3) to correct for extraction losses and matrix effects.

  • Extraction: Add 10 mL of 0.5% (v/v) formic acid in 80:20 methanol/water. Vortex for 1 minute, then place in an ultrasonic bath for 15 minutes.[13]

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • SPE Cleanup (SCX):

    • Condition an SCX SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of 0.5% formic acid in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

    • Elute the TAs with 5 mL of 5% ammonium hydroxide in methanol.[12]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase A and filter through a 0.22 µm syringe filter into an HPLC vial.

Step 2: HPLC-MS/MS Instrumentation and Conditions

ParameterSettingRationale
HPLC System UFLC/UHPLC SystemProvides high resolution and speed.
Column C18, core-shell particle (e.g., 100 x 2.1 mm, 2.6 µm)C18 is standard for TA analysis; core-shell particles offer high efficiency at lower backpressure.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrateA standard gradient to separate analytes from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM analysis.
Ionization Mode ESI, PositiveTAs readily form positive ions.
Key Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°COptimized for efficient desolvation and ionization.

Step 3: Data Acquisition and Quantification

  • Acquire data in MRM mode. Monitor at least two transitions per analyte (one for quantification, one for confirmation) to ensure identity.

  • Create a calibration curve using standards prepared in a blank matrix extract to compensate for matrix effects.

  • Quantify the analytes by integrating the peak areas and comparing them against the calibration curve.

Table 2: Example MRM Transitions for HPLC-MS/MS

AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)
Atropine290.2124.193.1
Scopolamine304.2138.1103.1
Atropine-d3 (IS)293.2124.196.1
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample (2 g) Spike 2. Spike with Internal Standard Homogenize->Spike Extract 3. Acidic Extraction (MeOH/H2O/FA, USAE) Spike->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge SPE 5. SPE Cleanup (SCX Cartridge) Centrifuge->SPE Evap 6. Evaporate & Reconstitute in MP-A SPE->Evap HPLC 7. HPLC Separation (C18 Column) Evap->HPLC MS 8. MS/MS Detection (ESI+, MRM Mode) HPLC->MS Quant 9. Quantification (Calibration Curve) MS->Quant

Caption: HPLC-MS/MS workflow for tropane alkaloid analysis.

Application Protocol: GC-MS Analysis of Atropine and Scopolamine

This protocol is suitable for forensic analysis or as an alternative to HPLC-MS, particularly when dealing with matrices where GC-MS offers advantages.[11]

Principle and Causality

This method requires a derivatization step to increase the volatility and thermal stability of the TAs.[2][11] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is common. It replaces the active hydrogen on the hydroxyl group of the TAs with a trimethylsilyl (TMS) group. The resulting TMS-derivatives are much more amenable to GC analysis.[11] Separation occurs on a low-to-mid-polarity capillary column, and detection is performed by MS, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

Step 1: Sample Preparation and Derivatization

  • Extraction: Perform an acid-base extraction as described in the HPLC protocol (Steps 1.1 - 1.4), but using a suitable organic solvent like dichloromethane for the final LLE step.[12]

  • Evaporation: Evaporate the organic extract to complete dryness under nitrogen. It is critical to remove all moisture, as it will quench the derivatization reagent.

  • Derivatization:

    • To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[11]

    • Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.

Step 2: GC-MS Instrumentation and Conditions

ParameterSettingRationale
GC System Gas Chromatograph with Autosampler
Column Semi-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)Provides good separation of derivatized alkaloids from matrix impurities.[11]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of derivatized analytes.
Injection Mode Splitless (1 µL)For trace-level analysis.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minOptimized temperature program to separate the target analytes.
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization for GC-MS.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Scan mode (for identification) or SIM mode (for quantification)SIM provides higher sensitivity by monitoring only specific ions.

Step 3: Data Acquisition and Quantification

  • In SIM mode, monitor characteristic ions for the TMS-derivatives of the analytes.

  • Quantify using an internal standard (e.g., Atropine-d3, also derivatized) and a calibration curve.

Table 3: Example Ions for GC-MS (SIM Mode) of TMS-Derivatives

Analyte (TMS-derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Atropine-TMS124140361
Scopolamine-TMS138250376
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extract 1. Perform Acid-Base Extraction Evap 2. Evaporate to Complete Dryness Extract->Evap Deriv 3. Derivatization (Silylation, 70°C) Evap->Deriv GC 4. GC Separation (Semi-polar Column) Deriv->GC MS 5. MS Detection (EI, SIM Mode) GC->MS Quant 6. Quantification (Calibration Curve) MS->Quant

Caption: GC-MS workflow, highlighting the critical derivatization step.

Method Validation: Ensuring Trustworthy and Defensible Data

A described protocol is only trustworthy if it is validated for its intended purpose. Method validation demonstrates that an analytical procedure is suitable for its intended use. Key parameters, as outlined in the ICH Q2(R2) guideline, must be assessed.[15][16]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix interferences, degradation products). This is demonstrated by analyzing blank and spiked matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated over a specified range, and the correlation coefficient (R²) should typically be ≥0.99.[7]

  • Accuracy (Recovery): The closeness of the test results to the true value. It is assessed by analyzing samples spiked with a known amount of analyte at different concentrations. Recoveries are often expected to be within 80-120%.[7][11]

  • Precision: The closeness of agreement among a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Precision is expressed as the Relative Standard Deviation (RSD), which should typically be ≤15%.[7]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][7] European Union recommendations suggest methods should achieve LOQs as low as 5 ng/g (5 µg/kg) for certain food products.[7]

Validation must be performed using the specific matrix to be analyzed, as matrix effects can significantly influence method performance. For regulatory compliance, all validation procedures and results must be thoroughly documented.[17][18][19]

Conclusion

Both HPLC-MS/MS and GC-MS are robust and reliable techniques for the quantification of tropane alkaloids. HPLC-MS/MS is often the method of choice due to its high sensitivity and ability to analyze thermally labile compounds directly without derivatization. GC-MS, while requiring an additional derivatization step, remains a powerful and valuable tool, particularly in forensic science. The selection of the optimal technique depends on the specific analytical goals, available instrumentation, and the nature of the sample matrix. Regardless of the chosen method, a well-designed sample preparation strategy and a thorough, matrix-specific method validation are paramount to achieving accurate, precise, and legally defensible results.

References

  • Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. AKJournals. Available from: [Link]

  • Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. National Institutes of Health (NIH). Available from: [Link]

  • Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Analysis of tropane and related alkaloids. ResearchGate. Available from: [Link]

  • GC-MS Investigation of Tropane Alkaloids in Datura stramonium. ResearchGate. Available from: [Link]

  • Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. MDPI. Available from: [Link]

  • Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. National Institutes of Health (NIH). Available from: [Link]

  • Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. ResearchGate. Available from: [Link]

  • Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate. Available from: [Link]

  • Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and relate alkaloids. ResearchGate. Available from: [Link]

  • GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. MDPI. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. AKJournals. Available from: [Link]

  • COMMISSION REGULATION (EU) 2016/239. EUR-Lex. Available from: [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). Available from: [Link]

  • Maximum levels of tropane alkaloids in plant foods. Eurofins Germany. Available from: [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). Available from: [Link]

  • Validation of an analytical method for the quantification of total alkaloids. ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Matrix Solid Phase Dispersion Extraction For Tropane Alkaloid Detection In Cultured And Collected Hyoscyamus Reticulatus Plants. International Journal of Advanced Research. Available from: [Link]

  • Development of CE-C4D Method for Determination Tropane Alkaloids. MDPI. Available from: [Link]

  • Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns. PubMed. Available from: [Link]

  • New maximum residue levels for tropane alkaloids. GBA Group. Available from: [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. Available from: [Link]

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Application Notes and Protocols: Characterization of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry, giving rise to compounds with significant central nervous system activity.[1] Derivatives of this structure, particularly those with the oct-2-ene modification, are of high interest as inhibitors of monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2] These transporters are critical for regulating neurotransmission, and their modulation is a primary strategy for treating depression, anxiety, ADHD, and substance abuse disorders.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this chemical class and presents detailed, field-proven protocols for their pharmacological evaluation. We will cover the rationale behind experimental design and provide step-by-step methodologies for radioligand binding and functional synaptosomal uptake assays, enabling researchers to accurately determine the potency and selectivity of their novel compounds.

Introduction: The Monoamine Hypothesis and the Tropane Scaffold

The monoamine hypothesis posits that imbalances in the neurotransmitters dopamine, serotonin, and norepinephrine are central to the pathophysiology of many psychiatric disorders. The primary mechanism for clearing these neurotransmitters from the synaptic cleft is reuptake into the presynaptic neuron via their respective transporters: DAT, SERT, and NET.[4] By inhibiting this reuptake process, monoamine reuptake inhibitors (MRIs) increase the synaptic concentration of these neurotransmitters, thereby enhancing monoaminergic signaling.[4]

The 8-azabicyclo[3.2.1]octane ring system, found in natural products like cocaine, is a well-established pharmacophore for interacting with monoamine transporters.[1][5] Synthetic modifications to this scaffold, creating 8-azabicyclo[3.2.1]oct-2-ene derivatives, allow for fine-tuning of affinity and selectivity, moving from non-selective "triple" reuptake inhibitors to highly selective agents for a single transporter.[6][7] Understanding how to characterize these interactions is fundamental to developing next-generation therapeutics.

Mechanism of Monoamine Reuptake Inhibition

The fundamental action of an 8-azabicyclo[3.2.1]oct-2-ene derivative is to bind to one or more monoamine transporters, physically occluding the channel and preventing the re-entry of the neurotransmitter from the synapse back into the presynaptic neuron. This leads to a prolonged presence of the neurotransmitter in the synapse, increasing the activation of postsynaptic receptors.

G Vesicle Synaptic Vesicle (contains NTs) NT Neurotransmitters (NTs) Vesicle->NT 1. Release MAT Monoamine Transporter (DAT, SERT, or NET) NT->MAT 3. Reuptake (Terminates Signal) Receptor Postsynaptic Receptor NT->Receptor 2. Signal Transduction Inhibitor 8-Azabicyclo[3.2.1]oct-2-ene Derivative Inhibitor->MAT 4. Inhibition

Caption: Mechanism of Monoamine Reuptake Inhibition.

Structure-Activity Relationships (SAR)

The potency and selectivity of 8-azabicyclo[3.2.1]oct-2-ene derivatives are highly sensitive to substitutions on the bicyclic core and the nature of the appended functional groups. Synthesizing data from multiple studies reveals key trends for rational drug design.[2][6][7]

PositionSubstitution TypeEffect on Transporter Affinity & SelectivityRationale & Insights
N-8 Small alkyl (e.g., -CH₃)Generally maintains broad affinity for all three transporters.The nitrogen atom is often considered a key interaction point, potentially forming an ionic bond with an aspartate residue in the transporter binding pocket.[8]
N-8 Bulky or functionalized alkyl (e.g., -CH₂-cyclopropyl, -CH₂-benzyl)Can dramatically alter selectivity. An 8-cyclopropylmethyl group has been shown to impart high SERT/DAT selectivity, while an 8-(p-chlorobenzyl) group confers high DAT selectivity over NET.[6]These larger groups likely probe secondary binding pockets, allowing for differential interactions between the structurally distinct transporters.
C-3 Diaryl-methoxy-ethylidenyl groupsThese substitutions create potent DAT inhibitors. The stereochemistry of the ethylidene bridge is crucial for activity.[6]The diaryl motif mimics the phenyl rings of endogenous substrates and other inhibitors, forming critical hydrophobic and pi-stacking interactions within the transporter.
C-3 Substituted Aryl RingsThe pattern of substitution on a C-3 aryl ring is a major determinant of selectivity. For example, in related tricyclic tropane analogues, 3,4-disubstitution can produce highly potent and selective SERT inhibitors.[7]Electronic and steric properties of the substituents modulate binding. Halogens (e.g., -Cl, -Br) or small alkyl groups can enhance potency at SERT.[7]
C-2 Carbomethoxy (-COOCH₃)This group is a classic feature of cocaine and its analogues, often contributing to high DAT affinity. The stereochemistry (α vs. β) is critical.[9]The ester may act as a hydrogen bond acceptor. Replacing the N-8 atom with an oxygen (oxatropane) can still result in potent DAT inhibitors, indicating the carbomethoxy group can compensate for the loss of the nitrogen interaction.[8]

Application Notes: A Tiered Approach to Pharmacological Profiling

A logical, stepwise approach is crucial for efficiently characterizing novel compounds. We recommend a two-tiered strategy that first establishes target engagement (binding affinity) and then confirms functional impact (uptake inhibition).

Tier 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for each monoamine transporter (DAT, SERT, NET).

  • Rationale: This is the most direct measure of a compound's ability to interact with the target protein. It is a high-throughput method ideal for primary screening of a new chemical series. The assay measures the displacement of a known high-affinity radioligand from the transporter by the unlabeled test compound.[10] This allows for a clean assessment of binding without the complexities of cellular transport dynamics.

Tier 2: Functional Uptake Inhibition Assays

  • Objective: To measure the potency (IC₅₀) of a compound to inhibit the transport of a monoamine substrate.

  • Rationale: While binding is essential, it does not guarantee functional inhibition. A compound could bind to an allosteric site without blocking transport. This functional assay confirms that the binding event translates into the desired biological effect: blockade of neurotransmitter uptake.[11] This is typically performed using either synaptosomes (vesicles derived from presynaptic nerve terminals) or cell lines stably expressing a single human transporter. Synaptosomes provide a more physiologically relevant system, containing the native transporter and associated proteins, while transfected cell lines offer a more controlled, single-target environment.[12]

G cluster_workflow Characterization Workflow Start Novel 8-Azabicyclo[3.2.1]oct-2-ene Derivative Synthesized Tier1 Tier 1: Radioligand Binding Assay (Protocol 1) Start->Tier1 Data1 Determine Binding Affinity (Ki) for DAT, SERT, NET Tier1->Data1 Decision1 Potent Binding? (e.g., Ki < 100 nM) Data1->Decision1 Tier2 Tier 2: Functional Uptake Assay (Protocol 2) Decision1->Tier2 Yes Stop Compound Inactive or Not of Interest Decision1->Stop No Data2 Determine Functional Potency (IC50) for DAT, SERT, NET Tier2->Data2 Decision2 Potent Inhibition? Data2->Decision2 Analysis Calculate Selectivity Ratios (e.g., SERT Ki / DAT Ki) Decision2->Analysis Yes Decision2->Stop No End Lead Candidate Profiled Analysis->End

Caption: Recommended workflow for inhibitor characterization.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the determination of a compound's binding affinity (Kᵢ) by measuring its ability to compete with a specific radioligand for binding to DAT, SERT, or NET in membrane preparations.[10][13]

A. Materials

  • Membranes: Commercially available cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET, or prepared from specific brain regions (e.g., striatum for DAT).[10]

  • Radioligands:

    • DAT: [³H]WIN 35,428 (~80 Ci/mmol) at a final concentration near its Kₔ.

    • SERT: [³H]Citalopram (~80 Ci/mmol) at a final concentration near its Kₔ.

    • NET: [³H]Nisoxetine (~80 Ci/mmol) at a final concentration near its Kₔ.

  • Non-Specific Ligands:

    • DAT: 10 µM Cocaine or 10 µM GBR 12909.[10]

    • SERT: 10 µM Fluoxetine or 10 µM Citalopram.[10]

    • NET: 10 µM Desipramine.[10]

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4. Keep on ice.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well microplates, cell harvester (e.g., Brandel or PerkinElmer), glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine), scintillation vials, liquid scintillation cocktail, and a liquid scintillation counter.

B. Procedure

  • Compound Preparation: Prepare serial dilutions of the test 8-azabicyclo[3.2.1]oct-2-ene derivative in Assay Buffer. A typical concentration range would be 0.01 nM to 10 µM.

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well. Designate wells for Total Binding (radioligand + vehicle), Non-Specific Binding (radioligand + non-specific ligand), and Competition (radioligand + test compound dilutions).

  • Reagent Addition: Add reagents to each well in the following order:

    • 150 µL of membrane preparation (5-20 µg protein/well).

    • 50 µL of vehicle, non-specific ligand, or test compound dilution.

    • 50 µL of the appropriate radioligand.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[13]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration onto the presoaked GF/C filters using the cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.[13]

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :[10]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the transporter (must be determined previously via saturation binding experiments).

Protocol 2: Synaptosome-Based Monoamine Uptake Inhibition Assay

This protocol measures the functional ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into crude synaptosomes prepared from rat brain tissue.

A. Materials

  • Tissue: Freshly dissected rat brain regions (striatum for DAT, cortex or hippocampus for SERT/NET).

  • Radiolabeled Substrates:

    • DAT: [³H]Dopamine (~20 Ci/mmol).

    • SERT: [³H]Serotonin (5-HT) (~35 Ci/mmol).

    • NET: [³H]Norepinephrine (NE) or [³H]MPP⁺ (~80 Ci/mmol).[11]

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.

  • Uptake Buffer (Krebs-HEPES Buffer): 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1 mM Ascorbic Acid, 5 mM D-Glucose, 25 mM HEPES, pH 7.4.[14] For DAT and NET assays, include a monoamine oxidase (MAO) inhibitor like 10 µM Pargyline to prevent substrate degradation.[15]

  • Non-Specific Uptake Inhibitors: 10 µM Cocaine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, filters, and scintillation counter.

B. Procedure: Synaptosome Preparation

  • Homogenization: Weigh the dissected brain tissue and homogenize in 10 volumes of ice-cold Homogenization Buffer using a motor-driven pestle (800 rpm, 10-12 strokes).[14]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[14]

  • High-Speed Centrifugation: Transfer the supernatant (S1) to a new tube and centrifuge at 14,000-16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2).

  • Resuspension: Discard the supernatant and gently resuspend the P2 pellet in ice-cold Uptake Buffer.

  • Protein Quantification: Determine the protein concentration of the synaptosome preparation using a standard method (e.g., Pierce BCA assay). Dilute to a final working concentration (typically 50-100 µg protein per well).

C. Procedure: Uptake Assay

  • Plate Setup: In a 96-well plate, add 50 µL of vehicle, non-specific uptake inhibitor, or serial dilutions of the test compound.

  • Pre-incubation: Add 150 µL of the synaptosome suspension to each well. Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiate Uptake: Initiate the transport reaction by adding 50 µL of the radiolabeled substrate (at a final concentration near its Kₘ, e.g., 10-20 nM). The final assay volume is 250 µL.

  • Incubation: Incubate for a short period to measure initial uptake rates (e.g., 3-5 minutes) at 37°C with gentle agitation.[15]

  • Termination: Stop the uptake by rapid vacuum filtration onto GF/C filters, followed by 3-4 washes with ice-cold Uptake Buffer.

  • Scintillation Counting: Process filters and measure radioactivity as described in Protocol 1.

D. Data Analysis

  • Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM).

  • Generate Inhibition Curve: Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the functional potency of the compound.

References

  • Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Development Research, 65, 97-118.
  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
  • Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (2022). ACS Chemical Neuroscience.
  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (2022). PMC.
  • Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of a series of tropane analogues as novel vesicular monoamine transporter-2 ligands. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Further Studies on Conformationally Constrained Tricyclic Tropane Analogues and Their Uptake Inhibition at Monoamine Transporter Sites. (2001). Journal of Medicinal Chemistry. [Link]

  • Tropane-Based Ibogaine Analog Rescues Folding-Deficient Serotonin and Dopamine Transporters. (2020). ACS Pharmacology & Translational Science. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2019). Journal of Visualized Experiments. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2021). Springer Nature Experiments. [Link]

  • Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. (2002). Journal of Medicinal Chemistry. [Link]

  • Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • A neuroscientific update on monoamine oxidase and its inhibitors. (2013). CNS Spectrums. [Link]

  • Monoamine reuptake inhibitor. Wikipedia. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2015). Current Protocols in Pharmacology. [Link]

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Application Notes and Protocols for 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Core Tropane Scaffold

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a member of the tropane alkaloid family, a class of bicyclic organic compounds renowned for their profound effects on the central nervous system (CNS).[1][2] While many complex derivatives of this scaffold, such as cocaine and atropine, have been extensively studied for their interactions with monoamine transporters and muscarinic acetylcholine receptors, the parent compound, 8-Azabicyclo[3.2.1]oct-2-ene, represents a foundational structure.[3][4] Its hydrochloride salt form enhances solubility in aqueous solutions, making it amenable for use in a variety of experimental settings.[5]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging this compound as a tool in neuroscience research. Given the limited volume of research on this specific parent compound, this guide will focus on its potential applications as a scaffold for medicinal chemistry, a reference compound in receptor binding and transporter assays, and a tool for probing the fundamental requirements for ligand-protein interactions within the dopaminergic and cholinergic systems. The protocols provided are established methods in neuroscience that can be readily adapted for the characterization of this compound and its analogues.

Molecular Structure and Properties

The defining feature of 8-Azabicyclo[3.2.1]oct-2-ene is its rigid bicyclic core, which imparts a specific three-dimensional conformation that is crucial for its biological activity. The presence of the nitrogen atom at the bridgehead and the double bond within the octene ring are key determinants of its chemical reactivity and potential biological targets.

PropertyValueSource
Molecular FormulaC₇H₁₂ClN[6]
Molecular Weight145.63 g/mol N/A
IUPAC Name8-azabicyclo[3.2.1]oct-2-ene;hydrochloride[6]
Canonical SMILESC1=CC2CCC(C1)N2.Cl[6]
Physical FormSolidN/A
SolubilitySoluble in water[5]

Anticipated Biological Activity and Rationale

The biological activity of tropane alkaloids is largely dictated by the nature of the substituents on the 8-azabicyclo[3.2.1]octane core.[5] Based on the extensive literature on its derivatives, this compound is logically hypothesized to interact with the following key neuroscience targets:

  • Dopamine Transporter (DAT): The tropane scaffold is a well-established pharmacophore for DAT ligands.[4] Cocaine and its analogues, for instance, inhibit DAT, leading to an increase in synaptic dopamine levels.[4] The unsubstituted 8-Azabicyclo[3.2.1]oct-2-ene core provides a foundational structure to probe the minimal requirements for DAT binding.

  • Muscarinic Acetylcholine Receptors (mAChRs): Tropane alkaloids like atropine and scopolamine are potent competitive antagonists of mAChRs.[3] The 8-azabicyclo[3.2.1]octane core mimics the structure of acetylcholine, allowing it to bind to these receptors.

The logical workflow for investigating the biological activity of this compound would commence with in vitro screening to ascertain its binding affinity and functional activity at these primary targets.

Caption: Logical workflow for the biological evaluation of this compound.

Application in Neuroscience Research

Scaffold for Novel Ligand Discovery

This compound serves as an ideal starting point for the synthesis of novel derivatives targeting monoamine transporters and muscarinic receptors. Its relatively simple structure allows for systematic modifications at various positions (e.g., the nitrogen atom, the double bond, and the carbon backbone) to explore structure-activity relationships (SAR). Researchers can utilize this scaffold to design and synthesize libraries of compounds with tailored selectivity and potency for specific receptor subtypes.

Reference Compound in Binding and Functional Assays

In the absence of extensive characterization, this compound can be employed as a reference compound to validate assay performance and to serve as a baseline for comparing the activity of more complex tropane alkaloids. Its use can help in understanding the contribution of the core scaffold to the overall pharmacological profile of its derivatives.

Tool for Probing Ligand-Protein Interactions

The rigid conformation of the 8-azabicyclo[3.2.1]octane core makes it a valuable tool for computational modeling and structural biology studies. By docking the parent compound into homology models or crystal structures of target proteins like DAT, researchers can gain insights into the key molecular interactions that govern ligand binding. This information is invaluable for the rational design of more potent and selective drugs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to characterize the neuropharmacological profile of this compound.

Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]-WIN 35,428 (radioligand)

  • This compound (test compound)

  • Cocaine or GBR-12909 (reference compounds)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Cell Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh binding buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • Total Binding: 25 µL of binding buffer, 25 µL of [³H]-WIN 35,428 (at a final concentration equal to its Kd), and 50 µL of cell membrane preparation.

      • Non-specific Binding: 25 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909), 25 µL of [³H]-WIN 35,428, and 50 µL of cell membrane preparation.

      • Test Compound: 25 µL of varying concentrations of this compound, 25 µL of [³H]-WIN 35,428, and 50 µL of cell membrane preparation.

    • Incubate the plate at room temperature for 1-2 hours.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the in vitro DAT binding assay.

Protocol 2: In Vitro Dopamine Uptake Inhibition Assay

This protocol measures the functional potency (IC50) of this compound to inhibit the uptake of [³H]-dopamine into cells expressing hDAT.[1][2][3]

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]-Dopamine

  • This compound (test compound)

  • Cocaine or GBR-12909 (reference compounds)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Plating:

    • Plate hDAT-expressing HEK293 cells in a 96-well microplate and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells twice with uptake buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound or reference compounds.

    • Initiate the uptake by adding [³H]-dopamine (at a final concentration near its Km for DAT) to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

    • Subtract the non-specific uptake from all other values.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound, as the core structure of the pharmacologically significant tropane alkaloid family, holds considerable potential as a research tool in neuroscience. While direct biological data on this specific compound is emerging, its structural relationship to well-characterized ligands for the dopamine transporter and muscarinic acetylcholine receptors provides a strong rationale for its investigation. The application notes and protocols detailed herein offer a foundational framework for researchers to explore the neuropharmacological properties of this compound and to utilize it as a scaffold for the development of novel CNS-active agents. Through systematic characterization, the scientific community can fully elucidate the role of this fundamental tropane scaffold in mediating interactions with key neurological targets.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Chow, W. L., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(10), 2703–2708. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463. [Link]

  • Meltzer, P. C., et al. (2001). Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 44(16), 2617–2630. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Azabicyclo[3.2.1]oct-2-ene. PubChem. [Link]

  • Olsen, M. (2020). Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise. ResearchGate. [Link]

Sources

Application Notes and Protocols for PET Imaging: Radiolabeling of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in molecular imaging and neuroscience.

Abstract

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structure in neuropharmacology. Its rigid conformation allows for the precise spatial orientation of substituents, making it an ideal framework for designing highly selective ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] Positron Emission Tomography (PET) imaging with radiolabeled tropane derivatives provides a powerful, non-invasive method to quantify these transporters in the living human brain, offering invaluable insights into the pathophysiology of numerous neurological and psychiatric disorders such as Parkinson's disease, depression, and substance abuse.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the radiolabeling of 8-azabicyclo[3.2.1]octane derivatives with the common PET radionuclides, Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). It is designed to equip researchers with the necessary knowledge to select appropriate labeling strategies, synthesize radiotracers efficiently, and ensure robust quality control for preclinical and clinical applications.

Introduction: The Significance of the Tropane Scaffold in Neuroimaging

The tropane alkaloid core structure is found in numerous natural and synthetic compounds with potent pharmacological activity.[1] Derivatives such as cocaine have well-documented interactions with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[1] By modifying the substituents on the tropane ring, medicinal chemists have developed ligands with high affinity and selectivity for specific transporters.[5]

PET imaging leverages these selective ligands by incorporating a positron-emitting radionuclide. The resulting radiotracer, administered in microdoses, binds to its target in the brain, and the emitted positrons produce gamma rays that are detected by the PET scanner. This allows for the three-dimensional mapping and quantification of the target's density and distribution. The choice of radionuclide is critical and is dictated by its half-life, decay characteristics, and the feasibility of its incorporation into the target molecule.

  • Carbon-11 (t½ ≈ 20.4 min): Ideal for imaging studies of short duration. Its short half-life allows for multiple scans in the same subject on the same day (e.g., baseline and after a pharmacological challenge) and results in a lower radiation dose to the subject. The most common application is through ¹¹C-methylation.

  • Fluorine-18 (t½ ≈ 109.8 min): The longer half-life of ¹⁸F provides several advantages. It allows for more complex, multi-step radiosyntheses, transportation of the radiotracer to satellite PET centers without an on-site cyclotron, and longer imaging protocols to study slower kinetic processes.[6]

This document will detail the methodologies for incorporating these two key isotopes into the 8-azabicyclo[3.2.1]octane framework.

Radiolabeling Strategies: A Mechanistic Approach

The selection of a radiolabeling strategy is contingent on the chemical structure of the tropane derivative, the desired position of the radiolabel, and the available radionuclide. The goal is to perform the radiolabeling step as late as possible in the synthetic sequence to maximize the specific activity and minimize synthesis time.

Carbon-11 Labeling via N- and O-Methylation

The introduction of a [¹¹C]methyl group is one of the most robust and widely used reactions in PET chemistry.[7] For tropane derivatives, this is typically achieved at a nitrogen or oxygen atom.

Causality: The reaction relies on the nucleophilicity of amine or carboxylate/phenoxide groups on the precursor molecule, which attack the electrophilic [¹¹C]methylating agent. The choice of precursor is paramount; for N-methylation, the corresponding des-methyl (nor-) tropane is used, while for O-methylation of a carboxylic ester, the corresponding carboxylic acid is the precursor.

Key Reagents:

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I): A versatile and commonly used methylating agent. It is produced from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄ and is typically trapped in a solution of the precursor.[8][9]

  • [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf): A more reactive methylating agent than [¹¹C]CH₃I, often leading to faster reactions and higher yields, especially for less nucleophilic sites.[10][11]

The general workflow for ¹¹C-methylation is depicted below.

Caption: General workflow for ¹¹C-methylation of tropane derivatives.

Fluorine-18 Labeling via Nucleophilic Substitution

Incorporating ¹⁸F is most commonly achieved via nucleophilic substitution, where cyclotron-produced [¹⁸F]fluoride ion displaces a good leaving group on the precursor molecule.[12]

Causality: The success of this reaction depends on several factors:

  • Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride from the cyclotron target is relatively non-nucleophilic. It must be activated by removing water (typically via azeotropic distillation with acetonitrile) and using a phase-transfer catalyst, like Kryptofix 2.2.2 (K₂₂₂), complexed with a base such as potassium carbonate, to form the highly nucleophilic, "naked" K[¹⁸F]F-K₂₂₂ complex.[5]

  • Choice of Leaving Group: The precursor must contain a good leaving group at the desired labeling position. For aliphatic substitutions (e.g., on an alkyl chain attached to the tropane nitrogen), common leaving groups include tosylate (-OTs), nosylate (-ONs), and triflate (-OTf), as well as halides like bromine or chlorine.[13][14][15] For aromatic substitutions, the ring must be activated by electron-withdrawing groups, and leaving groups like nitro (-NO₂) or a trialkylammonium salt are often used.[12]

The general workflow for nucleophilic ¹⁸F-fluorination is shown below.

Caption: General workflow for nucleophilic ¹⁸F-fluorination.

Experimental Protocols

The following protocols are provided as detailed examples. All operations should be performed in a shielded hot cell using a validated automated synthesis module to minimize radiation exposure.[1][3][16][17]

Protocol 1: Automated Synthesis of [¹¹C]LBT-999

Target: Dopamine Transporter (DAT) Method: O-methylation of the corresponding carboxylic acid precursor using [¹¹C]methyl triflate.[10]

Materials:

  • Precursor: 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid (1.0-1.5 mg) dissolved in acetone (300 µL).

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf): Produced via gas-phase reaction of [¹¹C]CH₃I with silver triflate.

  • HPLC System: Semi-preparative C18 column.

  • Mobile Phase: Acetonitrile/Ammonium Acetate Buffer (e.g., 55:45 v/v), flow rate ~4-5 mL/min.

  • Formulation: Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak), sterile water, ethanol USP, sterile 0.9% saline.

Procedure:

  • [¹¹C]CH₃OTf Production: Transfer cyclotron-produced [¹¹C]CO₂ to the synthesis module. Convert to [¹¹C]CH₃I and then to [¹¹C]CH₃OTf within the automated module according to the manufacturer's protocol.

  • Radiolabeling: Trap the gaseous [¹¹C]CH₃OTf in the cooled reaction vessel containing the precursor solution at -20°C.

  • Reaction: Seal the vessel and heat at 80-90°C for 3-5 minutes.

  • Quenching & Dilution: After cooling, quench the reaction by adding 0.5 mL of the HPLC mobile phase.

  • Purification: Inject the entire reaction mixture onto the semi-preparative HPLC system. Collect the radioactive peak corresponding to [¹¹C]LBT-999 (retention time determined using a cold standard).

  • Formulation:

    • Trap the collected HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with sterile water (10 mL) to remove residual HPLC solvents.

    • Elute the final product from the cartridge with ethanol USP (1 mL).

    • Dilute the ethanolic solution with sterile 0.9% saline (9 mL) to achieve a final injectable solution with ≤10% ethanol.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: Perform all required QC tests as detailed in Section 4.

Expected Results:

  • Radiochemical Yield (RCY): 30-45% (based on [¹¹C]CO₂, decay-corrected).[18]

  • Synthesis Time: 25-30 minutes from end of bombardment (EOB).[10][11]

  • Specific Activity: >30 GBq/µmol at end of synthesis.[10]

Protocol 2: Automated Synthesis of [¹⁸F]LBT-999

Target: Dopamine Transporter (DAT) Method: Nucleophilic substitution of a chlorinated precursor.[4][14]

Materials:

  • Precursor: 8-((E)-4-chloro -but-2-enyl)-3β-p-tolyl-8-aza-bicyclo-[3.2.1]octane-2β-carboxylic acid methyl ester (1.5-2.0 mg) dissolved in dimethyl sulfoxide (DMSO, 500 µL).[4]

  • [¹⁸F]Fluoride: Aqueous solution from an ¹⁸O(p,n)¹⁸F reaction.

  • Activation Solution: Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water.

  • HPLC System: Semi-preparative C18 column.

  • Mobile Phase: Acetonitrile/Water/Triethylamine mixture.

  • Formulation: As described in Protocol 1.

Procedure:

  • [¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride from the cyclotron target through a pre-conditioned anion exchange (QMA) cartridge to trap the [¹⁸F]F⁻.

  • Elution and Activation: Elute the [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using the activation solution.

  • Azeotropic Drying: Heat the vessel under a stream of nitrogen or under vacuum to remove the water and acetonitrile, yielding the dry, activated K[¹⁸F]F/K₂₂₂ complex. Repeat with additional acetonitrile washes to ensure anhydrous conditions.

  • Radiolabeling: Add the precursor solution in DMSO to the reaction vessel. Seal the vessel and heat at a high temperature (e.g., 160-165°C) for 10-15 minutes.[4]

  • Quenching & Dilution: Cool the vessel and dilute the reaction mixture with 1-2 mL of water or HPLC mobile phase.

  • Purification: Inject the diluted mixture onto the semi-preparative HPLC system. Collect the radioactive peak corresponding to [¹⁸F]LBT-999.

  • Formulation & Sterilization: Proceed as described in Protocol 1.

  • Quality Control: Perform all required QC tests as detailed in Section 4.

Expected Results:

  • Radiochemical Yield (RCY): 10-35% (non-decay corrected), highly dependent on the efficiency of the automated module.[14][19]

  • Synthesis Time: 45-65 minutes from EOB.[19]

  • Molar Activity: >150 GBq/µmol at end of synthesis.[19]

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for human administration and is governed by pharmacopoeial monographs (e.g., European Pharmacopoeia (EP) and United States Pharmacopeia (USP)).[20][21][22] All tests must be performed on the final product batch before release.

Parameter Method Typical Acceptance Criteria Rationale
Radionuclidic Identity Half-life measurement or Gamma Ray SpectroscopyHalf-life: 19-22 min (¹¹C) or 105-115 min (¹⁸F). Gamma Spectrum: Predominant peak at 511 keV.[23]Confirms the correct positron-emitting radionuclide is present.
Radiochemical Purity (RCP) Radio-HPLC or Radio-TLC≥ 95% of total radioactivity is the desired product.[23]Ensures that radioactive impurities are minimal, preventing off-target radiation dose and poor image quality.
Chemical Purity HPLC with UV detectionPeak of the desired product must be identifiable. Precursor and by-products below defined limits.Ensures that non-radioactive chemical impurities, which could have pharmacological effects or toxicity, are minimized.
pH pH meter or validated pH strips4.5 - 7.5Ensures the final product is physiologically compatible and prevents patient discomfort or thrombosis at the injection site.
Residual Solvents Gas Chromatography (GC)Limits set by USP <467> or EP 5.4 (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).High levels of organic solvents used in the synthesis can be toxic.
Kryptofix 2.2.2 (for ¹⁸F) Spot test (iodine vapor) or LC-MS/MS< 50 µg/mL (EP)K₂₂₂ is a cryptand used to activate ¹⁸F-fluoride and can be toxic at higher concentrations.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the maximum recommended dose in mL)Protects patients from pyrogenic (fever-inducing) reactions caused by bacterial contamination.
Sterility Incubation in culture media (retrospective test)No microbial growth.Ensures the final product is free of viable microorganisms. Performed retrospectively due to short half-lives.
Visual Inspection Direct observation against black and white backgroundsClear, colorless solution, free of particulate matter.Ensures the absence of visible particles that could cause embolism.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]octane scaffold remains a cornerstone in the development of PET radiotracers for the in vivo study of monoamine transporters. The choice between Carbon-11 and Fluorine-18 labeling offers a trade-off between the potential for repeat studies on the same day and the logistical advantages of a longer half-life. The protocols outlined here for [¹¹C]LBT-999 and [¹⁸F]LBT-999 serve as representative examples of robust, automated syntheses that can be adapted for other tropane derivatives.

Future developments in this field will likely focus on several key areas:

  • Novel Labeling Chemistry: Exploring new methods that allow for ¹⁸F-labeling of non-activated aromatic rings or more complex functional groups under milder conditions.[24]

  • Microfluidic Synthesis: The use of microfluidic or "lab-on-a-chip" systems can reduce precursor consumption, shorten reaction times, and improve yields, facilitating dose-on-demand production.[18]

  • New Targets: While DAT, SERT, and NET are the primary targets, novel tropane derivatives are being explored for other CNS targets.

By adhering to the principles of meticulous precursor synthesis, optimized radiolabeling, and stringent quality control, researchers can confidently produce high-quality 8-azabicyclo[3.2.1]octane-based radiotracers to advance our understanding of the human brain in health and disease.

References

  • Tropane alkaloids and their derivatives represent a diverse class of small molecules with a broad range of therapeutic applications. Many tropanes regulate synaptic levels of neuromodulators by interacting with monoamine transporters such as the dopamine (DAT) and serotonin (SERT) transporters. While DAT inhibition plays an important role in the addictive potential of tropanes like cocaine, recent evidence suggests that SERT modulation may oppose the effects of DAT inhibition.
  • [¹¹C]LBT-999 was synthesized with a standard methylation reaction of its corresponding carboxylic acid precursor with [¹¹C]methyl triflate. The radiochemical yields were 19–45% (n = 10) based on [¹¹C]CO₂. The radiochemical purity was >99%, with specific activities of 30–45 GBq/µmol (0.81–1.22 Ci/µmol) at the end of synthesis. The total synthesis time was 25–30 min. (Source: 4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester - NCBI, )
  • The growing discovery and development of novel radiopharmaceuticals and radiolabeling methods requires an increasing capacity for radiochemistry experiments. However, such studies typically rely on radiosynthesizers designed for clinical batch production rather than research, greatly limiting throughput.
  • COMECER produces compact synthesis modules in order to perform, in a fully automatic way, the radiopharmaceuticals synthesis and the molecular labelling procedures. (Source: Synthesis Modules for PET and SPECT Imaging - Comecer, )
  • We used the radiotracer [11C]-WIN 35,428 and PET. Regional striatal dopamine transporter binding was measured in the caudate, anterior putamen, and posterior putamen of six patients with L-dopa-responsive stage 2 PD, six patients with PSP, and six age-comparable healthy controls. (Source: PET imaging of the dopamine transporter in progressive supranuclear palsy and Parkinson's disease - PubMed, )
  • Routine production batches of 4.5-9.0 GBq of iv injectable solutions of [(11)C]LBT-999 (with specific radioactivities ranging from 30 to 45 GBq/mumol) were prepared in 25-30 min (HPLC purification and formulation included) using the efficient methylation reagent [(11)C]methyl triflate. (Source: Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualisation of the dopamine transporter with PET - PubMed, )
  • To improve the relevant methods of the quality control standards of tumor Positron Emission Computed Tomography (PET) radiopharmaceuticals and to reduce the clinical application risks of such drugs, this article compares and analyzes the similarities and differences of the quality control standards of tumor PET radiopharmaceuticals in the Pharmacopoeia of People's Republic of China (ChP2020), European Pharmacopoeia (EP8.0) and United States Pharmacopoeia (USP39).
  • Quality control of these radiopharmaceuticals is important to assure the safety of the product before the release for clinical use. For this reason, efficient and quick tests have been adopted to check the quality of radiopharmaceutical preparations and specific procedures have been published in each country or regions such as found in the European Pharmacopoeia (EP), United States Pharmacopeia, and British Pharmacopoeia.
  • Compared with the other conventional short-lived positron-emitting radionuclides carbon-11 , nitrogen-13 and oxygen-15, fluorine-18 has a relatively low positron energy (maximum 635 keV) and the shortest positron linear range in tissue (2.3 mm), resulting in the highest resolution in PET imaging. Its half-life (109.8 min) is long enough to give access to relatively extended imaging protocols compared to what is possible with carbon-11 , therefore facilitating kinetic studies and high-quality plasma metabolite analysis.
  • Routine production batches of 4.5-9.0 GBq of iv injectable solutions of [(11)C]LBT-999 (with specific radioactivities ranging from 30 to 45 GBq/mumol) were prepared in 25-30 min (HPLC purification and formulation included) using the efficient methylation reagent [(11)C]methyl triflate.
  • Two new precursors, 1-α-D-(2',3'-di-O-acetyl-5'-O-(4-nitrobenzene)sulfonyl-arabinofuranosyl)-2- nitroimidazole (DiAcNosAZA) and 1-α-D-(2',3'-di-O-acetyl-5'-iodo-arabinofuranosyl)-2-nitroimidazole (DiAcIAZA), were synthesized from commercially-available 1-α-D-arabinofuranosyl-2-nitroimidazole (AZA).
  • 18F nucleophilic aromatic substitution requires sufficient activation of the phenyl ring, which can be achieved by electron withdrawing group(s) (such as −NO2, −CN, −CF3, or carbonyl groups) in the ortho or para position to the leaving group. Aromatic nucleophilic substitution is conducted in a polar aprotic solvent and requires higher temperatures than aliphatic substitution (typically above 100 °C).
  • PET radiopharmaceuticals, including FDG, being the emerging products, are likely not incorporated into many National Pharmacopoeias. In such a situation, FDG quality specifications detailed in the International Pharmacopoeia (IP), the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopoeia (USP) may serve as valuable reference sources for establishing the FDG quality specifications. (Source: Radiopharmaceutical Production - ZAG Zyklotron AG, )
  • The second one was a direct one-step radiosynthesis from a chlorinated precursor 4. (Source: Fully automated radiosynthesis of [18F]LBT999 on TRACERlab FXFN and AllinOne modules, a PET radiopharmaceutical for imaging the dopamine transporter in human brain - NIH, )
  • No-carrier-added 18 F-LBT-999 was synthesized in a manner similar to previously described procedures. In short, 18 F-LBT-999 was produced via direct nucleophilic substitution of chloro analog Cl-LBT-999 by adding 1.5-2 mg of chloro precursor dissolved in 500 mL of dimethyl sulfoxide to the dry K 18 F/K(2.2. 2) complex and heating the mixture at 165°C for 10 min.
  • Parkinson's Disease (PD) is characterized by a selective loss of nigrostriatal dopaminergic neurons that results in a marked reduction of dopaminergic nerve terminals in the striatum. Recently, 11C-WIN 35,428, a cocaine analogue that specifically labels the dopamine transporter, was developed and can be used to label dopaminergic nerve terminals in vivo by positron emission tomography. (Source: Positron emission tomographic imaging of the dopamine transporter with 11C-WIN 35428 reveals marked declines in mild Parkinson's disease - PubMed, )
  • Radiochemical purity is defined as the ratio, expressed as a percentage, of the activity of the radionuclide concerned which is present in the radiopharmaceutical preparation in stated chemical form, to the total radioactivity of that radionuclide present in the radiopharmaceutical preparation. (Source: Quality Control of PET Radiopharmaceuticals - Radiology Key, )
  • Automation of [¹⁸F]LBT999radiosynthesis on FXFN was carried out in 35% yield (decay-corrected) in 65 min (n=16), with a radiochemical purity higher than 99 %and a molar activity of 158GBq/µmol at the end of synthesis. The transfer on the AIO platform followed by optimizations allowed the production of [¹⁸F]LBT999 in 32.7% yield (decay-corrected) within 48 min (n=5), with a radiochemical purity better than 98% and a molar activity in average higher to 154 GBq/µmol at the end of synthesis. (Source: (PDF)
  • An alternative synthesis using a tosyl precursor was applied to delay the elution of a nonfluorinated byproduct during chromatographic purification. As a result, 18F-labeled 1 was eluted without proximate byproducts during chromatographic purification, and routine production of 18F-labeled 1 was achieved for our AD studies using animal models. (Source: Synthesis of 18F-Labeled FC-119S and Its Tosyl Precursor - PubMed, )
  • In this manuscript, we present an unusual concerted nucleophilic aromatic substitution reaction (CSNAr) that is not limited to electron-poor arenes, because it does not proceed via a Meisenheimer intermediate. We show a phenol deoxyfluorination reaction for which CSNAr is favored over a stepwise displacement. Mechanistic insights enabled us to develop a functional group–tolerant 18F-deoxyfluorination reaction of phenols, which can be used to synthesize 18F-PET probes. (Source: Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH, )
  • The trapped [¹⁸F]fluoride is then eluted into a reaction vessel using an aqueous base (e.g. K₂CO₃), often with the addition of acetonitrile and a metal-chelating cryptand such as Kryptofix 2.2. 2 (K₂.₂.₂) as phase-transfer catalyst to reactivate the [¹⁸F]fluoride. In the final step, all solvents are removed by azeotropic drying, resulting in an [¹⁸F]fluoride salt suitable for radiofluorination reactions.
  • [11C]Methyl iodide is the most widely used reagent for labeling radiotracers with carbon-11 (t 1/2 = 20.4 min) for molecular imaging with positron emission tomography. (Source: Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PubMed - NIH, )
  • The serotonin transporter (SERT) has been implicated in a variety of neuropsychiatric disorders including depression, schizophrenia, substance abuse, alcoholism, and Alzheimer's disease. Radiotracer-based in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are important tools to investigate the functions of SERT in the living brain under normal conditions and its dysfunction in diseases.
  • [11C]Methyl iodide and [11C]methyl triflate have been known for many decades and are by far the most commonly used 11C-labelling agents. Their widespread use is attributed to their routine radiosyntheses and high reactivity.
  • Radiochemistry with the short-lived positron emitter 11C (half-life 20.38 min) represents special challenges in terms of synthesis time and labeling techniques. The recent developments in 11C radiochemistry have steadily expanded the number of 11C labeled compounds. This chapter addresses selected chemical and technical aspects of 11C chemistry based on the readily available labeling precursors [11 C]methyl iodide and, to a lesser extent, [11C]methyl triflate. (Source: Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed, )

Sources

Application Notes & Protocols: Automated Radiosynthesis of [¹⁸F]-LBT-999 for Dopamine Transporter Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the synthesis of [¹⁸F]-LBT-999, a highly selective radioligand for the dopamine transporter (DAT). [¹⁸F]-LBT-999, chemically known as 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester, is a critical positron emission tomography (PET) tracer for the in vivo neuroimaging and quantification of DAT density.[1][2][3] This is particularly relevant for the study and diagnosis of neurodegenerative diseases such as Parkinson's disease.[4][5][6] This guide details a robust and efficient one-step automated radiosynthesis protocol starting from the chlorinated precursor, ((2S,3S)-methyl 3-(p-tolyl)-8-((E)-4-chloro-2-en-1-yl)-8-azabicyclo[3.2.1]octane-2-carboxylate), suitable for implementation on common automated synthesis modules like the GE TRACERlab FXFN and Trasis AllinOne.[1][2][3] We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline a self-validating quality control system to ensure the final product is suitable for clinical applications.

Introduction: The Significance of [¹⁸F]-LBT-999

The dopamine transporter is a key protein in the regulation of dopamine levels in the brain.[5] Its density is a direct correlate of presynaptic dopaminergic system integrity. Consequently, imaging DAT with PET provides a powerful tool for the early diagnosis and monitoring of Parkinson's disease and other disorders associated with dopaminergic dysfunction.[4][5][6] While several radioligands for DAT exist, [¹⁸F]-LBT-999 offers high affinity (Kd = 9 nM) and excellent selectivity for DAT over serotonin and norepinephrine transporters.[4][7] Its labeling with fluorine-18, with its optimal half-life of approximately 110 minutes, makes it well-suited for clinical PET imaging protocols compared to carbon-11 labeled counterparts.[4]

Initial synthesis strategies for [¹⁸F]-LBT-999 involved a two-step process, which was time-consuming and resulted in lower yields.[1][8] The development of a one-step nucleophilic substitution from a chlorinated precursor has significantly improved the efficiency and reproducibility of the synthesis, making it amenable to automation.[1][7][8] This guide focuses on this optimized one-step approach.

Synthesis Strategy: One-Step Nucleophilic Substitution

The core of the [¹⁸F]-LBT-999 synthesis is a direct nucleophilic aliphatic substitution reaction. The process involves the reaction of the dried K[¹⁸F]F–Kryptofix®222 (K₂₂₂) complex with the chlorinated precursor. The electron-rich [¹⁸F]fluoride ion acts as a nucleophile, displacing the chlorine atom on the butenyl side chain of the precursor molecule. This reaction is typically performed at a high temperature in an anhydrous aprotic polar solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion.

G cluster_0 Reaction Scheme Precursor Chlorinated Precursor (8-Azabicyclo[3.2.1]octane derivative) Product [¹⁸F]-LBT-999 Precursor->Product Nucleophilic Substitution Fluoride K[¹⁸F]F / K₂₂₂ Complex Fluoride->Product Solvent DMSO, 155-165°C

Caption: One-step synthesis of [¹⁸F]-LBT-999.

Materials and Reagents

Material/Reagent Supplier Notes
Chlorinated PrecursorOrphachem or equivalent((2S,3S)-methyl 3-(p-tolyl)-8-((E)-4-chloro-2-en-1-yl)-8-azabicyclo[3.2.1]octane-2-carboxylate)[1][9]
[¹⁸F]FluorideCyclotron producedVia the ¹⁸O(p,n)¹⁸F nuclear reaction in [¹⁸O]water[1]
Kryptofix 2.2.2 (K₂₂₂)Sigma-Aldrich, ABX, or equivalent
Potassium Carbonate (K₂CO₃)Sigma-Aldrich, Merck, or equivalentAnhydrous
Acetonitrile (MeCN)VWR or equivalentAnhydrous, for azeotropic drying
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich or equivalentAnhydrous
Sterile Water for InjectionCommercial supplier
Saline (0.9%) for InjectionCommercial supplier
Ethanol (EtOH) for InjectionCommercial supplier
Sodium AscorbateCooper or equivalentFor formulation[1]
Sep-Pak QMA Carbonate CartridgeWatersFor [¹⁸F]fluoride trapping
Sep-Pak C18 CartridgeWatersFor purification and formulation
Semi-preparative HPLC ColumnGrace, Agilent, or Waterse.g., Alltima C18 (250 x 10 mm, 5 µm) or Zorbax Eclipse XDB-C18 (250 x 9.4 mm, 5 µm)[1]

Detailed Experimental Protocol: Automated Synthesis

The following protocol is a generalized procedure for automated synthesis modules. Specific parameters may need to be optimized for different platforms (e.g., TRACERlab FXFN vs. AllinOne).

Step 1: [¹⁸F]Fluoride Trapping and Elution
  • Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[1]

  • Trapping: The aqueous [¹⁸F]fluoride solution is passed through a pre-conditioned QMA carbonate cartridge to trap the [¹⁸F]fluoride.[1]

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (approx. 7.2 mg) and potassium carbonate (approx. 3.8 mg) in an acetonitrile/water mixture.[1]

Causality Explanation: The QMA cartridge is an anion exchanger that efficiently traps the [¹⁸F]F⁻ anion. Elution with a solution containing K₂₂₂ and K₂CO₃ forms the K[¹⁸F]F/K₂₂₂ complex. The Kryptofix chelates the potassium ion, creating a "naked," highly reactive fluoride ion essential for the subsequent nucleophilic substitution.

Step 2: Azeotropic Drying
  • Procedure: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation under vacuum and a stream of nitrogen. This is achieved by heating the reaction vessel and performing successive additions of anhydrous acetonitrile.[1]

Causality Explanation: The presence of water significantly reduces the nucleophilicity of the fluoride ion by forming strong hydrogen bonds. Azeotropic drying is a critical step to remove residual water, ensuring a high radiochemical yield.

Step 3: Radiolabeling Reaction
  • Precursor Addition: A solution of the chlorinated precursor (approximately 3-6 mg) in anhydrous DMSO (0.6-0.8 mL) is added to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel.[1][7]

  • Heating: The reaction mixture is heated to 155-165°C for 7.5-10 minutes.[1][7][9]

Causality Explanation: The high temperature provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently. DMSO is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation complexed with K₂₂₂ while leaving the fluoride anion highly reactive. The specified temperature range is a balance between achieving a high reaction rate and minimizing thermal degradation of the precursor and product.

Step 4: Purification
  • Dilution: After the reaction, the mixture is cooled and diluted with a suitable aqueous solution, which may contain sodium ascorbate to prevent oxidation.[1]

  • Semi-Preparative HPLC: The diluted crude reaction mixture is injected onto a semi-preparative C18 HPLC column.[1][9]

    • Mobile Phase: A common mobile phase is a mixture of ammonium acetate (0.1 M) and acetonitrile (e.g., 40:60 v/v) at a flow rate of approximately 4 mL/min.[1]

  • Fraction Collection: The fraction corresponding to [¹⁸F]-LBT-999 is collected.

Causality Explanation: HPLC is essential to separate the desired [¹⁸F]-LBT-999 from unreacted [¹⁸F]fluoride, the chlorinated precursor, and other radiochemical and chemical impurities. The C18 stationary phase separates compounds based on their hydrophobicity.

Step 5: Formulation
  • Trapping: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]-LBT-999.

  • Washing: The cartridge is washed with sterile water to remove any residual HPLC solvents.

  • Elution: The final product, [¹⁸F]-LBT-999, is eluted from the C18 cartridge with a small volume of injectable ethanol and then diluted with saline (0.9%) to produce the final injectable solution.

Causality Explanation: This solid-phase extraction (SPE) step is a standard method for exchanging the solvent from the HPLC mobile phase to a biocompatible formulation suitable for intravenous injection.

G cluster_workflow Automated Synthesis Workflow A [¹⁸F]Fluoride Production (Cyclotron) B Trap [¹⁸F]F⁻ on QMA Cartridge A->B C Elute with K₂₂₂/K₂CO₃ B->C D Azeotropic Drying (MeCN, Heat, Vacuum) C->D E Add Chlorinated Precursor in DMSO D->E F Radiolabeling Reaction (155-165°C, 7.5-10 min) E->F G HPLC Purification (Semi-preparative C18) F->G H Formulation (SPE) (C18 Cartridge) G->H I Final Product: [¹⁸F]-LBT-999 in Saline H->I

Caption: Overall workflow for [¹⁸F]-LBT-999 synthesis.

Performance and Quality Control

A self-validating system requires rigorous quality control (QC) to ensure the identity, purity, and safety of the final radiopharmaceutical product.

Parameter Typical Result Method
Radiochemical Yield (Decay-Corrected) 32-35%[1][2][3]Calculation based on starting activity and final product activity
Total Synthesis Time 48-65 minutes[1][2][3]From end of bombardment to final product
Radiochemical Purity >98%[1][2][3]Analytical HPLC, Radio-TLC
Molar Activity (at EOS) >150 GBq/µmol[1][2][3]Analytical HPLC with a calibrated UV detector
Chemical Purity Absence of precursor and other impuritiesAnalytical HPLC
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents (e.g., MeCN, DMSO, EtOH) Within pharmacopeial limitsGas Chromatography (GC)
Bacterial Endotoxins Within pharmacopeial limitsLimulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing (post-release)

Trustworthiness through Self-Validation: Each synthesis batch must be accompanied by a complete set of QC tests. The analytical HPLC is a cornerstone of this process, simultaneously confirming radiochemical identity (by comparing retention time with a cold standard), radiochemical purity, and providing data for molar activity calculation. Consistent yields and purity across multiple runs validate the robustness of the automated process.

Conclusion

The automated one-step synthesis of [¹⁸F]-LBT-999 from its chlorinated precursor offers an efficient, reproducible, and high-yield method for producing this important PET radiopharmaceutical.[1][2] By understanding the chemical principles behind each step—from the activation of [¹⁸F]fluoride to the final purification and formulation—researchers can reliably produce high-quality [¹⁸F]-LBT-999 for preclinical research and clinical applications in the study of dopaminergic neurotransmission. The use of automated modules with single-use cassettes, such as the Trasis AllinOne, further enhances the ease of implementation and compliance with Good Manufacturing Practices (GMP).[2][10]

References

  • Vala, C., Mothes, C., Chicheri, G., et al. (2020). Fully automated radiosynthesis of [18F]LBT999 on TRACERlab FXFN and AllinOne modules, a PET radiopharmaceutical for imaging the dopamine transporter in human brain. EJNMMI Radiopharmacy and Chemistry, 5(1), 26. [Link]

  • ResearchGate. (n.d.). (PDF) Fully Automated Radiosynthesis of [18f]lbt999on Tracerlab Fxfn and Allinonemodules, A Pet Radiopharmaceutical for Imaging the Dopamine Transporter in Human Brain. Retrieved from ResearchGate. [Link]

  • Vala, C., Mothes, C., Chicheri, G., et al. (2020). Fully automated radiosynthesis of [18F]LBT999 on TRACERlab FXFN and AllinOne modules, a PET radiopharmaceutical for imaging the dopamine transporter in human brain. PubMed. [Link]

  • Saba, W., Valette, H., Schöllhorn-Peyronneau, M. A., et al. (2007). [11C]LBT-999: a suitable radioligand for investigation of extra-striatal dopamine transporter with PET. Synapse, 61(1), 17-23. [Link]

  • Arlicot, N., et al. (2017). PET imaging of Dopamine Transporter with 18 F-LBT999: first human exploration. Journal of Nuclear Medicine, 58(supplement 1), 1339. [Link]

  • ResearchGate. (n.d.). One-step radiosynthesis of [18F]LBT-999: A selective radioligand for the visualization of the dopamine transporter with PET | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Fully automated radiosynthesis of [18F]LBT999 on TRACERlab FXFN and AllinOne modules, a PET radiopharmaceutical for imaging the dopamine transporter in human brain. Retrieved from ResearchGate. [Link]

  • Vercouillie, J., et al. (2020). Usefulness of PET With [18F]LBT-999 for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment. Frontiers in Neurology, 11, 579. [Link]

  • Patsnap Synapse. (2024). What is LBT-999 used for?. [Link]

  • ResearchGate. (n.d.). (PDF) Fully automated radiosynthesis of [F]LBT999 on TRACERlab FXFN and AllinOne modules, a PET radiopharmaceutical for imaging the dopamine transporter in human brain. Retrieved from ResearchGate. [Link]

  • Varrone, A., et al. (2011). Imaging of the Striatal and Extrastriatal Dopamine Transporter with 18F-LBT-999: Quantification, Biodistribution, and Radiation Dosimetry in Nonhuman Primates. Journal of Nuclear Medicine, 52(8), 1331-1339. [Link]

  • Arlicot, N., et al. (2019). Imaging of dopamine transporter with [18F]LBT-999: initial evaluation in healthy volunteers. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 63(3), 289-297. [Link]

  • ResearchGate. (n.d.). Radiosynthesis of [18F]LBT‐999, a selective radioligand for the visualization of the dopamine transporter with PET | Request PDF. Retrieved from ResearchGate. [Link]

  • Guilloteau, D., et al. (2020). The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use. Pharmaceuticals, 13(10), 284. [Link]

  • Vercouillie, J., et al. (2020). Usefulness of PET With [18F]LBT-999 for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment. PMC. [Link]

  • Emond, P., et al. (2006). Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualisation of the dopamine transporter with PET. Bioorganic & Medicinal Chemistry Letters, 16(1), 219-222. [Link]

Sources

Application Note: In Vitro Assay Strategies for Profiling 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in neuropharmacology, forming the core of potent neuromodulatory agents like cocaine.[1][2] Compounds built on this framework are known to interact with key components of the central nervous system, most notably the monoamine transporters. This application note provides an in-depth, experience-driven guide to characterizing the in vitro activity of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride, a specific tropane analog. We move beyond simple protocols to explain the scientific rationale behind assay selection and experimental design. The core focus is on a multi-assay strategy encompassing primary target affinity, functional transport inhibition, and essential cell health assessment to build a comprehensive pharmacological profile.

Foundational Strategy: Understanding the Target Landscape

The tropane skeleton strongly suggests that the primary biological targets for this compound are the solute carrier 6 (SLC6) family of monoamine transporters (MATs): the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET).[1][3] These transporters are integral membrane proteins that mediate the re-uptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[3] Inhibition of these transporters is a principal mechanism for CNS stimulants and antidepressants.[1] Therefore, our experimental approach is designed to first quantify the interaction with these primary targets and then assess broader cellular effects.

Experimental Logic: A Three-Pillar Approach

Our investigation into the compound's activity will rest on three pillars, each answering a critical question:

  • Binding Affinity: Does the compound physically interact with the target transporters, and with what avidity? (Assay 1)

  • Functional Inhibition: Does this binding translate into a functional blockade of the transporter's activity? (Assay 2 & 3)

  • Cellular Impact: Is the compound's effect specific to the target, or does it cause general cellular toxicity at similar concentrations? (Assay 4)

This integrated approach ensures that the observed functional effects are not artifacts of cytotoxicity and provides a clear picture of the compound's potency and selectivity.

Pillar 1: Quantifying Target Affinity via Radioligand Binding

The first step is to determine if and how strongly this compound binds to the human monoamine transporters. A competitive radioligand binding assay is the gold standard for this, allowing for the determination of the inhibitor constant (Kᵢ).

Causality Behind the Method: This assay measures the ability of our test compound to displace a high-affinity radiolabeled ligand that is specific for the transporter's binding site. The concentration at which our compound displaces 50% of the radioligand (the IC₅₀ value) is inversely proportional to its binding affinity. This provides a direct, quantitative measure of the physical interaction between the compound and the transporter protein.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep assay assay analysis analysis result result Membranes Prepare Membranes (HEK293 cells expressing hDAT, hSERT, or hNET) Incubate Incubate: Membranes + Compound + Radioligand Membranes->Incubate Compound Prepare Serial Dilutions of Test Compound Compound->Incubate Radioligand Prepare Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Count Scintillation Counting (Quantify bound radioactivity) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calc_IC50 Calculate IC50 (Non-linear regression) Plot->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki Final_Ki Affinity (Ki) Calc_Ki->Final_Ki G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep assay assay analysis analysis result result PlateCells Plate Transfected HEK293 Cells AddCompound Add Test Compound to Cells PlateCells->AddCompound Compound Prepare Serial Dilutions of Test Compound AddSubstrate Add Fluorescent Substrate Mix AddCompound->AddSubstrate Measure Measure Fluorescence (Kinetic or Endpoint Mode) AddSubstrate->Measure Plot Plot Signal Change vs. [Compound] Measure->Plot Calc_IC50 Calculate IC50 (Non-linear regression) Plot->Calc_IC50 Final_IC50 Functional IC50 Calc_IC50->Final_IC50

Caption: Workflow for fluorescence-based functional uptake inhibition assay.

Protocol 3: Fluorescence-Based Uptake Assay

This protocol utilizes a commercially available kit, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [4]

  • Cell Plating:

    • Plate HEK293 cells expressing hDAT, hSERT, or hNET in a 96-well or 384-well clear-bottom, black-walled plate and allow them to adhere.

  • Reagent Preparation:

    • Reconstitute the fluorescent substrate/masking dye mix as per the manufacturer's instructions.

  • Assay Execution:

    • Add varying concentrations of this compound to the appropriate wells.

    • Add the reconstituted fluorescent substrate solution to all wells.

    • Immediately place the plate in a bottom-reading fluorescent plate reader.

  • Detection and Analysis:

    • Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint (e.g., after 30 minutes).

    • The rate of fluorescence increase (kinetic) or the final fluorescence value (endpoint) is proportional to transporter activity.

    • Plot the percent inhibition of the signal versus the log concentration of the test compound and determine the IC₅₀ using non-linear regression.

Data Presentation: Summarizing Monoamine Transporter Activity

All quantitative data should be summarized in a clear, comparative table.

CompoundTransporterAssay TypePotency (IC₅₀ / Kᵢ, nM) [Example]Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
8-Azabicyclo[3.2.1]oct-2-ene HClhDATBinding (Kᵢ)15.2--
hSERTBinding (Kᵢ)850.756.0-
hNETBinding (Kᵢ)250.3-16.5
8-Azabicyclo[3.2.1]oct-2-ene HClhDATUptake Inhibition (IC₅₀)25.8--
hSERTUptake Inhibition (IC₅₀)>10,000>387-
hNETUptake Inhibition (IC₅₀)435.1-16.9
Cocaine (Reference)hDATUptake Inhibition (IC₅₀)150.0--

Pillar 3: Assessing General Cellular Health

Causality Behind the Method: A compound that kills cells will non-specifically inhibit all cellular processes, including transporter-mediated uptake. A cell viability assay is a critical control to ensure that the observed inhibition in functional assays is due to a specific interaction with the transporter and not simply a consequence of cytotoxicity. [5][6]We measure the cytotoxic concentration 50 (CC₅₀) and compare it to the functional IC₅₀. A large window between these values (a high therapeutic index in vitro) indicates target-specific activity.

Protocol 4: Resazurin-Based Cell Viability Assay

This is a robust, simple, and cost-effective method for assessing cell health. [7][8]

  • Cell Plating:

    • Plate the same HEK293 cell line used for the functional assays in a 96-well plate and allow to adhere.

  • Compound Incubation:

    • Treat the cells with the same concentration range of this compound used in the functional assays.

    • Incubate for a period relevant to your longest functional assay, or for a standard duration like 24 hours.

  • Assay Execution:

    • Add a resazurin-based reagent (e.g., alamarBlue) to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active (i.e., living) cells to the pink, highly fluorescent resorufin. [8] * Incubate for 1-4 hours.

  • Detection and Analysis:

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

    • The signal is directly proportional to the number of viable cells.

    • Plot percent viability versus the log concentration of the test compound and determine the CC₅₀.

Conclusion and Path Forward

This structured, multi-pillar approach provides a comprehensive in vitro pharmacological profile of this compound. By systematically determining its binding affinity (Kᵢ), functional inhibitory potency (IC₅₀) at DAT, SERT, and NET, and its general cytotoxicity (CC₅₀), researchers can confidently establish its potency, selectivity, and specificity. This foundational dataset is indispensable for making informed decisions about the compound's potential as a research tool or therapeutic lead.

References

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central. Available at: [Link]

  • Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. ResearchGate. Available at: [Link]

  • (This reference is not directly cited in the text but was used for found
  • (This reference is not directly cited in the text but was used for found
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PubMed Central. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • (This reference is not directly cited in the text but was used for found
  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • (This reference is not directly cited in the text but was used for found
  • (This reference is not directly cited in the text but was used for found
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec (formerly Cyprotex). Available at: [Link]

  • (This reference is not directly cited in the text but was used for found
  • Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

  • Tropane alkaloid biosynthesis: a centennial review. Royal Society of Chemistry. Available at: [Link]

  • Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. PubMed. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • (This reference is not directly cited in the text but was used for found

Sources

Troubleshooting & Optimization

Navigating Byproduct Formation in 8-Azabicyclo[3.2.1]oct-2-ene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]oct-2-ene core, a key structural motif in a multitude of pharmacologically active tropane alkaloids, presents unique synthetic challenges. The introduction of the endocyclic double bond, while crucial for accessing diverse chemical space, is often accompanied by the formation of undesired byproducts. This guide, structured as a technical support center, provides in-depth troubleshooting advice and frequently asked questions to navigate these synthetic hurdles. Drawing upon established chemical principles and field-proven insights, this document aims to empower researchers to optimize their synthetic routes, minimize impurity profiles, and accelerate drug discovery and development programs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies to introduce the double bond in the 8-azabicyclo[3.2.1]octane skeleton?

A1: The primary methods involve elimination reactions starting from a suitable precursor, typically tropinone or its derivatives. The most prevalent strategies include:

  • Dehydration of 3-tropanol (tropine): This acid-catalyzed reaction removes a molecule of water to form the alkene.

  • Hofmann Elimination: This classic reaction proceeds via a quaternary ammonium salt intermediate and favors the formation of the less substituted alkene (Hofmann product).[1][2][3]

  • Cope Elimination: This is an intramolecular elimination reaction of a tertiary amine oxide, which also typically yields the Hofmann product.[4][5][6][7][8]

  • Elimination from N-protected-3-tropanol: For substrates where the nitrogen is protected (e.g., with a Boc group), the hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) followed by base-induced elimination.[9][10]

Q2: I am observing a mixture of alkene isomers in my final product. What is the likely cause?

A2: The formation of isomeric alkenes is a common issue and is primarily governed by the regioselectivity of the elimination reaction. The two main competing pathways are:

  • Zaitsev Elimination: Favors the formation of the more substituted (thermodynamically more stable) alkene. This is common in acid-catalyzed dehydrations and some base-induced eliminations.

  • Hofmann Elimination: Favors the formation of the less substituted (kinetically favored) alkene. This is characteristic of Hofmann and Cope eliminations where a sterically bulky leaving group is involved.[1][2][3]

The specific reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the ratio of these isomers.

Q3: My reaction is sluggish and gives a poor yield of the desired 8-azabicyclo[3.2.1]oct-2-ene. What are the potential reasons?

A3: Several factors can contribute to low yields:

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial.

  • Poor leaving group: In the case of elimination from 3-tropanol derivatives, the hydroxyl group itself is a poor leaving group. It needs to be protonated by a strong acid or converted to a better leaving group (e.g., mesylate, tosylate) for efficient elimination.[9][10]

  • Suboptimal reaction temperature: Elimination reactions are often sensitive to temperature. Too low a temperature may result in a slow reaction rate, while too high a temperature can lead to decomposition or the formation of side products.

  • Inappropriate base: The strength and steric bulk of the base are critical, especially in E2 eliminations. A non-optimal base can lead to competing substitution reactions or fail to efficiently deprotonate the substrate.

Troubleshooting Guide: Byproduct Formation and Mitigation

This section provides a detailed analysis of common byproducts encountered in the synthesis of 8-azabicyclo[3.2.1]oct-2-ene and offers specific strategies to minimize their formation.

Scenario 1: Acid-Catalyzed Dehydration of 3-Tropanol

In this method, 3-tropanol is treated with a strong acid, such as sulfuric acid, to promote the elimination of water.

Common Byproducts and Their Formation:

  • Isomeric Alkenes (e.g., 8-Azabicyclo[3.2.1]oct-3-ene): While the desired product is 8-azabicyclo[3.2.1]oct-2-ene, the formation of the Δ³-isomer can occur, although the Δ²-isomer is generally favored due to thermodynamic stability.

  • Polymerization Products: The acidic conditions and elevated temperatures can lead to polymerization of the starting material or the product alkene, resulting in tar-like residues.[11]

  • Ether Formation: Intermolecular dehydration between two molecules of 3-tropanol can lead to the formation of a dimeric ether, particularly at lower temperatures.

Troubleshooting and Mitigation Strategies:

Problem Potential Cause Recommended Solution
Low yield, significant charring Reaction temperature is too high, leading to decomposition and polymerization.Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
Mixture of alkene isomers Non-selective elimination.While difficult to completely avoid, optimizing the acid concentration and reaction time may slightly favor the desired isomer. Purification will be necessary.
Presence of a high-boiling, less polar byproduct Dimeric ether formation.Ensure the reaction temperature is sufficient to favor elimination over intermolecular substitution.

Experimental Protocol: Dehydration of 3-Tropanol

  • To a stirred solution of 3-tropanol in a high-boiling solvent (e.g., toluene or xylene), cautiously add concentrated sulfuric acid at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[12][13][14][15]

Visualization of Dehydration Pathway and Byproducts

Tropanol 3-Tropanol Protonated_Tropanol Protonated 3-Tropanol Tropanol->Protonated_Tropanol + H+ Ether Dimeric Ether Byproduct Tropanol->Ether + Tropanol, -H2O Carbocation Carbocation Intermediate Protonated_Tropanol->Carbocation - H2O Alkene_2 8-Azabicyclo[3.2.1]oct-2-ene (Desired Product) Carbocation->Alkene_2 - H+ Alkene_3 8-Azabicyclo[3.2.1]oct-3-ene (Isomeric Byproduct) Carbocation->Alkene_3 - H+ Polymer Polymerization Products Alkene_2->Polymer Acid, Heat

Caption: Acid-catalyzed dehydration of 3-tropanol leading to the desired alkene and potential byproducts.

Scenario 2: Hofmann and Cope Eliminations

These methods are generally more regioselective towards the less substituted alkene.

Common Byproducts and Their Formation:

  • Unreacted Starting Material: Incomplete reaction is a common source of contamination.

  • Zaitsev Product: Although the Hofmann product is favored, a small amount of the more substituted Zaitsev alkene can still be formed, particularly at higher temperatures.

  • Side products from the quaternization/oxidation step: In the Hofmann elimination, incomplete methylation can lead to a mixture of ammonium salts. In the Cope elimination, over-oxidation or side reactions of the oxidizing agent can occur.[5][6][7][8]

Troubleshooting and Mitigation Strategies:

Problem Potential Cause Recommended Solution
Low yield of alkene Incomplete quaternization (Hofmann) or oxidation (Cope).Ensure an excess of methyl iodide is used for exhaustive methylation in the Hofmann elimination. For the Cope elimination, use a fresh, reliable oxidizing agent (e.g., m-CPBA or H₂O₂).
Presence of the Zaitsev isomer High reaction temperature.Perform the elimination at the lowest temperature that allows for a reasonable reaction rate.
Complex mixture of byproducts Side reactions during the initial activation step.Carefully control the conditions of the methylation or oxidation step. Ensure the absence of water and other reactive impurities.

Experimental Protocol: Hofmann Elimination

  • Treat the starting amine with an excess of methyl iodide in a suitable solvent (e.g., methanol or acetonitrile) to form the quaternary ammonium iodide.

  • Isolate the ammonium salt and treat it with silver oxide in water to form the corresponding hydroxide.

  • Heat the ammonium hydroxide under reduced pressure to effect the elimination.

  • Extract the product into an organic solvent, dry, and purify by distillation or chromatography.[1][2][3]

Visualization of Hofmann vs. Zaitsev Elimination

Start Quaternary Ammonium Salt Hofmann Hofmann Product (Less Substituted Alkene) 8-Azabicyclo[3.2.1]oct-2-ene Start->Hofmann Bulky Base (e.g., from Hofmann or Cope) Zaitsev Zaitsev Product (More Substituted Alkene) (Minor Byproduct) Start->Zaitsev Small Base / Acid Catalysis

Caption: Competing pathways in elimination reactions leading to Hofmann and Zaitsev products.

Purification Strategies

The choice of purification method depends on the physical properties of the desired product and the byproducts.

Method Applicability Key Considerations
Distillation For thermally stable, volatile compounds with sufficiently different boiling points from impurities.Can be effective for separating the desired alkene from unreacted starting material or higher-boiling byproducts. Vacuum distillation may be necessary to prevent decomposition.[12][13][14][15]
Column Chromatography Highly versatile for separating compounds with different polarities.Silica gel is commonly used. The choice of eluent system is critical for achieving good separation. A gradient elution may be necessary.[16][17]
Acid-Base Extraction To separate the basic product from non-basic impurities.The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and re-extracted into an organic solvent.

By understanding the underlying mechanisms of byproduct formation and implementing the appropriate troubleshooting and purification strategies, researchers can significantly improve the efficiency and purity of their 8-azabicyclo[3.2.1]oct-2-ene synthesis.

References

  • Google Patents. (n.d.). Purification of pyridine bases by distillation.
  • ResearchGate. (2021). Effects of Temperature and Sulfuric Acid Levels on the Dehydration of Glycerol. Retrieved January 20, 2026, from [Link]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Retrieved January 20, 2026, from [Link]

  • ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved January 20, 2026, from [Link]

  • Scribd. (n.d.). Dehydrating Properties of Sulfuric Acid. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • University of Rochester Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Sulfuric Acid-Catalyzed Dehydratization of Carbohydrates for the Production of Adhesive Precursors. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored? Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfuric acid as a dehydrating agent. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cope Elimination. Retrieved January 20, 2026, from [Link]

  • Publikationsserver der Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 20, 2026, from [Link]

  • YouTube. (2018). Method of Purification of Organic Compounds Distillation. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cope reaction. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Hofmann Elimination. Retrieved January 20, 2026, from [Link]

  • Portal de la Investigación - Universidad de La Rioja. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. Retrieved January 20, 2026, from [Link]

  • Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved January 20, 2026, from [Link]

  • YouTube. (2016). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (n.d.). Cope Elimination: Mechanism & Examples. Retrieved January 20, 2026, from [Link]

  • Indiana University East. (n.d.). Purifying Water by Distillation. Retrieved January 20, 2026, from [Link]

  • YouTube. (2021). Dehydrating Hydrates with Concentrated Sulfuric Acid. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved January 20, 2026, from [Link]

  • YouTube. (2018). 22.7 Cope Elimination. Retrieved January 20, 2026, from [Link]

  • Longdom Publishing. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Cope Elimination. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Purification of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for purifying this compound?

The two most effective and commonly employed methods for the purification of this compound are recrystallization and column chromatography . The choice between these techniques depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

  • Recrystallization is ideal for removing small amounts of impurities from a relatively crude product. It relies on the principle that the solubility of the hydrochloride salt and its impurities vary in a given solvent system at different temperatures.

  • Column chromatography is a more powerful technique for separating the desired compound from significant quantities of impurities, especially those with similar polarities.[1]

Q2: How do I decide whether to use recrystallization or column chromatography?

The decision-making process can be streamlined by considering the following factors:

  • Initial Purity: If your crude material is already of a reasonably high purity (e.g., >90%), recrystallization is often the more efficient choice. For complex mixtures with multiple components, column chromatography is superior.

  • Nature of Impurities: If the impurities have significantly different polarities from your product, chromatography will provide excellent separation. If the impurities are isomers or have very similar structures, fractional recrystallization might be necessary, though challenging.

  • Scale of Purification: For large-scale purifications (multi-gram to kilogram), recrystallization is generally more practical and cost-effective. Column chromatography can be cumbersome and expensive at a large scale.

  • Time and Resources: Recrystallization is typically a faster procedure. Column chromatography requires more time for setup, running the column, and fraction analysis.

Below is a decision-making workflow to help you select the appropriate purification method.

Purification_Decision_Tree start Crude 8-Azabicyclo[3.2.1]oct-2-ene HCl purity_check Assess Crude Purity (e.g., by NMR, LC-MS) start->purity_check decision Purity > 90%? purity_check->decision recrystallize Recrystallization decision->recrystallize Yes complex_impurities Complex Mixture or Isomeric Impurities? decision->complex_impurities No chromatography Column Chromatography complex_impurities->recrystallize No (impurities have different polarity) complex_impurities->chromatography Yes

Caption: Decision workflow for selecting a purification method.

Q3: What are the likely impurities I might find in my crude this compound?

Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the bicyclic ring system.

  • Isomers: The 3-ene isomer of 8-azabicyclo[3.2.1]octane is a possibility.[2] Careful analytical characterization (e.g., 2D NMR) is crucial to distinguish between these.

  • Over-alkylation products: If alkylating agents are used in the synthesis, di-alkylation or other side products can form.

  • Solvent residues: Residual solvents from the reaction or workup can be present.

  • Degradation products: The compound may be susceptible to degradation under harsh acidic or basic conditions.[3]

Q4: Can I purify the free base first and then convert it to the hydrochloride salt?

Absolutely. This is a highly recommended strategy, particularly if your crude product contains non-basic organic impurities. By performing an acid-base extraction, you can effectively separate the basic 8-Azabicyclo[3.2.1]oct-2-ene from neutral or acidic impurities. The free base can then be purified further by column chromatography before conversion to the hydrochloride salt.

Protocol for Conversion of Free Base to Hydrochloride Salt:

  • Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether).[4]

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Q5: What are the best practices for storing purified this compound?

As a hydrochloride salt, the compound is generally more stable than its free base form. However, to ensure its long-term integrity, follow these storage guidelines:

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Handling: Use clean spatulas and avoid introducing contaminants.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues
Problem: My compound is not crystallizing from the solution.

Causality: This typically occurs due to high solubility in the chosen solvent, the presence of impurities that inhibit crystal formation, or using an insufficient amount of anti-solvent.

Solutions:

  • Solvent System Optimization:

    • Single Solvent: If the compound is too soluble, try a solvent in which it has lower solubility.

    • Solvent/Anti-Solvent System: If you are using a single solvent, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly. Common anti-solvents for polar salts include diethyl ether, hexane, or ethyl acetate.[4]

  • Inducing Crystallization:

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth.

    • Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Cooling: Ensure the solution is cooled slowly. A gradual decrease in temperature often yields better crystals than rapid cooling.

Problem: The resulting crystals are oily or appear impure.

Causality: This can happen if the compound precipitates too quickly or if impurities are co-precipitating. Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Solvent Choice: Use a solvent with a lower boiling point.

  • Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove surface impurities.

Problem: My yield after recrystallization is very low.

Causality: This can be due to the compound having a higher than expected solubility in the cold solvent, using too much solvent for recrystallization, or premature crystallization during a hot filtration step.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solvent Selection: Choose a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.

  • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Column Chromatography Issues
Problem: My compound is tailing or streaking on the TLC plate or column.

Causality: For basic amines like 8-Azabicyclo[3.2.1]oct-2-ene, this is a classic issue caused by strong interactions between the basic nitrogen and the acidic silanol groups on the surface of the silica gel.[3][5]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.[3]

    • Triethylamine (TEA): Typically, 0.5-2% TEA is added to the mobile phase.[3]

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase (e.g., in a dichloromethane/methanol system).[5]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This is a very effective way to eliminate tailing for basic compounds.[5]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for purifying amines.

Tailing_Troubleshooting start Compound Tailing on Silica Gel cause Cause: Strong interaction between basic amine and acidic silica start->cause solution1 Modify Mobile Phase cause->solution1 solution2 Change Stationary Phase cause->solution2 add_tea Add 0.5-2% Triethylamine solution1->add_tea use_ammonia Use MeOH saturated with NH3 solution1->use_ammonia amine_silica Use Amine-Functionalized Silica solution2->amine_silica alumina Use Basic or Neutral Alumina solution2->alumina

Caption: Troubleshooting guide for tailing in column chromatography.

Problem: I am not achieving good separation from my impurities.

Causality: This indicates that the chosen mobile phase does not provide sufficient selectivity for your compound and the impurities.

Solutions:

  • Solvent System Screening: Systematically screen different solvent systems using TLC. Vary the polarity (e.g., by changing the ratio of hexane/ethyl acetate or dichloromethane/methanol) and the solvent composition (e.g., trying solvents like acetone or acetonitrile as part of the eluent).

  • Gradient Elution: If a single solvent system (isocratic elution) is not working, use a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.

  • Change Stationary Phase: If separation on silica is poor, consider using a different stationary phase like alumina or even reverse-phase silica (C18).

Extraction Issues
Problem: I'm experiencing a persistent emulsion during acid-base extraction.

Causality: Emulsions are colloidal suspensions of one liquid in another and can be difficult to separate. They are common in extractions involving basic aqueous solutions and organic solvents.

Solutions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[3]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture can help to separate the layers.

Quantitative Data Summary

ParameterRecommended Value/SolventRationale
Acid-Base Extraction (Protonation) Aqueous pH ~2-3Ensures complete protonation of the amine to its water-soluble hydrochloride salt.[3]
Acid-Base Extraction (Free Base) Aqueous pH ~9-10Ensures complete deprotonation to the free base for extraction into an organic solvent.[3]
Recrystallization Solvents Isopropanol, Ethanol/Diethyl EtherProvides a good solubility differential for the hydrochloride salt at different temperatures.[4]
Chromatography Mobile Phase Modifier 0.5-2% Triethylamine or AmmoniaNeutralizes acidic silanol groups on silica gel to prevent peak tailing.[3]

References

  • Vertex AI Search Result, Document[1]

  • Vertex AI Search Result, Document[6]

  • Vertex AI Search Result, Document[7]

  • Benchchem. (n.d.). Purification strategies for removing impurities from tropane alkaloid reactions. Benchchem.
  • Vertex AI Search Result, Document[8]

  • Vertex AI Search Result, Document[9]

  • Benchchem. (n.d.). An In-Depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene. Benchchem.
  • Vertex AI Search Result, Document

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • ResearchGate. (2017, February 7).
  • Vertex AI Search Result, Document[10]

  • Vertex AI Search Result, Document[11]

  • Vertex AI Search Result, Document[12]

  • Vertex AI Search Result, Document[13]

  • Vertex AI Search Result, Document[14]

  • Vertex AI Search Result, Document[15]

  • Biotage. (2023, February 10).
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids as Medicinally Useful Natural Products and Their Synthetic Derivatives as New Drugs. Pharmacological Reports, 60(4), 439–463.
  • Vertex AI Search Result, Document[16]

  • Vertex AI Search Result, Document[17]

  • Vertex AI Search Result, Document[18]

  • Vertex AI Search Result, Document[19]

  • Vertex AI Search Result, Document[20]

  • Vertex AI Search Result, Document[21]

  • Vertex AI Search Result, Document[22]

  • Vertex AI Search Result, Document[23]

  • Vertex AI Search Result, Document[24]

  • Vertex AI Search Result, Document[25]

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Technical Support Center: Optimization of Tropinone Reduction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the optimization of tropinone reduction. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical and enzymatic reduction of tropinone. Our goal is to equip you with the expertise to navigate the complexities of this critical synthetic step, ensuring reproducible and high-yield outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the reduction of tropinone. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and offering validated solutions.

Issue 1: Low or No Conversion of Tropinone

Question: I am performing a sodium borohydride reduction of tropinone in methanol, but TLC and GC-MS analysis show a large amount of unreacted starting material even after several hours. What could be the problem?

Answer:

Several factors can contribute to incomplete or failed reduction of tropinone. Let's break down the most common culprits:

  • Reagent Quality: Sodium borohydride (NaBH₄) is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh, dry batch of NaBH₄. Older or improperly stored reagent will have significantly reduced activity.

  • Solvent Purity: The presence of water in the methanol can accelerate the decomposition of NaBH₄, consuming the hydride before it can reduce the tropinone. Using anhydrous methanol is crucial for this reaction.[1]

  • Reaction Temperature: While the initial addition of NaBH₄ is often done at 0-5 °C to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[1][2] Insufficient thermal energy can lead to stalled reactions.

  • Stoichiometry: While a slight excess of NaBH₄ is typically used, a significant underestimation of the required amount will result in incomplete reduction. Ensure your molar calculations are correct. For challenging reductions, increasing the equivalents of NaBH₄ may be necessary.[3]

Troubleshooting Workflow:

start Low/No Conversion check_reagent Verify NaBH4 activity (use a fresh batch) start->check_reagent check_solvent Use anhydrous methanol check_reagent->check_solvent If reagent is fresh failure Problem persists check_reagent->failure If reagent is old check_temp Ensure reaction is stirred at room temperature after initial addition check_solvent->check_temp If solvent is anhydrous check_solvent->failure If solvent contains water check_stoich Recalculate and potentially increase NaBH4 equivalents check_temp->check_stoich If temperature is correct check_temp->failure If temperature is too low success Reaction proceeds to completion check_stoich->success If stoichiometry is adjusted check_stoich->failure If stoichiometry is incorrect

Caption: Troubleshooting flow for low tropinone conversion.

Issue 2: Poor Diastereoselectivity (Incorrect Tropine/Pseudotropine Ratio)

Question: My goal is to synthesize tropine, but my reduction is yielding a significant amount of pseudotropine. How can I improve the stereoselectivity of the reaction?

Answer:

The stereochemical outcome of tropinone reduction is highly dependent on the reducing agent and reaction conditions. The two diastereomers, tropine (3α-tropanol) and pseudotropine (3β-tropanol), are formed via axial and equatorial attack of the hydride on the carbonyl, respectively.[2]

  • Choice of Reducing Agent: This is the most critical factor.

    • For Tropine (Axial Attack): Sodium borohydride (NaBH₄) in protic solvents like methanol or ethanol generally favors the formation of tropine.[2] Catalytic hydrogenation with catalysts like Raney nickel can also produce tropine with very low pseudotropine content.[4]

    • For Pseudotropine (Equatorial Attack): Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), sterically hinder axial attack, leading to the preferential formation of pseudotropine.[2] This reaction is typically performed in aprotic solvents like THF at low temperatures (-78 °C).

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lower activation energy.

Data Summary: Influence of Reducing Agent on Stereoselectivity

Reducing AgentSolventTypical TemperatureMajor Product
Sodium Borohydride (NaBH₄)Methanol0 °C to RTTropine (3α)[2]
L-Selectride®THF-78 °CPseudotropine (3β)[2]
Raney Nickel / H₂EthanolRTTropine (3α)[4]
Issue 3: Difficulty in Product Isolation and Purification

Question: After quenching my reaction and performing an extraction, I am struggling to obtain a pure product. My crude material is an oil and difficult to handle, and column chromatography is not giving clean separation.

Answer:

The basic nature of tropane alkaloids requires a specific workup procedure to ensure efficient extraction and purification.

  • Acid-Base Extraction: This is a crucial step. After quenching the reaction to decompose excess hydride, the reaction mixture should be made basic (pH > 11) with a strong base like NaOH.[2] This ensures that the tropine/pseudotropine is in its free-base form, which is soluble in organic solvents like dichloromethane or chloroform.[1][2] This process separates the product from water-soluble byproducts.

  • Drying the Organic Layer: Ensure the combined organic extracts are thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[1] Residual water can interfere with subsequent purification steps.

  • Purification Techniques:

    • Distillation: If the crude product is an oil, vacuum distillation can be an effective purification method.[4]

    • Crystallization: Tropine can be recrystallized from a mixture of diethyl ether and petroleum ether to obtain a pure solid.[2]

    • Column Chromatography: For separating diastereomers, column chromatography on silica gel is often necessary. A gradient elution system, for example with chloroform and methanol, can be effective.[2] It is important to note that tropine and pseudotropine can have close Rf values, so careful optimization of the mobile phase is required.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the stereoselectivity in tropinone reduction?

A1: The stereoselectivity arises from the direction of hydride attack on the carbonyl carbon of the bicyclic tropinone ring. Attack from the less sterically hindered equatorial face leads to the axial alcohol (tropine), while attack from the more hindered axial face results in the equatorial alcohol (pseudotropine). The choice of a small reducing agent like NaBH₄ allows for the kinetically favored equatorial attack, whereas a bulky reagent like L-Selectride® is forced to attack from the less hindered face, leading to the thermodynamically favored equatorial alcohol.

Q2: Can enzymatic reduction be used for stereospecific synthesis of tropine or pseudotropine?

A2: Absolutely. In nature, the biosynthesis of tropane alkaloids utilizes two highly specific enzymes: Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II).[6][7][8]

  • TR-I stereospecifically reduces tropinone to tropine (3α-tropanol).[9][10][11]

  • TR-II catalyzes the reduction to pseudotropine (3β-tropanol).[9][10][11][12] These NADPH-dependent enzymes offer near-perfect stereospecificity and are of great interest for biocatalytic applications and metabolic engineering.[6][10]

Q3: How can I monitor the progress of my tropinone reduction reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method. Use a mobile phase such as chloroform:methanol (9:1) and visualize the spots with an appropriate stain, such as Dragendorff's reagent, which is sensitive for alkaloids.[2][5] Gas chromatography (GC) can also be used to monitor the disappearance of the tropinone peak and the appearance of the product peaks. Tropine and pseudotropine can often be separated by GC.[2][5]

Q4: I am working with 2-carbomethoxy-3-tropinone. Do the same reduction principles apply?

A4: Yes, the general principles are the same, but the presence of the carbomethoxy group at the C-2 position can influence the reactivity and stereoselectivity. The reduction of the ketone at C-3 is a critical step in the synthesis of cocaine and its analogues.[1] Sodium borohydride is commonly used for this transformation, and the resulting mixture of methylecgonine isomers can be separated by chromatography.[1]

Section 3: Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of Tropinone to Tropine[2]

Materials:

  • Tropinone

  • Anhydrous Methanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • 2 M Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.33 g, 8.62 mmol) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (chloroform:methanol, 9:1).

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Basify the aqueous residue with 2 M NaOH to pH > 11.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine.

  • The crude product can be further purified by recrystallization from a mixture of diethyl ether and petroleum ether.

Reaction Workflow:

dissolve Dissolve Tropinone in Anhydrous Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at 0 °C then RT add_nabh4->react quench Quench with Water react->quench concentrate Remove Methanol quench->concentrate basify Basify with NaOH concentrate->basify extract Extract with Dichloromethane basify->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization dry->purify

Caption: Workflow for the sodium borohydride reduction of tropinone.

Protocol 2: L-Selectride® Reduction of Tropinone to Pseudotropine[2]

Materials:

  • Tropinone

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Deionized Water

  • 3 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl Ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous THF (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the 1.0 M solution of L-Selectride® in THF (8.6 mL, 8.6 mmol) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction by TLC (chloroform:methanol, 9:1).

  • Quench the reaction at -78 °C by the slow addition of water (5 mL), followed by 3 M NaOH (5 mL) and 30% hydrogen peroxide (5 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of chloroform and methanol to yield pure pseudotropine.

References

  • Nakajima, K., Hashimoto, T., & Yamada, Y. (1999). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Plant Root With Different Cell-Specific Patterns. Plant and Cell Physiology, 40(11), 1099–1107. Available from: [Link]

  • Yamashita, A., et al. (1999). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences, 96(8), 4366-4371. Available from: [Link]

  • García-García, E., et al. (2025). Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine. Talanta. Available from: [Link]

  • Dräger, B. (1990). Purification and Characterization of Pseudotropine Forming Tropinone Reductase from Hyoscyamus niger Root Cultures. Agricultural and Biological Chemistry, 54(10), 2663-2668. Available from: [Link]

  • Wikipedia. (2023). Tropinone. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • The Hive. (2004). Synthesis of Tropinone & 2-CMT. The Hive Methods Discourse. Available from: [Link]

  • Cai, Y., et al. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. International Journal of Biological Macromolecules, 253(Pt 7), 127377. Available from: [Link]

  • ResearchGate. (2016). Formation of tropine (black columns) or pseudotropine (grey columns) in... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 90(20), 9591-9595. Available from: [Link]

  • Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. PubMed. Available from: [Link]

  • Lazny, R., et al. (2000). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. Tetrahedron Letters, 41(14), 2289-2292. Available from: [Link]

  • Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate. Available from: [Link]

  • CoLab. (2025). Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine. CoLab.
  • Sciencemadness Discussion Board. (2010). Tropane Chemistry. Sciencemadness Discussion Board. Available from: [Link]

  • Le-Quellec, A., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2125. Available from: [Link]

  • Google Patents. (2021). WO2021148598A1 - Method for the preparation of n-monofluoroalkyl tropanes and their use. Google Patents.
  • Scribd. (n.d.). Chemists' Guide to Tropinone Synthesis. Scribd. Available from: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Pharmacognosy Reviews, 2(3), 30-61. Available from: [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride?. ResearchGate. Available from: [Link]

  • Li, J., et al. (2017). Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant. Frontiers in Plant Science, 8, 1827. Available from: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. Available from: [Link]

  • Trudell, M. L., & Linder, S. A. (1998). An Improved Synthesis of (+)-2-Tropinone. Synthetic Communications, 28(22), 4337-4342. Available from: [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. Available from: [Link]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. Available from: [Link]

Sources

Technical Support Center: Troubleshooting N-Demethylation of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-demethylation of tropane alkaloids. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this critical synthetic transformation. The following content, structured in a practical question-and-answer format, provides in-depth, field-proven insights into common challenges, their underlying causes, and robust solutions.

Section 1: Frequently Asked Questions (FAQs) - Reaction & Optimization

Q1: My N-demethylation reaction of atropine is showing a significant amount of a byproduct with a mass of 271.36 g/mol . What is it and how can I prevent its formation?

This byproduct is almost certainly apoatropine (atropamine), which is formed by the dehydration of the hydroxyl group in the tropic acid moiety of atropine.[1][2] This elimination is a common side reaction, particularly under harsh conditions.

Causality & Prevention:

  • Catalyst Choice: Palladium-based catalysts are known to promote this dehydration.[1] If you are using a Pd catalyst, consider switching to an alternative method.

  • Base/Heat: The presence of a base, especially when combined with heat, can facilitate an E1cB elimination mechanism, leading to apoatropine.[3] If your reaction requires basic conditions, try running it at a lower temperature or for a shorter duration.

  • Acidic Conditions: Dehydration can also be catalyzed by strong acids like nitric acid.[4] Ensure your reaction medium is not excessively acidic.

Recommended Action: Consider switching to a milder, more selective method like iron-catalyzed modified Polonovski reactions or modern electrochemical approaches, which have shown less propensity for apoatropine formation.[1][5]

Q2: I'm attempting a Polonovski-type reaction using an iron catalyst, but my yield of the desired nortropane alkaloid is consistently low, and the reaction seems incomplete. What are the likely causes?

Low yields in iron-catalyzed Polonovski reactions are a frequent issue. The process involves two discrete stages: N-oxidation and subsequent iron-mediated demethylation. A failure at either stage will result in poor overall yield.

Troubleshooting Steps:

  • Confirm N-Oxide Formation: The first step, oxidation of the tertiary amine to the N-oxide using reagents like m-CPBA or H₂O₂, must be complete. Monitor this step by TLC or LC-MS. Incomplete oxidation is a common failure point. Isolation of the N-oxide as its hydrochloride salt before proceeding can often lead to higher and more reproducible yields in the subsequent demethylation step.[6]

  • Catalyst Activity & Solubility: Ensure the iron salt (e.g., FeSO₄·7H₂O) is of good quality and adequately soluble in your reaction medium. The mechanism involves an Fe(II)/Fe(III) redox cycle, which requires the iron to be in solution.[6] Using a buffer, such as an acetate buffer, can help maintain the catalyst's activity.[7]

  • pH Control: The pH of the reaction medium is critical. For instance, in electrochemical methods, attempting the reaction with the hydrochloride salt of tropacocaine without pH adjustment can lead to no conversion, as the protonated amine is less available for oxidation.[1] Adding a base like sodium carbonate to raise the pH can significantly improve conversion.[8]

  • Atmosphere: For some iron-powder-mediated reactions, the presence of molecular oxygen has been shown to improve both the rate and yield.[9] Unless an inert atmosphere is explicitly required, ensure the reaction is not oxygen-starved.

Q3: My LC-MS analysis shows a byproduct with a mass 14 units higher than my desired nortropane product. What is this species?

This byproduct is the N-formyl-nortropane derivative .[1][10] It arises from the over-oxidation of the N-methyl group.

Mechanism of Formation: The N-demethylation process is believed to proceed through an N-hydroxymethyl intermediate.[10][11] While this intermediate typically decomposes to yield the secondary amine (nortropane) and formaldehyde, it can be further oxidized to the stable N-formyl derivative.

Controlling Over-oxidation:

  • Oxidant Equivalents: This is particularly common in oxidative demethylations (e.g., with Fe-TAML/H₂O₂). The yield of nortropane is highly dependent on the amount of H₂O₂ used.[5][12] Carefully titrate the equivalents of your oxidizing agent to find the optimal balance between starting material conversion and byproduct formation.

  • Rate of Addition: The rate of oxidant addition can influence selectivity. A slow, controlled addition of H₂O₂ can favor the desired N-demethylation over N-methyl oxidation.[10][11]

  • Solvent Choice: The choice of co-solvent can also affect selectivity. For Fe-TAML catalyzed reactions, ethanol has been shown to be a good solvent, while others may lead to different product ratios.[10][12]

Section 2: Work-up and Purification Challenges

Q4: How can I effectively remove the iron catalyst and its salts from my reaction mixture after a modified Polonovski reaction? The work-up is messy and complicates purification.

This is a well-documented limitation of iron-salt-mediated reactions.[6] Simple aqueous washes are often insufficient.

Effective Work-up Strategies:

  • Chelation: The most effective method is to use a strong chelating agent to sequester the iron ions into the aqueous phase during a liquid-liquid extraction.

    • EDTA (Ethylenediaminetetraacetic acid): While effective, EDTA requires basic conditions (pH ~10) to coordinate iron efficiently. This can be problematic for base-sensitive substrates.[6]

    • TPPS (meso-Tetra(4-sulfonatophenyl)porphine): The use of TPPS as a chelating agent has been shown to be superior to EDTA and can significantly improve the isolated yield of the final product.[6]

  • Filtration (for Iron Powder): If you are using zero-valent iron powder as the catalyst, it can be removed by filtration. However, ensure the product is fully in solution and does not adsorb onto the iron particles.[13]

Recommended Protocol (Post-Reaction):

  • Quench the reaction as appropriate.

  • Adjust the pH of the aqueous phase (if compatible with your molecule).

  • Add an aqueous solution of a chelating agent (e.g., TPPS).

  • Extract your product into an organic solvent (e.g., chloroform, dichloromethane).

  • The iron-chelate complex should remain in the aqueous layer. Perform multiple extractions to ensure complete recovery of your product.

Q5: I am struggling to separate my desired noratropine from the apoatropine byproduct using column chromatography. What can I do?

The structural similarity between noratropine and its apo- derivative makes them difficult to separate by standard silica gel chromatography.

Optimization & Alternative Strategies:

  • pH-Zone Refining Counter-Current Chromatography (CCC): This technique has been successfully used for the preparative separation of atropine and scopolamine and is well-suited for separating compounds with minor structural differences and similar polarities.[14]

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18 reversed-phase) can provide the necessary resolution for separation. This may require method development to optimize the mobile phase.[15]

  • Recrystallization: If the product is crystalline, careful recrystallization from a suitable solvent system may selectively precipitate the desired nortropane alkaloid, leaving the more soluble impurities behind. This requires a relatively pure initial mixture.

  • Reaction Optimization: The most effective strategy is often to revisit the reaction conditions to minimize the formation of apoatropine in the first place (see Q1). A cleaner reaction crude simplifies purification immensely.

Section 3: Analytical & Methodological Protocols

Q6: What is the best way to monitor the progress of my N-demethylation reaction?

Effective reaction monitoring is crucial to maximize yield and minimize byproduct formation.

Recommended Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. Use a suitable mobile phase (e.g., Chloroform:Methanol mixtures) and a visualization agent like Dragendorff's reagent, which is highly sensitive for alkaloids.[16] You should be able to distinguish the starting material, the N-oxide intermediate (if applicable), and the final product based on their different polarities (Rf values).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring these reactions.[15][17] It provides unambiguous identification of the starting material, desired product, and any byproducts based on their mass-to-charge ratio (m/z). It also allows for quantification to determine conversion and selectivity accurately.[12][18]

Table 1: Typical Mass-to-Charge Ratios (m/z) for Monitoring Key Tropane Alkaloid Demethylations ([M+H]⁺)

CompoundStarting Material (m/z)N-Oxide Intermediate (m/z)N-Demethylated Product (m/z)N-Formyl Byproduct (m/z)Dehydrated Byproduct (m/z)
Atropine 290.18306.17276.16304.15272.16 (Apoatropine)
Scopolamine 304.16320.15290.14318.14N/A
Cocaine 304.16320.15290.14318.14N/A
Q7: Can you provide a general protocol for a modern, greener N-demethylation method?

Electrochemical N-demethylation offers a practical, efficient, and more environmentally benign alternative to many classical methods.[1][19] It avoids hazardous oxidants and metal catalysts and often proceeds in a single step at room temperature.[8]

Protocol 1: General Procedure for Electrochemical N-Demethylation of Atropine

Materials:

  • Atropine (free base)

  • Ethanol/Water (e.g., 2:1 v/v)

  • Supporting Electrolyte (e.g., NaClO₄ or KNO₃)

  • Electrochemical Batch Cell with Porous Glassy Carbon Electrodes

  • DC Power Supply

  • Standard glassware for work-up (separatory funnel, etc.)

  • Dichloromethane (DCM) or Chloroform

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Cell Setup: Assemble the electrochemical batch cell according to the manufacturer's instructions.

  • Reaction Mixture: In the cell, dissolve atropine in the ethanol/water co-solvent. Add the supporting electrolyte. A typical concentration might be around 50-60 mM of the substrate.

  • Electrolysis: Apply a constant current (e.g., 8 mA) to the cell. The reaction should be stirred or agitated to ensure good mass transport to the electrode surface.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed (typically a few hours).

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Add saturated sodium bicarbonate solution to basify the mixture. c. Extract the aqueous phase three times with DCM or chloroform. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude noratropine.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary, though this method often yields a product of high purity directly.[1]

Section 4: Visualizing the Process

Workflow & Decision Making

The following diagrams illustrate the key decision points and workflows associated with troubleshooting N-demethylation reactions.

G cluster_0 Reaction Troubleshooting Flow start Reaction Start: Incomplete Conversion or Low Yield check_sm Check Starting Material Integrity (NMR, LC-MS) start->check_sm check_reagents Verify Reagent Quality (Oxidant, Catalyst, Solvent) start->check_reagents check_params Review Reaction Parameters (Temp, Time, pH, Atmosphere) start->check_params monitor_rxn Implement In-Process Controls (TLC, LC-MS) check_sm->monitor_rxn check_reagents->monitor_rxn check_params->monitor_rxn optimize Systematic Optimization: - Change Catalyst/Method - Adjust Stoichiometry - Screen Solvents monitor_rxn->optimize Problem Persists success Successful Conversion monitor_rxn->success Issue Resolved optimize->success

Caption: A decision tree for troubleshooting poor reaction performance.

G cluster_1 General N-Demethylation Mechanism & Byproduct Pathways start Tropane Alkaloid (N-CH₃) intermediate Iminium Ion Intermediate [R₂N=CH₂]⁺ start->intermediate Direct Oxidation (e.g., Electrochemical) n_oxide N-Oxide Intermediate start->n_oxide Oxidation (Step 1) byproduct2 Dehydration Byproduct (e.g., Apoatropine) start->byproduct2 Side Reaction (e.g., Dehydration) product Nortropane Product (N-H) intermediate->product Hydrolysis byproduct1 N-Formyl Byproduct (N-CHO) intermediate->byproduct1 Over-oxidation n_oxide->intermediate Activation (e.g., Fe²⁺)

Caption: Key intermediates and competing pathways in N-demethylation.

References

  • Najmi, A. A., Xiao, Z., Bischoff, R., Dekker, F. J., & Permentier, H. P. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(19), 6493–6504. ([Link])

  • Pham, D. D., Bhadbhade, M., & Hearn, M. T. W. (2012). One-pot oxidative N-demethylation of tropane alkaloids with hydrogen peroxide and a FeIII-TAML catalyst. Green Chemistry, 14(3), 745–751. ([Link])

  • Najmi, A. A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(19), 6493-6504. ([Link])

  • Pham, D. D., et al. (2012). One-Pot Oxidative N-Demethylation of Tropane Alkaloids with Hydrogen Peroxide and a FeIII-TAML Catalyst. ResearchGate. ([Link])

  • Kelso, G. F., Yang, Y., & Hearn, M. T. W. (2013). Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst. Green Chemistry, 15(3), 727–734. ([Link])

  • ResearchGate. (n.d.). Degradation pathways of atropine in an aqueous solution. ResearchGate. ([Link])

  • Hearn, M. T. W., et al. (2013). Green Chemistry Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a Fe III -TAML catalyst. ResearchGate. ([Link])

  • Najmi, A. A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. ResearchGate. ([Link])

  • Wikipedia. (n.d.). Apoatropine. ([Link])

  • Adamo, A., et al. (2016). Continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities. MIT Open Access Articles. ([Link])

  • Romera-Torres, A., et al. (2022). Analysis of tropane and related alkaloids. ResearchGate. ([Link])

  • Alipour Najmi, A. (2020). ElectrochemicalN-demethylation of tropane alkaloids. University of Groningen. ([Link])

  • McCamley, K., & Scammells, P. J. (2011). Further Investigation of the N-Demethylation of Tertiary Amine Alkaloids Using the Non-Classical Polonovski Reaction. ResearchGate. ([Link])

  • Black, C., et al. (2023). Determination of Toxic Tropane Alkaloids in Globally Sourced Soya, Cereals and Products Using Dilute-and-Shoot Technique Coupled with LC-MS/MS. PMC - PubMed Central - NIH. ([Link])

  • Afridi, M. S. (2015). How do I purify tropane alkaloid from Chloroform extract? ResearchGate. ([Link])

  • Carroll, F. I., et al. (2009). An Improved Process for the N‐Demethylation of Opiate Alkaloids using an Iron(II) Catalyst in Acetate Buffer. ResearchGate. ([Link])

  • Scammells, P. J., et al. (2010). Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. ResearchGate. ([Link])

  • Boyd, S., et al. (2012). A Multi-Step Continuous Flow Process for the N-Demethylation of Alkaloids. ResearchGate. ([Link])

Sources

stability issues of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The insights provided are based on established chemical principles and data from structurally related tropane alkaloids and bicyclic amines, offering a robust framework for troubleshooting and ensuring the integrity of your experiments.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter during your research, providing not just solutions but also the underlying scientific reasoning.

Q1: I've prepared an aqueous solution of this compound, and I'm seeing unexpected peaks in my HPLC/LC-MS analysis, even after a short period. What is happening?

A1: The appearance of new peaks strongly suggests that your compound is degrading in solution. The primary suspect for a compound with the 8-azabicyclo[3.2.1]oct-2-ene scaffold, particularly in aqueous media, is hydrolysis.

Underlying Cause: The double bond within the bicyclic system is susceptible to hydration (addition of water), especially under certain pH conditions. This reaction would lead to the formation of one or more hydroxylated species (8-azabicyclo[3.2.1]octan-2-ol or 8-azabicyclo[3.2.1]octan-3-ol), which would appear as new peaks in your chromatogram. The rate of this hydrolysis is often pH-dependent.

Immediate Troubleshooting Steps:

  • Analyze a freshly prepared sample immediately: This will serve as your baseline (t=0) to confirm the initial purity.

  • Control the pH: If your solution is unbuffered, the pH can fluctuate. Prepare your solutions in a buffered system. For many amine hydrochlorides, an acidic pH (e.g., pH 3-5) can enhance stability by keeping the nitrogen protonated and potentially reducing the nucleophilicity of water.[1][2][3][4]

  • Lower the temperature: Chemical degradation, including hydrolysis, is temperature-dependent.[1] Store your solutions at 2-8°C and only allow them to come to room temperature immediately before use. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Workflow for Investigating Degradation

start Unexpected peaks observed in HPLC/LC-MS fresh_sample Prepare a fresh sample and analyze immediately (t=0) start->fresh_sample check_purity Confirm initial purity fresh_sample->check_purity ph_control Prepare solutions in acidic buffer (pH 3-5) check_purity->ph_control temp_control Store solutions at 2-8°C or frozen ph_control->temp_control reanalyze Re-analyze buffered and cooled solution over time temp_control->reanalyze compare Compare results to t=0 sample reanalyze->compare stable Solution is stable under new conditions compare->stable No new peaks unstable Degradation still observed compare->unstable New peaks present further_investigation Proceed to Forced Degradation Study unstable->further_investigation

Caption: Troubleshooting workflow for unexpected degradation.

Q2: My NMR spectrum in D₂O is changing over time. Why is this occurring?

A2: Changes in an NMR spectrum over time in D₂O are a clear indication of a chemical transformation. For this compound, this is likely due to hydrolysis across the double bond, as discussed in Q1.

What to look for in the NMR:

  • Disappearance of vinylic proton signals: The signals corresponding to the protons on the double bond (C2 and C3) will decrease in intensity.

  • Appearance of new signals in the aliphatic region: You will likely see new signals corresponding to protons on carbons bearing a newly formed hydroxyl group. These will have different chemical shifts and coupling patterns compared to the parent compound.

  • H-D Exchange: Protons on the nitrogen atom will exchange with deuterium from the solvent, which is expected. However, the structural changes are more concerning.

Recommendations:

  • Use an aprotic organic solvent: If your experiment allows, dissolve the compound in an aprotic solvent like DMSO-d₆ or CDCl₃ for NMR analysis. This will prevent hydrolysis. The hydrochloride salt may have limited solubility in some aprotic solvents; DMSO-d₆ is often a good choice.

  • Acquire the spectrum quickly: If D₂O is required, prepare the sample immediately before analysis and acquire the spectrum as quickly as possible.

  • Lower the temperature: Running the NMR experiment at a lower temperature can slow down the degradation process, allowing you to acquire a cleaner spectrum of the parent compound.

Q3: I am observing poor reproducibility in my biological assays. Could the stability of this compound in my assay buffer be the cause?

A3: Absolutely. The stability of your test compound in the assay buffer is a critical parameter that is often overlooked. If the compound degrades during the incubation period of your assay, the effective concentration will decrease over time, leading to high variability and inaccurate results.

Factors to Consider:

  • pH of the Buffer: Most biological assays are conducted at a physiological pH of ~7.4. This neutral to slightly basic condition can accelerate the hydrolysis of certain compounds compared to the more acidic environment of a hydrochloride salt in pure water.[1][5][6]

  • Temperature: Assays are typically run at 37°C, which will significantly increase the rate of degradation compared to room temperature or refrigerated storage.[1]

  • Buffer Components: Some buffer components can react with your compound. For example, phosphate buffers can sometimes catalyze hydrolysis.

Troubleshooting Protocol for Assay Reproducibility:

  • Assess Compound Stability in Assay Buffer:

    • Prepare a solution of your compound in the exact assay buffer you use.

    • Incubate this solution under the same conditions as your assay (e.g., 37°C for the duration of the assay).

    • Take samples at different time points (e.g., 0, 1, 2, 4, and 24 hours).

    • Analyze the samples by HPLC to quantify the amount of remaining parent compound.

  • Mitigation Strategies:

    • Prepare fresh solutions: Always prepare the dilutions of your compound in the assay buffer immediately before starting the experiment. Do not use solutions that have been stored in buffer for extended periods.

    • Modify the protocol: If significant degradation is observed, consider if the assay duration can be shortened.

    • Change the buffer: If you suspect a specific buffer component is causing instability, test alternative buffer systems.

II. Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For a stable, long-term stock solution, the best choice is a high-quality, anhydrous aprotic solvent.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are aprotic and will not participate in hydrolysis.

  • Acceptable for short-term: Anhydrous ethanol or methanol can be used, but be aware that alcohols can potentially react with the compound over long periods, especially if any catalytic impurities are present.

  • Use with caution: Water or aqueous buffers. Only use these for preparing fresh, daily working solutions. Do not store stock solutions in aqueous media for extended periods unless you have demonstrated stability under those conditions.

Q5: What are the optimal storage conditions for solutions of this compound?

A5: The optimal storage conditions depend on the solvent and the intended duration of storage.

SolventStorage TemperatureDurationRationale
Anhydrous DMSO / DMF-20°C or -80°CMonths to YearsMinimizes all forms of degradation. Protect from moisture.[7][8]
Anhydrous Ethanol / Methanol-20°C or -80°CWeeks to MonthsGood for intermediate-term storage.
Aqueous Buffers (pH 3-5)2-8°CHours to DaysFor immediate use. Avoid freeze-thaw cycles.[2]
Aqueous Buffers (pH ~7.4)2-8°CHoursHighly susceptible to degradation. Prepare fresh.[5]

General Storage Practices:

  • Aliquot: Store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[8]

  • Protect from Light: While there is no specific data on the photosensitivity of this compound, it is good practice to store solutions in amber vials or protected from light.

Q6: How does pH impact the stability of this compound in aqueous solutions?

A6: The pH of an aqueous solution is one of the most critical factors influencing the stability of this compound.[6][9] Based on the behavior of similar molecules like cocaine and other alkaloids, a pH-rate profile can be predicted.[1][4]

  • Acidic pH (pH < 5): The compound is expected to be most stable in this range. The nitrogen atom is fully protonated, and acid-catalyzed hydrolysis of the double bond is generally slow.

  • Neutral to Basic pH (pH > 6): Stability is expected to decrease as the pH increases. In this range, base-catalyzed hydrolysis and potentially other degradation pathways can occur at a faster rate. At physiological pH (~7.4), you should assume the compound has limited stability.[1][5]

Plausible Hydrolysis Mechanism

cluster_main Plausible Hydrolysis of 8-Azabicyclo[3.2.1]oct-2-ene A 8-Azabicyclo[3.2.1]oct-2-ene (in solution) B Addition of H₂O (pH and Temp dependent) A->B C Hydroxylated Degradants (e.g., 8-azabicyclo[3.2.1]octan-2-ol) B->C

Caption: Potential hydrolysis degradation pathway.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol allows you to rapidly assess the stability of your compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the compound's lability.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Heating block or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions: In separate, clearly labeled vials, mix your stock solution with the stressor as follows:

    • Acid Hydrolysis: 500 µL stock + 500 µL of 0.1 M HCl.

    • Base Hydrolysis: 500 µL stock + 500 µL of 0.1 M NaOH.

    • Oxidative Degradation: 500 µL stock + 500 µL of 3% H₂O₂.

    • Thermal Stress: 500 µL stock + 500 µL of water.

    • Control: 500 µL stock + 500 µL of water.

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C.

    • Leave the Oxidative and Control vials at room temperature, protected from light.

  • Time Points: Analyze all samples by HPLC at t=0 and after 2, 6, and 24 hours.

  • Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. This will tell you if your compound is sensitive to acid, base, oxidation, or heat.

Protocol 2: Solution Stability Assessment by HPLC

Objective: To quantify the stability of the compound in a specific solvent or buffer over time.

Procedure:

  • Prepare Solution: Prepare a solution of the compound at a relevant concentration in your desired buffer or solvent (e.g., your assay buffer).

  • Storage: Store the solution under the conditions you want to test (e.g., 37°C, room temperature, 4°C).

  • Initial Analysis (t=0): Immediately after preparation, inject the solution onto the HPLC and record the peak area of the parent compound.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject another sample from the same solution.

  • Quantification: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample using the formula: % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

  • Determine Shelf-Life: You can establish an acceptable shelf-life for your solution based on a predefined threshold (e.g., no more than 5% degradation).

By following this guide, researchers can anticipate, troubleshoot, and control the stability of this compound, ensuring the accuracy and reproducibility of their experimental data.

References

  • Synquest Labs. 8-Azabicyclo[3.2.
  • Koren, D., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. PMC - NIH. Available from: [Link]

  • Angene Chemical. (2021). 8-Azabicyclo[3.2.
  • Jatlow, P. I., & Bailey, D. N. (1986). A comprehensive study of the stability of cocaine and its metabolites. Journal of Analytical Toxicology, 10(4), 133-137. Available from: [Link]

  • ChemScene. 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride.
  • CymitQuimica. (2024). 8-azabicyclo[3.2.
  • Martín-Sáez, M., et al. (2019). Effect of tea making and boiling processes on the degradation of tropane alkaloids in tea and pasta samples contaminated with Solanaceae seeds and coca leaf. ResearchGate. Available from: [Link]

  • Aranda, M., et al. (2019). Effect of tea making and boiling processes on the degradation of tropane alkaloids in tea and pasta samples contaminated with Solanaceae seeds and coca leaf. Food Chemistry, 287, 265-272. Available from: [Link]

  • Kovatsi, L., et al. (2011). Cocaine Stability in Biological Fluids During Post-Analytical Sample Storage. InTech.
  • Pöchlinger, G. (2022). Degradation pathways of atropine in an aqueous solution. ResearchGate. Available from: [Link]

  • Aranda, M., et al. (2023). Evaluation of Tropane Alkaloids in Teas and Herbal Infusions: Effect of Brewing Time and Temperature on Atropine and Scopolamine Content. MDPI. Available from: [Link]

  • Scribd. Cocaine Stability in Urine and Buffer.
  • Musile, G., et al. (2009). Stability of cocaine in formalin solution and fixed tissues. Journal of Analytical Toxicology, 33(9), 559-565. Available from: [Link]

  • Murray, J. B., & Al-Shora, H. I. (1980). Stability of cocaine in aqueous solution.
  • PubChem. 8-Azabicyclo[3.2.1]oct-2-ene. Available from: [Link]

  • Fisher Scientific. (2024). 8-Oxa-3-azabicyclo[3.2.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Ibis Scientific. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available from: [Link]

Sources

Technical Support Center: Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-azabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Yield in Robinson-Schöpf Type Syntheses (Tropinone Core Formation)

Question: I am attempting a one-pot synthesis of a tropinone derivative using a dialdehyde, a primary amine (e.g., methylamine), and an acetone dicarboxylate equivalent, but my yields are consistently low or I get no product at all. What is going wrong?

Answer: The Robinson-Schöpf reaction, a classic double Mannich condensation, is elegant but sensitive to several factors.[1][2] Low yields typically stem from issues with reagents, reaction conditions, or the reaction mechanism itself.

Causality and Solutions:

  • Reagent Quality & Stability:

    • Succinaldehyde/Dialdehyde Source: Succinaldehyde is notoriously unstable and prone to polymerization. Using a stable precursor, such as 2,5-dimethoxytetrahydrofuran, which generates the dialdehyde in situ under acidic conditions, is often more reliable.

    • Acetonedicarboxylic Acid: This reagent can decarboxylate prematurely, especially at elevated temperatures. Use fresh, high-quality acetonedicarboxylic acid or its diethyl ester. The reaction's success relies on the enolate of this compound acting as the nucleophile.[3]

  • pH Control is Critical:

    • The "Physiological pH" Myth and Reality: The reaction is often cited as working best at "physiological pH." In practice, this means maintaining a delicate pH balance (typically pH 5-7).[2]

    • Too Acidic (pH < 4): The amine starting material will be fully protonated, rendering it non-nucleophilic and preventing the initial iminium ion formation, which is crucial for the Mannich reaction.[4]

    • Too Basic (pH > 8): This can promote self-condensation of the dialdehyde (an aldol reaction) and other side reactions, consuming your starting materials.[5]

    • Solution: Employ a buffer system. Citrate or phosphate buffers are commonly used to maintain the optimal pH throughout the reaction.

  • Reaction Mechanism & Stoichiometry:

    • The reaction involves the formation of an iminium ion, which is then attacked by the enolate of acetonedicarboxylic acid. This is followed by a second intramolecular Mannich reaction to form the bicyclic system.[3][6]

    • Solution: Ensure correct stoichiometry. While a 1:1:1 molar ratio of amine, dialdehyde, and dicarboxylate is theoretically required, slight excesses of the amine or dicarboxylate may be necessary depending on the specific substrates.

Troubleshooting Workflow: Low Yield in Robinson-Schöpf Reaction

G start Low or No Yield reagent_q Check Reagent Quality start->reagent_q ph_check Verify Reaction pH start->ph_check temp_check Control Temperature start->temp_check dialdehyde Use Stable Dialdehyde Precursor (e.g., 2,5-dimethoxy-THF) reagent_q->dialdehyde Dialdehyde unstable? dicarboxylate Use Fresh Acetonedicarboxylic Acid or its Ester reagent_q->dicarboxylate Dicarboxylate old? buffer Implement Buffer System (Citrate, Phosphate, pH 5-7) ph_check->buffer pH unstable? no_heat Avoid Excessive Heat to Prevent Decarboxylation temp_check->no_heat Reaction heated? success Improved Yield dialdehyde->success dicarboxylate->success buffer->success no_heat->success

Caption: Troubleshooting workflow for low yield in Robinson-Schöpf synthesis.

Issue 2: Significant Side Product Formation

Question: My reaction produces the desired 8-azabicyclo[3.2.1]octane derivative, but it is contaminated with significant byproducts, making purification difficult and lowering the yield. What are these byproducts and how can I minimize them?

Answer: Side product formation is a common challenge. The specific byproducts depend on the synthetic route, but often arise from competing reaction pathways or over-reaction.

Common Scenarios and Solutions:

  • Bis-Mannich Products:

    • Cause: If your active hydrogen compound (the ketone component) has more than one acidic proton, a second aminomethyl group can be added, leading to a bis-Mannich base.[5]

    • Solution: Carefully control the stoichiometry. Use a slight excess of the ketone component relative to the formaldehyde and amine to favor the mono-Mannich product.

  • Over-Alkylation in Reductive Amination:

    • Cause: When functionalizing the nitrogen at position 8 via reductive amination, the newly formed secondary amine can react again with the aldehyde to form a tertiary amine.[7] This is especially problematic if the reaction is left for too long or if an excess of the aldehyde is used.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the carbonyl compound.

      • Stepwise Procedure: First, form the imine by mixing the amine and aldehyde (often with a dehydrating agent like molecular sieves), and monitor for completion by TLC or LC-MS. Then, add the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). This separation of steps minimizes the time the product secondary amine is exposed to the aldehyde.[7][8]

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for imines over aldehydes, reducing the chance of aldehyde reduction and side reactions.[9]

Reductive Amination: Desired vs. Undesired Pathways

G cluster_0 Desired Pathway (Secondary Amine) cluster_1 Undesired Pathway (Tertiary Amine) Start_NH2 Primary Amine (R'-NH2) Imine Imine Start_NH2->Imine + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product_2 Secondary Amine (Desired Product) Imine->Product_2 [Reduction] Product_2_side Secondary Amine Product_2->Product_2_side Can react further Iminium_side Iminium Ion Product_2_side->Iminium_side + Aldehyde Aldehyde_side Aldehyde (Excess) Aldehyde_side->Iminium_side Product_3 Tertiary Amine (Byproduct) Iminium_side->Product_3 [Reduction]

Caption: Competing pathways in reductive amination leading to desired and undesired products.

Issue 3: Poor Stereoselectivity

Question: The formation of my 8-azabicyclo[3.2.1]octane core results in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

Answer: Achieving stereocontrol is a central challenge in tropane alkaloid synthesis.[10][11] The stereochemical outcome is influenced by the reaction mechanism, reagents, and reaction conditions.

Strategies for Improving Stereoselectivity:

  • Reagent-Controlled Diastereoselectivity:

    • Bulky Reducing Agents: In the reduction of a ketone at the C-3 position (e.g., tropinone), the choice of hydride reagent is critical. Bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) will preferentially attack from the less sterically hindered equatorial face, leading to the formation of the axial alcohol (β-tropanol, or tropine). Conversely, smaller reducing agents like sodium borohydride may give mixtures.

    • Chiral Auxiliaries/Catalysts: For asymmetric syntheses, employing chiral lithium amide bases for deprotonation or using chiral catalysts can direct the stereochemical course of the reaction, such as in asymmetric aldol additions to tropinone.[12]

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Control: Reactions run at low temperatures (e.g., -78 °C) often favor the product that is formed fastest (the kinetic product).

    • Thermodynamic Control: Allowing the reaction to run at higher temperatures or for longer times can allow an initially formed kinetic product to equilibrate to the more stable thermodynamic product. Understanding the relative stability of your desired diastereomer is key to choosing the right conditions.

  • Protecting Group Strategy:

    • Cause: The nitrogen atom in the tropane skeleton can influence the stereochemical outcome of reactions at adjacent positions.

    • Solution: Introducing a bulky protecting group on the nitrogen, such as a carbamate (e.g., Boc, Cbz), can alter the conformational preference of the bicyclic system and sterically direct incoming reagents to a specific face, thereby enhancing stereoselectivity.[13] This has been shown to significantly enhance the yield and selectivity of subsequent reactions.[13]

Data Table: Effect of Reducing Agent on Tropinone Reduction
Reducing AgentPredominant ProductTypical Stereoselectivity (axial:equatorial OH)Control Type
NaBH₄Mixture~1:1 to 3:1Minimal
LiAlH₄Axial Alcohol (Tropine)~6:1Substrate/Chelation
L-Selectride®Axial Alcohol (Tropine)>99:1Steric (Kinetic)

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the nitrogen atom in the 8-azabicyclo[3.2.1]octane core?

A1: While not always strictly necessary, protecting the nitrogen is a highly recommended strategy for multi-step syntheses.[13] A protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), reduces the basicity and nucleophilicity of the nitrogen.[14] This prevents it from interfering with subsequent reactions (e.g., acting as a base or nucleophile) and can significantly improve yields and facilitate purification by making the molecule less polar.[13] The additional steps of protection and deprotection are often justified by the enhancement in overall yield and cleaner reaction profiles.[13][15]

Q2: My final compound is difficult to purify using silica gel chromatography. Are there alternative methods?

A2: The basic nitrogen in the 8-azabicyclo[3.2.1]octane skeleton can cause significant tailing on standard silica gel. Here are some solutions:

  • Neutralize the Silica: Pre-treat your column by flushing it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (~1-2%), before loading your sample. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic compound.

  • Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.

  • Salt Formation and Extraction: Convert your amine into its hydrochloride salt by washing an organic solution of your product with dilute HCl. The salt will move to the aqueous layer, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified amine into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification and can often provide highly pure material.

Q3: What is the best way to synthesize the 8-azabicyclo[3.2.1]octane core if the Robinson-Schöpf reaction fails?

A3: Several alternative strategies exist, many of which offer better control, especially for asymmetric synthesis:

  • Intramolecular Mannich Cyclization: This approach involves the cyclization of a pre-formed acyclic N-substituted amino ketone. This can provide more control over the reaction compared to the one-pot multicomponent Robinson-Schöpf method.[16]

  • Cycloaddition Reactions: [4+3] cycloaddition reactions between pyrroles and vinyldiazoacetates, or [3+2] cycloadditions, are powerful methods for constructing the bicyclic core, often with high stereocontrol.[16]

  • Ring-Closing Metathesis (RCM): RCM has been successfully employed to form one of the rings of the bicyclic system from a suitable diene precursor.

References

  • Carroll, F. I., et al. (2007). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry, 50(17), 4236-4244. Available from: [Link]

  • Carretero, J. C., et al. (2014). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Available from: [Link]

  • Vicario, J. L., et al. (2015). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 13(8), 2212-2229. Available from: [Link]

  • Young, I. S., & Baran, P. S. (2009). Robinson's Landmark Synthesis of Tropinone. Angewandte Chemie International Edition, 48(40), 7332-7334. Available from: [Link]

  • Jordis, U., et al. (1987). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Journal of Heterocyclic Chemistry, 24(3), 849-851. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • O'Hagan, D. (2000). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Natural Product Reports, 17(5), 435-449. Available from: [Link]

  • Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

  • Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. The Alkaloids: Chemistry and Pharmacology, 44, 1-114. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Martinez, A., et al. (2012). Chemical thermodynamics applied to the synthesis of tropinone. Revista de la Sociedad Química de México, 56(2), 162-167. Available from: [Link]

  • Pala, K., et al. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8-azabicyclo[3.2.1]octan-8-yl) methanone derivatives. Der Pharma Chemica, 8(14), 67-72. Available from: [Link]

  • Davies, H. M. L., et al. (2001). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 9(7), 1837-1845. Available from: [Link]

  • The Hive. (2003). Robinson-Schöpf reaction: tropinone. Retrieved from [Link]

  • Chusov, D., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

  • O'Hagan, D. (1997). Tropane alkaloid biosynthesis. A century old problem unresolved. Natural Product Reports, 14(6), 637-651. Available from: [Link]

  • Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 17(12), 14764-14787. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. r/Chempros. Retrieved from [Link]

  • Davis, F. A., & Rao, A. (2008). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. The Journal of Organic Chemistry, 73(17), 6903-6906. Available from: [Link]

  • Huang, S., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(6), 1124-1146. Available from: [Link]

  • Shahjalal University of Science & Technology. (2012). Tropane. Molecule of the Month. Retrieved from [Link]

  • Google Patents. (n.d.). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • ResearchGate. (2016). Mannich condensation reaction problems?. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

Sources

Technical Support Center: Stereocontrol in 8-Azabicyclo[3.2.1]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Azabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereochemistry in this important bicyclic scaffold, which forms the core of tropane alkaloids. Here, we address common challenges related to epimerization, providing in-depth, field-proven insights and actionable protocols to help you achieve your desired stereochemical outcomes.

The Challenge of Epimerization at C-3

The 8-azabicyclo[3.2.1]octane skeleton, particularly when substituted at the C-3 position, presents a significant stereochemical hurdle. The reduction of the C-3 ketone (tropinone and its analogs) can yield two different epimeric alcohols: one with an axial hydroxyl group (α-configuration, as in tropine) and one with an equatorial hydroxyl group (β-configuration, as in pseudotropine).[1] The spatial orientation of this hydroxyl group is critical as it profoundly influences the molecule's biological activity and downstream reactivity.

Controlling the stereochemical outcome of this reduction is paramount. The choice between the axial and equatorial alcohol is not arbitrary and is dictated by the principles of kinetic and thermodynamic control. Understanding and manipulating these principles is key to avoiding unwanted epimerization and selectively synthesizing the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of obtaining a mixture of C-3 epimers during the synthesis?

The formation of a mixture of axial and equatorial alcohol epimers almost always arises during the reduction of the C-3 ketone (e.g., tropinone). The stereoselectivity of this step is highly dependent on the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control. Post-reduction epimerization of the C-3 alcohol is generally not observed under standard workup and purification conditions; the stereocenter is "set" during the reduction.

Q2: What is the difference between the kinetic and thermodynamic products in tropinone reduction?

This is the cornerstone of controlling the stereochemistry.

  • Kinetic Product: This is the product that forms the fastest. Its formation is favored under conditions that are irreversible, typically at low temperatures and with short reaction times.[2] The transition state leading to the kinetic product has a lower activation energy. In the case of tropinone reduction, attack of a small hydride reagent from the less sterically hindered axial face leads to the axial alcohol (tropine), which is the kinetic product.[1]

  • Thermodynamic Product: This is the most stable product. Its formation is favored under conditions that allow the reaction to be reversible, typically at higher temperatures and with longer reaction times, allowing an equilibrium to be established.[2] The thermodynamic product has the lowest overall Gibbs free energy. The equatorial alcohol (pseudotropine) is generally the more thermodynamically stable epimer due to reduced steric strain.[1]

Caption: Kinetic vs. Thermodynamic Control in Tropinone Reduction

Q3: Can the C-3 epimers interconvert after synthesis?

Epimerization of the C-3 hydroxyl group would require oxidation back to the ketone followed by another reduction. Under typical laboratory conditions (e.g., purification, storage), this is highly unlikely. However, epimerization of other stereocenters, such as at C-2 if a carboxylate is present (as in cocaine analogs), can be base-catalyzed via enolate formation of the precursor ketone.[3][4] Therefore, it is crucial to control the stereochemistry during the reduction step itself.

Troubleshooting Guide

Problem: My reaction produced a nearly 1:1 mixture of axial and equatorial alcohols.

This is a common outcome when the reaction conditions do not strongly favor either kinetic or thermodynamic control.

Root Cause Analysis & Solutions:

  • Incorrect Reducing Agent: The size of the hydride reagent is a critical factor. Small, unhindered reagents favor axial attack (kinetic), while bulky reagents favor equatorial attack.

    • Solution: To favor the axial alcohol (tropine) , use a small hydride source like Sodium Borohydride (NaBH₄).[1] To favor the equatorial alcohol (pseudotropine) , switch to a sterically demanding reagent like Lithium Tri-sec-butylborohydride (L-Selectride®).[1]

  • Temperature is Too High for Kinetic Control: If you are aiming for the kinetic product (axial alcohol) but are running the reaction at room temperature or higher, you may be allowing the system to approach equilibrium, resulting in a mixture.

    • Solution: Perform the reduction at a low temperature. For NaBH₄ reductions, 0 °C is a good starting point.[1] For more sensitive reactions, temperatures as low as -78 °C may be required.

  • Reaction Time is Too Long: Even at low temperatures, extended reaction times can allow the initially formed kinetic product to revert to the starting material and then form the more stable thermodynamic product.

    • Solution: Monitor the reaction closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

Problem: The yield of my desired epimer is low, even with good selectivity.

Root Cause Analysis & Solutions:

  • Reagent Decomposition: Hydride reagents are sensitive to moisture.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. For reagents like L-Selectride®, which are typically supplied as solutions in THF, use a fresh bottle and handle it under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the equivalents of the reducing agent. For NaBH₄, using 1.2-1.5 equivalents is common.[1] For L-Selectride®, 1.2 equivalents are often sufficient.[1] Also, confirm the reaction has finished via TLC before workup.

  • Difficult Workup: The bicyclic amino alcohol products can be highly water-soluble, especially when protonated.

    • Solution: During the aqueous workup, ensure the pH is made sufficiently basic (pH > 11) to deprotonate the nitrogen atom, which will increase its solubility in organic solvents like chloroform or dichloromethane.[1] Multiple extractions (3-5 times) are recommended to maximize recovery.

Experimental Protocols

Protocol 1: Selective Synthesis of Tropine (Axial Alcohol - Kinetic Control)

This protocol favors the formation of the axial alcohol through the use of a small hydride reagent that attacks from the less sterically hindered face.

Materials:

  • Tropinone

  • Methanol (Anhydrous)

  • Sodium Borohydride (NaBH₄)

  • 2 M Sodium Hydroxide (NaOH)

  • Chloroform or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tropinone (1.0 g, 7.18 mmol) in methanol (20 mL). Cool the solution to 0 °C using an ice bath.[1]

  • Reagent Addition: While stirring, add sodium borohydride (0.33 g, 8.62 mmol, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[1]

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's completion by TLC (e.g., using a mobile phase of 9:1 chloroform:methanol).[1]

  • Workup: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.

  • Extraction: Basify the remaining aqueous residue with 2 M NaOH until the pH is > 11. Extract the aqueous layer with chloroform (3 x 20 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tropine. The product can be further purified by recrystallization.[1]

Protocol 2: Selective Synthesis of Pseudotropine (Equatorial Alcohol - Thermodynamic/Steric Control)

This protocol uses a bulky hydride reagent, which is forced to attack from the more open equatorial face, leading to the equatorial alcohol.

Materials:

  • Tropinone

  • Tetrahydrofuran (THF, Anhydrous)

  • L-Selectride® (1.0 M solution in THF)

  • 3 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Reagent Addition: Add L-Selectride® solution (8.6 mL of 1.0 M, 8.6 mmol, 1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature at -78 °C.[1]

  • Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor completion by TLC.[1]

  • Workup: While at -78 °C, quench the reaction by the slow, careful addition of water (5 mL), followed by 3 M NaOH (5 mL), and then 30% H₂O₂ (5 mL). Allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[1]

Data & Analysis

Summary of Reaction Conditions for Stereoselectivity
ParameterAxial Alcohol (Tropine) Equatorial Alcohol (Pseudotropine)
Control Type KineticThermodynamic / Steric
Reducing Agent Sodium Borohydride (NaBH₄)L-Selectride® or K-Selectride®
Solvent Protic (e.g., Methanol)Aprotic (e.g., THF)
Temperature Low (e.g., 0 °C)Low (e.g., -78 °C)
Key Principle Axial attack by a small reagentEquatorial attack by a bulky reagent
Analytical Methods for Epimer Quantification

Accurate determination of the epimeric ratio is crucial for assessing the success of a stereoselective synthesis.

G cluster_separation Separation & Quantification start Crude Product Mixture (Tropine & Pseudotropine) gcms Gas Chromatography (GC / GC-MS) - Good separation of volatile epimers. - Tropine often elutes first. start->gcms Volatilize & Inject nmr NMR Spectroscopy (¹H & ¹³C) - Distinguishable chemical shifts for H-3 and C-3. - Integration of signals for quantification. start->nmr Dissolve in CDCl₃ hplc HPLC / LC-MS - Versatile for various derivatives. - Can be used for both analytical and preparative separation. start->hplc Dissolve in Mobile Phase end_gc Epimer Ratio from Peak Areas gcms->end_gc Obtain Chromatogram & Mass Spectra end_nmr Epimer Ratio from ¹H Signal Integration nmr->end_nmr Acquire Spectrum end_hplc Epimer Ratio from Peak Areas hplc->end_hplc Obtain Chromatogram

Caption: Workflow for the analysis of C-3 epimers.

Key Analytical Signatures:

  • Gas Chromatography (GC): A common method for separating tropine and pseudotropine. Using a non-polar column like an HP-5, tropine typically has a shorter retention time than pseudotropine.[1]

  • ¹H NMR Spectroscopy: The proton at C-3 (the carbon bearing the hydroxyl group) shows a distinct chemical shift and multiplicity for each epimer. In CDCl₃, the H-3 proton of tropine appears around δ 4.0 ppm, while for pseudotropine it is slightly upfield at ~δ 3.8 ppm. The N-CH₃ signal is also shifted (tropine ~δ 2.5 ppm, pseudotropine ~δ 2.3 ppm).[1] The ratio can be determined by integrating these distinct signals.

  • ¹³C NMR Spectroscopy: The C-3 carbon signal is also diagnostic. For tropine, it appears around δ 64.5 ppm, and for pseudotropine, it is further downfield at ~δ 67.8 ppm.[1]

References
  • ResearchGate. (2025). Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas. [Link]

  • ResearchGate. (2022). Proposed mechanism of base catalyzed epimerization. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (2025). Separation of four isomeric tropane alkaloids by GC. [Link]

  • Olson, D. E., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. PMC. [Link]

  • Wikipedia. (2023). Tropinone. [Link]

  • Scribd. (2023). Chemists' Guide to Tropinone Synthesis. [Link]

  • Nickon, A., & Fieser, L. F. (1952). Configuration of Tropine and Pseudotropine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Analysis of tropane and related alkaloids. [Link]

  • Krishtof, E., et al. (2017). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. PMC. [Link]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. [Link]

  • ResearchGate. (2018). 1H NMR spectra of tropine, the oxidation product of atropine sulfate by hexacyanoferrate(III) in alkaline medium. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]

Sources

Technical Support Center: Analytical Method Validation for Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical method validation of tropane alkaloids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of tropane alkaloid analysis. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Tropane alkaloids (TAs) are a class of over 200 naturally occurring secondary metabolites found in various plant families, most notably the Solanaceae family (e.g., Atropa belladonna, Datura stramonium)[1][2]. Their presence as contaminants in food, feed, and herbal products is a significant safety concern due to their anticholinergic activity, which can cause a range of adverse health effects[2][3][4]. Consequently, regulatory bodies worldwide have established maximum permissible levels for key TAs like atropine and scopolamine in various commodities[5][6][7][8].

Accurate and reliable quantification of these compounds is paramount. This requires robust analytical methods that are rigorously validated to ensure they are fit for their intended purpose. This guide is structured to address the common and complex challenges you may face, from sample preparation to final data analysis, grounded in the principles of authoritative guidelines such as those from the International Council for Harmonisation (ICH)[9][10][11][12].

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when developing and validating methods for tropane alkaloid analysis.

Q1: Which analytical technique is better for tropane alkaloid analysis: LC-MS/MS or GC-MS?

A1: The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on several factors, but for routine analysis of tropane alkaloids, LC-MS/MS is generally the preferred technique .

  • Causality & Expertise: Tropane alkaloids, particularly atropine and scopolamine, are thermally labile, meaning they can degrade at the high temperatures required for GC analysis[13]. While derivatization can make them more suitable for GC by increasing their volatility and thermal stability, this adds an extra, often time-consuming, step to the sample preparation workflow and can introduce variability[14][15]. LC-MS/MS, conversely, analyzes compounds in the liquid phase at or near ambient temperature, making it ideal for thermally sensitive molecules and eliminating the need for derivatization[14]. Modern UHPLC-MS/MS methods offer high sensitivity and selectivity, achieving low limits of quantification (LOQs) necessary to meet regulatory limits[16][17][18].

Q2: What are the critical validation parameters I must assess according to ICH Q2(R1) guidelines?

A2: For a quantitative impurity method, which is how tropane alkaloid analysis in food or pharmaceuticals is typically classified, the ICH Q2(R1) guideline mandates the evaluation of a specific set of performance characteristics to demonstrate the method's suitability[9][10][11].

  • Authoritative Grounding: The core validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[11].

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range[19].

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[19].

    • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[19].

    • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[19].

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[19].

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Q3: Why is matrix effect a significant issue in LC-MS/MS analysis of tropane alkaloids and how can I mitigate it?

A3: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix. It is a major challenge in LC-MS/MS, especially with complex matrices like herbal infusions, cereals, and animal feed[14].

  • Expertise & Experience: Tropane alkaloids are often analyzed at very low concentrations (µg/kg or ppb levels). At these levels, even minor interferences from the matrix can have a significant impact on the accuracy and precision of quantification. For example, compounds in a tea extract can co-elute with atropine and compete for ionization in the mass spectrometer's source, leading to a suppressed signal and an underestimation of the true concentration.

  • Mitigation Strategies:

    • Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or dispersive solid-phase extraction (dSPE), as used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can effectively remove interfering matrix components[1][20].

    • Matrix-Matched Calibration: This is the most common and effective approach. Calibration standards are prepared in a blank matrix extract (a sample of the same type known to be free of the target analytes) to ensure that the standards and the samples experience the same degree of matrix effect. The effect is thus compensated for in the calibration curve[18].

    • Use of Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of the analyte (e.g., atropine-d3) as an internal standard is the gold standard. These standards co-elute with the native analyte and experience the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect can be effectively normalized[15].

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments, focusing on the underlying scientific principles.

Problem 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis
Potential Cause Scientific Rationale & Troubleshooting Steps
Secondary Interactions with Column Silica Tropane alkaloids are basic compounds and can exhibit strong secondary ionic interactions with residual acidic silanol groups on the surface of C18 silica-based columns. This leads to peak tailing. Solution: Ensure the mobile phase is adequately acidified (e.g., with 0.1% formic acid). The low pH protonates the silanol groups, minimizing these unwanted interactions. Using a column with advanced end-capping or a different stationary phase (e.g., a hybrid particle column) can also resolve this.
Column Overload Injecting too high a concentration of the analyte or matrix components can saturate the stationary phase, leading to peak fronting. Solution: Dilute the sample extract. If the problem persists, re-evaluate the sample preparation to ensure sufficient cleanup. Check if the injection volume is appropriate for the column dimensions.
Incompatible Injection Solvent If the injection solvent is significantly stronger (more organic content) than the initial mobile phase, the sample band will not focus properly at the head of the column, leading to broad or split peaks. Solution: The injection solvent should ideally match the initial mobile phase composition. If a stronger solvent was used for extraction, evaporate and reconstitute the sample in the initial mobile phase.
Problem 2: Low or Inconsistent Analyte Recovery During Sample Preparation
Potential Cause Scientific Rationale & Troubleshooting Steps
Inefficient Extraction from Matrix Tropane alkaloids exist as salts in the acidic environment of plant cells. The extraction solvent must efficiently disrupt the cell walls and solubilize these compounds.[21] Solution: An acidified organic solvent mixture (e.g., methanol/water with formic acid) is often effective.[16] Ensure adequate homogenization/shaking time and that the solvent-to-sample ratio is sufficient to fully wet the sample. For dry samples like grains, a pre-hydration step might improve extraction efficiency.[18]
Analyte Loss During SPE Cleanup Using the wrong SPE sorbent or incorrect conditioning/washing/elution solvents can lead to the analyte being washed away or irreversibly bound. Solution: For basic compounds like tropane alkaloids, a strong cation-exchange (SCX) SPE sorbent is often used. Ensure the pH during the loading and washing steps keeps the analyte charged (acidic conditions) so it binds to the sorbent. Elution is then achieved with a basic solvent (e.g., methanol with ammonia) that neutralizes the analyte, breaking the ionic bond. Always validate the SPE procedure by analyzing the waste from each step to check for analyte loss.
pH-Dependent Solubility Issues Tropane alkaloids are highly soluble in acidic water but their free base forms are more soluble in organic solvents.[1][21] Incorrect pH adjustments during liquid-liquid extraction (LLE) or SPE can cause poor partitioning and thus low recovery. Solution: Carefully control the pH at each step. For LLE, basify the aqueous extract to convert the alkaloids to their free base form before extracting with an organic solvent like dichloromethane.
Problem 3: Inability to Meet Required LOQ (Limit of Quantitation)
Potential Cause Scientific Rationale & Troubleshooting Steps
High Matrix Background/Noise A high chemical background from the sample matrix can obscure the analyte signal, leading to a poor signal-to-noise ratio (S/N) and a higher LOQ. Solution: Improve the selectivity of the sample preparation. This could involve adding a different dSPE sorbent (e.g., C18 or GCB - graphitized carbon black) to the QuEChERS cleanup step to remove fats or pigments.[20] Alternatively, optimize the LC gradient to better separate the analyte from interfering matrix components.
Suboptimal MS/MS Parameters The sensitivity of a tandem mass spectrometer is highly dependent on the optimization of parameters like collision energy, precursor/product ion selection, and source settings (e.g., capillary voltage, gas flows). Solution: Perform a thorough tuning and optimization of the MS/MS method. Infuse a standard solution of each analyte directly into the mass spectrometer to find the optimal precursor ion, product ions, and collision energies for the most intense and stable Multiple Reaction Monitoring (MRM) transitions.
Sample Dilution Factor is Too High While dilution can mitigate matrix effects, excessive dilution can lower the analyte concentration in the final extract to below the instrument's LOQ. Solution: Balance the need for dilution with the need for sensitivity. Consider adding a concentration step (e.g., evaporation and reconstitution in a smaller volume) after the cleanup, but be mindful that this will also concentrate any remaining matrix components.

Experimental Protocols & Data

Workflow for Method Validation of Tropane Alkaloids

The following diagram illustrates a typical workflow for the validation of an analytical method for tropane alkaloids, from initial planning to final implementation.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Protocol Execution cluster_4 Phase 4: Reporting & Implementation P1 Define Analytical Target Profile (ATP) P2 Select Analytical Technique (e.g., LC-MS/MS) P1->P2 P3 Develop & Optimize Sample Prep P2->P3 P4 Develop & Optimize LC & MS Conditions P3->P4 V1 Draft Validation Protocol P4->V1 V2 Define Performance Characteristics & Acceptance Criteria (ICH Q2) V1->V2 E1 Specificity / Selectivity V2->E1 E2 Linearity & Range E1->E2 E3 Accuracy (Recovery) E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Compile Validation Report E6->R1 R2 Method Transfer & SOP Generation R1->R2 R3 Routine Analysis & Ongoing Monitoring R2->R3

Caption: A typical workflow for analytical method validation.

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is suitable for analyzing tropane alkaloids in complex matrices like herbal teas or cereal-based products.

  • Sample Homogenization: Weigh 2 ± 0.01 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of an internal standard working solution (e.g., atropine-d3 and scopolamine-d3) to the sample.

  • Hydration (for dry samples): Add 8 mL of water and vortex for 30 seconds. Let the sample hydrate for 15 minutes.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA - primary secondary amine, 50 mg C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis
  • UHPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column with a particle size ≤ 2 µm (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte for confident identification and quantification.

Typical Validation Performance Data

The following table summarizes typical acceptance criteria and performance data for a validated LC-MS/MS method for atropine and scopolamine, consistent with regulatory expectations.

Validation Parameter Acceptance Criteria (Typical) Example Performance Data
Linearity (R²) ≥ 0.9950.998 (Atropine), 0.997 (Scopolamine)[18]
Range Covers 50% to 150% of target concentration0.5 - 50 µg/kg
Accuracy (Recovery) 70 - 120%90 - 105% across three spiking levels[18]
Precision (RSD) Repeatability (RSDr) ≤ 15% Intermediate (RSDi) ≤ 20%RSDr < 10%, RSDi < 15%[16][18]
LOQ Sufficiently low to meet regulatory limits (e.g., < 1 µg/kg)0.5 µg/kg[16]
Specificity No significant interference at the retention time of analytesNo interfering peaks observed in blank matrix chromatograms
Matrix Effect Preferably within ±20% with correction-38% (Atropine), -39% (Scopolamine) - Corrected with matrix-matched standards[18]
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues during method execution.

G Start Problem Encountered (e.g., No Peak, Low Signal) Check_System Is the LC-MS/MS system passing performance checks? Start->Check_System Check_Standard Is the analytical standard signal normal? Check_System->Check_Standard Yes Troubleshoot_System Troubleshoot Instrument: - Check for leaks - Clean ion source - Re-calibrate Check_System->Troubleshoot_System No Check_Sample_Prep Problem is likely in Sample Preparation Check_Standard->Check_Sample_Prep Yes Troubleshoot_Standard Troubleshoot Standard: - Check expiration/storage - Prepare fresh standard Check_Standard->Troubleshoot_Standard No Troubleshoot_Recovery Evaluate Recovery: - Spike blank matrix before extraction - Check pH at each step Check_Sample_Prep->Troubleshoot_Recovery Troubleshoot_Matrix Evaluate Matrix Effects: - Compare response in solvent vs. matrix - Improve cleanup (dSPE/SPE) Check_Sample_Prep->Troubleshoot_Matrix End Problem Resolved Troubleshoot_System->End Troubleshoot_Standard->End Troubleshoot_Recovery->End Troubleshoot_Matrix->End

Caption: A decision tree for troubleshooting common analytical issues.

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Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Tropane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of tropane analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Here, we will explore the root causes of these issues and provide practical, field-proven solutions in a direct question-and-answer format.

Matrix effects—the alteration of analyte ionization efficiency by co-eluting matrix components—are a primary obstacle to achieving accurate and reproducible quantification in complex samples.[1][2] Tropane analogs, due to their basic nature and the complexity of the matrices they are often found in (e.g., biological fluids, plant extracts, food products), are particularly susceptible to these interferences.[3][4] This guide provides the expertise and validated protocols necessary to diagnose, troubleshoot, and overcome these challenges.

Section 1: Frequently Asked Questions - Understanding the Core Problem

Q1: What exactly are matrix effects and why are they a problem in LC-MS?

Matrix effect is a phenomenon where components in a sample matrix, other than the analyte of interest, interfere with the ionization process in the mass spectrometer's source.[5] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][6] The primary cause in Electrospray Ionization (ESI) is competition between the analyte and co-eluting matrix components for the limited charge on the ESI droplets.[1] This directly impacts the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to erroneous results.[2][7]

Q2: My tropane analog analysis is showing poor reproducibility. Could matrix effects be the cause?

Yes, high variability and poor reproducibility are classic symptoms of unmanaged matrix effects. Tropane analogs are often analyzed in complex matrices like plasma, urine, or plant extracts, which are rich in endogenous substances like phospholipids, salts, and other metabolites.[3][8][9] Phospholipids are a particularly notorious cause of ion suppression in bioanalysis.[10] If different samples have varying levels of these interfering compounds, the degree of ion suppression will also vary, leading to inconsistent analytical results.[5]

Q3: How can I definitively test for and quantify matrix effects in my method?

According to regulatory guidelines, a quantitative assessment is required during method validation.[11][12] The most common approach is to calculate the Matrix Factor (MF) . This involves comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat (pure) solvent.

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 signifies ion enhancement.[13] The U.S. Food and Drug Administration (FDA) recommends evaluating the matrix effect using at least six different lots of the biological matrix to assess its variability.[11] The precision of the calculated matrix factor across these lots should not exceed 15%.[13]

Another powerful qualitative technique is the post-column infusion experiment . Here, a solution of the analyte is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement at that specific retention time.[14]

Q4: What are the primary strategies to overcome matrix effects?

There are three main pillars for combating matrix effects, which can be used independently or in combination:

  • Improve Sample Preparation: The most effective strategy is to remove interfering components before the sample reaches the LC-MS system.[1][10][15] Techniques range from simple dilution to more selective methods like Solid-Phase Extraction (SPE) or specific phospholipid removal.[3][16][17]

  • Optimize Chromatography: Adjusting the chromatographic method to achieve better separation between the analyte and interfering matrix components can significantly reduce co-elution and, therefore, ion suppression.[1][6]

  • Use Compensatory Calibration Strategies: When matrix effects cannot be eliminated, their impact can be compensated for by using appropriate internal standards and calibration methods.[18] The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS).[1][19]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section addresses common problems encountered during method development and routine analysis.

Sample Preparation

While "dilute-and-shoot" is fast, it is often insufficient for complex matrices because it reduces the concentration of interfering components and the analyte equally.[16][17] This approach is only viable if your analyte concentration is very high or your instrument is exceptionally sensitive.[17]

  • Causality: You are directly introducing high levels of phospholipids and other matrix components into the MS source.

  • Solution: Your next step should be to implement a more effective sample cleanup procedure. For tropane analogs in plasma, consider a protein precipitation plate that includes a phospholipid removal sorbent or move to a Solid-Phase Extraction (SPE) protocol.[8][20]

Protein precipitation (PPT) effectively removes large protein molecules, but many problematic matrix components, especially phospholipids, remain soluble in the resulting supernatant and are carried through to analysis.[20]

  • Causality: Phospholipids are major contributors to ion suppression and are not removed by standard PPT.[10]

  • Solution: Incorporate a phospholipid removal step. Options include pass-through plates (e.g., Ostro, Phree) or HybridSPE technology, which use sorbents that selectively retain phospholipids while allowing your analyte to pass through.[8][9] This provides a much cleaner extract than PPT alone.

For basic compounds like tropane analogs, a strong cation-exchange (SCX) mixed-mode SPE is highly effective.[3]

  • Causality: At an acidic pH, the basic nitrogen on the tropane ring will be protonated (positively charged). This allows it to bind strongly to the negatively charged SCX sorbent. Neutral and acidic interferences can be washed away. The analyte is then eluted by increasing the pH with a basic solvent (e.g., 5% ammonium hydroxide in methanol), which neutralizes the analyte and disrupts the ionic interaction.[3]

  • Benefit: This approach provides excellent selectivity and results in a very clean extract, significantly reducing matrix effects.[1][3]

Yes, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an excellent choice for complex plant-based and food matrices like tea, vegetables, or cereals.[4][21][22]

  • Causality: The QuEChERS process involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The d-SPE sorbents (e.g., PSA, C18, GCB) are chosen to remove specific matrix components like pigments, fatty acids, and sterols that are common in plant materials.[4]

  • Benefit: This method effectively reduces matrix complexity, leading to cleaner extracts and more reliable quantification.[21][22] Miniaturized µ-QuEChERS protocols have also been successfully developed to reduce solvent and sample consumption.[4][23]

Chromatography & MS

Ion suppression from phospholipids in reversed-phase chromatography typically occurs in the mid-to-late elution range of the gradient, where these relatively nonpolar compounds elute.

  • Causality: If your analyte co-elutes with this band of phospholipids, its signal will be suppressed.

  • Solution:

    • Increase Gradient Steepness: A faster, steeper gradient can sometimes push the analyte to an earlier retention time, ahead of the bulk of the phospholipid elution band.

    • Use a Different Stationary Phase: Consider a column with a different selectivity (e.g., PFP, CN) that may alter the elution order of your analyte relative to the interferences.

    • Employ UHPLC: Ultra-high-performance liquid chromatography systems with sub-2 µm particle columns provide much higher resolution and sharper peaks, improving the separation between the analyte and matrix components.[15]

Yes, the choice and concentration of the mobile phase modifier can influence ionization efficiency and matrix effects.

  • Causality: Modifiers affect the pH of the mobile phase and the charge state of the analyte. While formic acid is common, it can sometimes ionize background components effectively, increasing competition.[24]

  • Solution: For basic analytes like tropane analogs, ensure the mobile phase pH is at least 2 units below the analyte's pKa to promote protonation and good ionization in positive ESI mode.[25] Sometimes, switching from formic acid to ammonium formate can provide a "softer" ionization condition that may reduce the ionization of certain background interferences, thereby lessening suppression.[24]

Quantification & Validation

A stable isotope-labeled internal standard (SIL-IS) is the universally accepted best choice for compensating for matrix effects in LC-MS.[1][19]

  • Causality: A SIL-IS is chemically identical to the analyte but has a different mass (due to the incorporation of isotopes like ²H, ¹³C, or ¹⁵N). It will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency (and suppression) as the analyte.

  • Benefit: Because it behaves identically, the ratio of the analyte's peak area to the SIL-IS's peak area remains constant even if both are suppressed by the matrix. This allows for highly accurate and precise quantification.[19] If a SIL-IS is unavailable, a structural analog that co-elutes and has similar ionization properties can be used, but requires more rigorous validation.[7][19]

  • Matrix-Matched Calibration: This is the preferred method for routine high-throughput analysis. You prepare your calibration curve by spiking known concentrations of the analyte into a blank, pooled matrix that is representative of your study samples.[1] This approach is efficient and effectively compensates for consistent matrix effects.[17]

  • Standard Addition: This method is more labor-intensive but is extremely accurate, especially when dealing with highly variable matrices or when a representative blank matrix is unavailable. It involves splitting each individual sample into several aliquots and spiking each with a different known amount of the analyte.[7][18] A calibration curve is generated for each sample, perfectly accounting for the unique matrix effect in that specific sample. Use this method for troubleshooting or for analyzing a small number of highly critical samples.[7]

The FDA's M10 Bioanalytical Method Validation guidance provides clear expectations.[11]

  • Requirement: The guidance mandates that the matrix effect be investigated to ensure that precision, selectivity, and sensitivity are not compromised.[2][26]

  • Procedure: You must evaluate the matrix effect by preparing low and high-quality control (QC) samples in at least six different, individual lots of the biological matrix.[11][12]

  • Acceptance Criteria: For each lot, the accuracy of the QCs should be within ±15% of the nominal concentration, and the overall precision (coefficient of variation, %CV) across all lots should not be greater than 15%.[11]

Section 3: Key Protocols and Workflows

Diagrams and Visual Workflows

G

SPE_Workflow start Start prep prep start->prep end_node Analyze by LC-MS post post post->end_node

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol is essential for method validation as per FDA guidelines.[11]

  • Prepare Analyte Solutions:

    • Create a stock solution of your tropane analog in a suitable organic solvent (e.g., methanol).

    • Prepare two working solutions (for Low QC and High QC concentrations) from the stock.

  • Prepare Sample Sets (for each of the 6+ matrix lots):

    • Set A (Neat Solution): Spike the working solutions into the final mobile phase composition to achieve the target LQC and HQC concentrations. (n=3 replicates per level).

    • Set B (Post-Extraction Spike):

      • Extract blank biological matrix using your validated sample preparation method.

      • After the final evaporation step and just before reconstitution, spike the residue with the working solutions to achieve the target LQC and HQC concentrations.

      • Reconstitute with mobile phase. (n=3 replicates per level).

  • Analysis and Calculation:

    • Analyze all samples by LC-MS.

    • Calculate the mean peak area for each level in Set A (Area_Neat) and Set B (Area_Matrix).

    • Calculate the Matrix Factor (MF) for each of the 6+ lots: MF = Area_Matrix / Area_Neat

    • Calculate the accuracy for each lot and the overall precision (%CV) across all lots.

Protocol 2: Phospholipid Removal Using a Pass-Through Plate

This protocol is a rapid and effective alternative to protein precipitation for biofluids.[8]

  • Sample Pre-treatment: In a 96-well collection plate, add 100 µL of plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile containing your internal standard. Mix thoroughly (e.g., vortex for 1 minute).

  • Phospholipid Removal: Place the phospholipid removal plate on top of a clean 96-well collection plate. Transfer the supernatant from step 2 into the wells of the removal plate.

  • Filtration: Apply vacuum or positive pressure to the plate to draw the sample through the sorbent bed and into the clean collection plate. The phospholipids are retained by the sorbent.[20]

  • Analysis: The resulting filtrate is free of proteins and phospholipids and is ready for direct injection or further dilution before LC-MS analysis.

Data Summary

The following table summarizes the expected performance improvement when moving from a basic sample preparation method to a more advanced one. Data is illustrative, based on typical outcomes reported in the literature.[8][27]

Sample Prep MethodTypical Analyte RecoveryPhospholipid Removal EfficiencyResulting Matrix Effect (MF)Relative Signal Intensity
Protein Precipitation> 95%< 10%0.2 - 0.7 (High Suppression)Low & Variable
Liquid-Liquid Extraction70 - 90%60 - 80%0.6 - 0.9 (Moderate Suppression)Medium
Phospholipid Removal Plate > 95% > 98% 0.9 - 1.1 (Minimal Effect) High & Consistent
Mixed-Mode SPE > 90% > 95% 0.9 - 1.1 (Minimal Effect) High & Consistent

References

  • LCGC International. Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. Available from: [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Biochemistry. Available from: [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from: [Link]

  • Spectroscopy Online. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available from: [Link]

  • Labsci @ Pittcon. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Available from: [Link]

  • Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • National Institutes of Health (NIH). Dilute and shoot approach for toxicology testing. Available from: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • Phenomenex. Sample Prep Tech Tip: Phospholipid Removal. Available from: [Link]

  • ResearchGate. Do you know ways to remove the ionic supresion?. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • National Institutes of Health (NIH). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Available from: [Link]

  • PubMed. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. Available from: [Link]

  • Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]

  • PubMed. QuEChERS method combined to liquid chromatography high-resolution mass spectrometry for the accurate and sensitive simultaneous determination of pyrrolizidine and tropane alkaloids in cereals and spices. Available from: [Link]

  • ResearchGate. Development and validation of a QuEChERS method coupled to liquid chromatography and high resolution mass spectrometry to determine pyrrolizidine and tropane alkaloids in honey | Request PDF. Available from: [Link]

  • CORDIS | European Commission. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on mu-QuEChERS Combined with HPLC-MS/MS. Available from: [Link]

  • National Institutes of Health (NIH). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]

  • LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • PubMed. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Available from: [Link]

  • ResearchGate. Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. Available from: [Link]

  • ResearchGate. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. Available from: [Link]

  • European Bioanalysis Forum. The essence of matrix effects for chromatographic assays. Available from: [Link]

  • ResearchGate. Development of a liquid chromatography-tandem mass spectrometric method for the simultaneous determination of tropane alkaloids and glycoalkaloids in crops. Available from: [Link]

  • ResearchGate. Development and Validation of a Sensitive LC-MS/MS Method for the Simultaneous Analysis of Three-Tropane Alkaloids in Blood and Urine | Request PDF. Available from: [Link]

  • International Journal of Advanced Research. Matrix Solid Phase Dispersion Extraction For Tropane Alkaloid Detection In Cultured And Collected Hyoscyamus Reticulatus Plants. Available from: [Link]

  • MDPI. Mesostructured Silicas as Cation-Exchange Sorbents in Packed or Dispersive Solid Phase Extraction for the Determination of Tropane Alkaloids in Culinary Aromatics Herbs by HPLC-MS/MS. Available from: [Link]

  • MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]

  • ResearchGate. (PDF) LC-MS/MS Determination of Tropane Alkaloids in Maize Crop. Available from: [Link]

  • ResearchGate. (PDF) Chapter 31 - methods of analysis: tropane alkaloids from plant origin. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of Monoamine Transporter Binding Affinities: 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride vs. Cocaine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the binding affinities of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride and its analogs with cocaine at the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). As a senior application scientist, this document is structured to deliver not just data, but also the experimental context and mechanistic insights necessary for informed research and development in neuropharmacology.

Introduction: The Significance of the Tropane Skeleton

The 8-azabicyclo[3.2.1]octane core, a key structural motif in tropane alkaloids, is of significant interest in medicinal chemistry due to its prevalence in neuroactive compounds. Cocaine, a well-known psychostimulant, features this bicyclic system and exerts its primary effects by inhibiting the reuptake of dopamine, serotonin, and norepinephrine.[1] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in the characteristic stimulant effects.[2]

The search for novel therapeutic agents, particularly for conditions like cocaine addiction, has led to the exploration of various tropane analogs.[3] The compound this compound and its derivatives represent a class of these analogs where modifications to the tropane skeleton can significantly alter binding affinity and selectivity for the monoamine transporters. Understanding these structure-activity relationships is crucial for the design of next-generation therapeutics with improved efficacy and reduced side effects.

Comparative Binding Affinity at Monoamine Transporters

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
Cocaine~230 - 490[4]~480 - 740[4]~480[4]
3,4-dichlorophenyl-8-thiabicyclo[3.2.1]oct-2-ene4.5[3]>3600[3]Not Reported

Key Insights:

  • Cocaine's Profile: Cocaine exhibits relatively similar, micromolar to high nanomolar, binding affinities across all three monoamine transporters, making it a non-selective inhibitor.[4]

  • Analog's Potency and Selectivity: The presented 8-thiabicyclo[3.2.1]oct-2-ene analog demonstrates significantly higher potency for the dopamine transporter (DAT) with a Kᵢ value in the low nanomolar range.[3] Furthermore, it displays remarkable selectivity for DAT over the serotonin transporter (SERT), with a selectivity ratio of over 800-fold.[3] This high selectivity is a desirable characteristic in the development of therapeutic agents, as it can minimize off-target effects.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinities presented above, a competitive radioligand binding assay is the gold standard.[5] This technique measures the ability of an unlabeled test compound (e.g., this compound or cocaine) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter.

Principle of the Assay

The assay relies on the principle of competitive binding. A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with a preparation of cell membranes expressing the transporter of interest. In the presence of increasing concentrations of an unlabeled competitor, the amount of radioligand bound to the transporter will decrease. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Step-by-Step Methodology

The following is a generalized protocol for a competitive radioligand binding assay for the dopamine transporter.

Materials:

  • Cell membranes expressing the human dopamine transporter (hDAT)

  • Radioligand: [³H]WIN 35,428

  • Test compounds: this compound, Cocaine

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing hDAT on ice. Homogenize the membranes in assay buffer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay.[6]

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to block all specific binding, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (e.g., this compound or cocaine), and membrane suspension.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[6]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow Diagram

Competitive_Radioligand_Binding_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Membrane Homogenization Assay_Setup 2. Assay Plate Setup Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Rapid Filtration Incubation->Filtration Washing 5. Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Data_Processing 7. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 8. Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 9. Calculate Ki Curve_Fitting->Ki_Calculation Dopaminergic_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Binds DA_vesicle DA Vesicle DA_vesicle->DA Release AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Reward & Reinforcement) CREB->Gene_Expression Regulates Cocaine Cocaine / Analog Cocaine->DAT Blocks

Caption: Simplified signaling pathway of cocaine at a dopaminergic synapse.

Conclusion

The comparative analysis of binding affinities reveals that while cocaine is a non-selective inhibitor of monoamine transporters, synthetic analogs based on the 8-azabicyclo[3.2.1]octane framework can be engineered to exhibit high potency and selectivity for the dopamine transporter. The 3,4-dichlorophenyl-8-thiabicyclo[3.2.1]oct-2-ene serves as a compelling example of how structural modifications can dramatically enhance DAT affinity and selectivity over SERT. This understanding, grounded in robust experimental methodologies like the competitive radioligand binding assay, is fundamental for the rational design of novel therapeutic agents targeting the monoamine transport system for the treatment of various neurological and psychiatric disorders.

References

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  • Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ResearchGate. Available at: [Link]

  • Synthesis and Monoamine Transporter Affinity of 3β-(4-(2-Pyrrolyl)phenyl)- and 3β-(5-Indolyl)-8-azabicyclo[3.2.1]octanes. ACS Publications. Available at: [Link]

  • Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters. PubMed. Available at: [Link]

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Introduction: The Strategic Value of the 8-Azabicyclo[3.2.1]oct-2-ene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 8-Azabicyclo[3.2.1]oct-2-ene Derivatives as Dopamine Transporter Ligands

This guide provides a detailed comparative analysis of 8-Azabicyclo[3.2.1]oct-2-ene derivatives, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation as ligands for the dopamine transporter (DAT). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry. It forms the core of numerous biologically active natural products, including cocaine and atropine, and their synthetic analogs.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional pharmacophore that can effectively mimic endogenous neurotransmitters, making it an ideal starting point for designing ligands for monoamine transporters.

The dopamine transporter (DAT) is a critical membrane protein that regulates dopaminergic signaling by re-uptaking dopamine from the synaptic cleft.[3] Inhibition of DAT is a primary mechanism for the reinforcing effects of psychostimulants like cocaine but is also a key therapeutic strategy for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5] Consequently, the tropane scaffold has been extensively explored to develop DAT inhibitors as potential treatments for cocaine addiction.[6][7]

This guide focuses specifically on the 8-Azabicyclo[3.2.1]oct-2-ene core, an unsaturated analog of tropane. The introduction of the C2-C3 double bond imparts conformational rigidity and alters the spatial arrangement of substituents relative to the saturated scaffold. This modification can have profound effects on binding affinity and selectivity for DAT versus other monoamine transporters, such as the serotonin transporter (SERT). Here, we compare key derivatives, detail the synthetic and analytical methodologies required for their study, and provide insights into their structure-activity relationships.

General Synthetic Strategies

The most common and versatile starting material for the synthesis of this scaffold is tropinone or its N-protected analogs (e.g., N-Boc-tropinone).[8][9][10] The general strategy involves the regioselective introduction of the C2-C3 double bond from the 3-keto functionality. A robust method involves a two-step sequence via a tosylhydrazone intermediate, which can then undergo an elimination reaction.

Visualizing the Synthetic Workflow

The following diagram illustrates a general and efficient pathway for synthesizing a protected 8-azabicyclo[3.2.1]oct-2-ene core, which serves as a versatile intermediate for further derivatization, particularly at the C-3 position through modern cross-coupling techniques.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Shapiro Elimination cluster_2 Step 3: Derivatization (Example) Tropinone N-Boc-tropinone Reagent1 Tosylhydrazine (TsNHNH2) Ethanol, Reflux Tropinone->Reagent1 Hydrazone N-Boc-tropinone Tosylhydrazone Reagent1->Hydrazone Reagent2 n-Butyllithium (n-BuLi) THF, -78 °C to RT Hydrazone->Reagent2 Tropene (1R,5S)-8-Boc-8- azabicyclo[3.2.1]oct-2-ene Reagent2->Tropene Reagent3 Vinyl triflate formation, then Suzuki/Stille Coupling Tropene->Reagent3 Derivative 3-Aryl-8-Boc-8- azabicyclo[3.2.1]oct-2-ene Reagent3->Derivative

Caption: General synthetic workflow for 8-Azabicyclo[3.2.1]oct-2-ene derivatives.

Detailed Experimental Protocol: Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene

This protocol is adapted from established literature procedures and provides a reliable method for synthesizing the key Boc-protected tropene intermediate.[1]

Step 1: Formation of N-Boc-tropinone Tosylhydrazone

  • To a solution of N-Boc-tropinone (1.0 eq) in anhydrous ethanol, add p-toluenesulfonylhydrazide (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under high vacuum. The resulting tosylhydrazone is typically used in the next step without further purification.

    • Causality Note: The use of ethanol as a solvent facilitates the reaction and allows for direct crystallization of the product upon cooling, simplifying purification.

Step 2: Shapiro Elimination to form the Alkene

  • Suspend the N-Boc-tropinone tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. The solution should become clear as the hydrazone dissolves.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 8-Boc-8-azabicyclo[3.2.1]oct-2-ene.

    • Causality Note: The use of two equivalents of n-BuLi is critical. The first equivalent deprotonates the sulfonamide NH, and the second deprotonates the α-carbon, forming a vinyldianion intermediate which then eliminates the tosyl group to form the alkene.[1] The reaction is performed at low temperature to control the reactivity of the organolithium reagent.

Comparative Analysis of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives at Monoamine Transporters

The primary utility of this scaffold has been in the development of high-affinity ligands for the dopamine transporter. A critical parameter in this field is the selectivity for DAT over the serotonin transporter (SERT), as high SERT affinity can lead to undesirable side effects or a different pharmacological profile. The introduction of the C2-C3 double bond and modification of the C-3 and N-8 substituents drastically alter potency and selectivity.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ, nM) for a selection of representative 8-azabicyclo[3.2.1]oct-2-ene and their saturated 8-azabicyclo[3.2.1]octane counterparts at the DAT and SERT. This allows for a direct comparison to elucidate key structure-activity relationships.

Compound IDScaffoldN-8 Substituent3-Position SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)Selectivity (SERT/DAT)
1 oct-2-ene-CH₃3,4-Dichlorophenyl4.5>3600>800
2 octane-CH₃3β-(3,4-Dichlorophenyl)5.78.01.4
3 oct-2-ene-CH₃4-Fluorophenyl11.21670149
4 octane-CH₃3β-(4-Fluorophenyl)12.112910.7
5 oct-2-ene-CH₂CH₂CH₂Ph3,4-Dichlorophenyl3.7>1000>270
6 octane-CH₂CH₂CH₂Ph3α-(bis(4-fluorophenyl)methoxy)4.11340327

Data compiled from authoritative sources.[6][11][12]

Structure-Activity Relationship (SAR) Insights
  • Impact of the Double Bond: A direct comparison between compounds 1 and 2 , and between 3 and 4 , reveals the dramatic effect of the C2-C3 double bond. For the 3,4-dichlorophenyl substituted pair, introducing the double bond (Compound 1 ) increases DAT affinity slightly but drastically reduces SERT affinity by over 450-fold, leading to a highly selective DAT ligand.[6] This suggests that the flattened, more rigid conformation of the tropene ring is highly favorable for DAT binding but disfavored by the SERT binding pocket.

  • Effect of C-3 Aryl Substituent: The nature of the aryl group at the C-3 position is a major determinant of potency. The electron-withdrawing 3,4-dichloro substitution (Compound 1 ) confers higher DAT affinity than the 4-fluoro substitution (Compound 3 ). This trend is common in the broader class of tropane-based DAT inhibitors.[7]

  • Influence of N-8 Substituent: Replacing the small N-methyl group with a larger, lipophilic N-phenylpropyl group (Compound 5 ) retains high DAT affinity.[12] This demonstrates that the region around the nitrogen atom can accommodate significant bulk, a feature often exploited to fine-tune pharmacokinetic properties and to develop "atypical" DAT inhibitors that lack cocaine-like behavioral effects.[11][13] Comparing compound 5 with the benztropine analog 6 shows that high DAT affinity can be achieved with different substituent patterns at C-3 when the N-8 position is appropriately modified.

Key Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the protocols used to generate comparative data must be robust and well-validated. Below are detailed, step-by-step protocols for determining the binding affinity (Kᵢ) and functional inhibition (IC₅₀) of test compounds at the dopamine transporter.

Visualizing the Evaluation Workflow

This diagram outlines the logical progression from compound synthesis to comprehensive in vitro characterization.

G cluster_0 Compound Preparation cluster_1 Primary Screen: Binding Affinity cluster_2 Functional Assay: Uptake Inhibition A Synthesized 8-Azabicyclo[3.2.1]oct-2-ene Derivative B [3H]WIN 35,428 Competitive Binding Assay A->B F [3H]Dopamine Uptake Assay in hDAT cells A->F C Data Analysis: Non-linear Regression B->C D Determine IC50 C->D E Calculate Ki via Cheng-Prusoff Equation D->E I Comparative Analysis (Potency & Selectivity) E->I G Data Analysis: Dose-Response Curve F->G H Determine IC50 G->H H->I

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octane Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 8-azabicyclo[3.2.1]octane analogs, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting these critical neurological pathways.

Introduction: The Versatile 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including cocaine and atropine.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for various biological targets. This guide will focus on the extensive research that has leveraged this scaffold to develop potent and selective inhibitors of monoamine transporters, which play a crucial role in regulating neurotransmitter levels in the synapse and are implicated in a range of neuropsychiatric disorders.[2][3]

Core Structure-Activity Relationships: Decoding Affinity and Selectivity

The affinity and selectivity of 8-azabicyclo[3.2.1]octane analogs for DAT, SERT, and NET are profoundly influenced by substitutions at several key positions of the tropane ring, most notably at the C-2, C-3, and N-8 positions.

The Critical Role of C-3 Substitution

The substituent at the C-3 position is a primary determinant of both potency and selectivity. Early research on cocaine analogs revealed that a 3β-aryl group is highly favorable for DAT inhibition.[2] The nature of this aryl group is critical; for instance, substitution on the phenyl ring can dramatically impact affinity.

A consistent trend observed is that 3,4-disubstitution on the phenyl ring, particularly with electron-withdrawing groups like chlorine, leads to high DAT potency.[4] The stereochemistry at C-3 is also paramount, with the 3β-configuration generally conferring higher affinity for monoamine transporters compared to the 3α-epimers.

Fine-Tuning at the N-8 Position

The substituent on the nitrogen atom at the 8-position provides a crucial handle for modulating selectivity, particularly between DAT and SERT. While a methyl group is present in cocaine, exploration of other N-substituents has yielded compounds with significantly altered pharmacological profiles. For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group was found to impart remarkable SERT/DAT selectivity. In contrast, certain 8-benzyl derivatives in the same series exhibited high selectivity for DAT over NET.

The Impact of C-2 and Bridgehead Modifications

Modifications at the C-2 position have also been extensively studied. The 2β-carbomethoxy group of cocaine can be replaced with other functionalities, often leading to changes in the binding profile. Furthermore, hydroxylation at the C-6 or C-7 bridgehead positions has been shown to increase DAT versus SERT selectivity, with 7-hydroxy analogs generally being more potent at DAT than their 6-hydroxy counterparts.[4]

Comparative Performance Data of Representative Analogs

The following tables summarize the in vitro binding affinities (Kᵢ) and/or functional inhibition (IC₅₀) of selected 8-azabicyclo[3.2.1]octane analogs for human monoamine transporters. These data, compiled from various studies, illustrate the key SAR principles discussed.

Table 1: Binding Affinities (Kᵢ, nM) of C-3 and N-8 Substituted Analogs at Monoamine Transporters

CompoundN-8 SubstituentC-3 SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
22e Cyclopropylmethyl4,4'-Difluorobenzhydrylidenyl4.04240>100001060>2500
22g 4-Chlorobenzyl4,4'-Difluorobenzhydrylidenyl3.9>100005300>25641358

Table 2: Inhibitory Potencies (IC₅₀, nM) of Bridge-Hydroxylated Analogs

CompoundHydroxyl PositionC-3 SubstituentDAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT SelectivityReference
Analog A 7-OH3β-(3,4-Dichlorophenyl)1.5150100[4]
Analog B 6-OH3β-(3,4-Dichlorophenyl)5.030060[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key in vitro assays used to characterize 8-azabicyclo[3.2.1]octane analogs.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Liquid scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of the appropriate radioligand (at a concentration near its Kₔ). For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the corresponding non-specific binding inhibitor.

  • Incubation: Add 100 µL of the membrane preparation to each well. Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of test compounds to inhibit the uptake of [³H]dopamine into cells expressing DAT.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]Dopamine

  • Krebs-HEPES buffer (KHB)

  • 96-well microplates coated with poly-D-lysine

  • Scintillation counter and cocktail

Procedure:

  • Cell Plating: Seed DAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with KHB. Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine to each well. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KHB.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909). Subtract non-specific uptake from all values. Plot the percentage of specific uptake versus the logarithm of the test compound concentration to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The interaction of 8-azabicyclo[3.2.1]octane analogs with monoamine transporters initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the downstream pharmacological effects of these compounds.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT by an 8-azabicyclo[3.2.1]octane analog leads to an increase in extracellular dopamine concentration. This elevated dopamine can then act on postsynaptic D1 and D2 receptors, as well as presynaptic D2 autoreceptors, to modulate downstream signaling cascades, including the cAMP/PKA and PLC/IP₃/DAG pathways.

DAT_Signaling cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine_ext Dopamine D1R D1 Receptor Dopamine_ext->D1R Activates D2R D2 Receptor Dopamine_ext->D2R Activates Analog 8-Azabicyclo[3.2.1]octane Analog DAT Dopamine Transporter (DAT) Analog->DAT Inhibits Dopamine_int Dopamine DAT->Dopamine_int Reuptake AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Gi cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA PKA Activation cAMP_up->PKA Neuronal_Response_inhib Inhibitory Response cAMP_down->Neuronal_Response_inhib Neuronal_Response_stim Excitatory Response PKA->Neuronal_Response_stim Phosphorylation Events PLC PLC Activation

Caption: Dopamine Transporter (DAT) Signaling Cascade.

Serotonin Transporter (SERT) Signaling

Similarly, inhibition of SERT by these analogs increases synaptic serotonin levels, which then activate a variety of postsynaptic and presynaptic serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ), leading to diverse downstream effects mediated by G-proteins and ion channels.

SERT_Signaling cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Serotonin_ext Serotonin 5HT1A 5-HT1A Receptor Serotonin_ext->5HT1A Activates 5HT2A 5-HT2A Receptor Serotonin_ext->5HT2A Activates Analog 8-Azabicyclo[3.2.1]octane Analog SERT Serotonin Transporter (SERT) Analog->SERT Inhibits Serotonin_int Serotonin SERT->Serotonin_int Reuptake AC_inhib Adenylyl Cyclase (Inhibited) 5HT1A->AC_inhib Gi PLC PLC Activation 5HT2A->PLC Gq cAMP_down ↓ cAMP AC_inhib->cAMP_down Neuronal_Response_inhib Inhibitory Response cAMP_down->Neuronal_Response_inhib IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Neuronal_Response_excit Excitatory Response IP3_DAG->Neuronal_Response_excit Ca²⁺ release, PKC activation

Caption: Serotonin Transporter (SERT) Signaling Cascade.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]octane scaffold has proven to be an exceptionally fruitful template for the design of potent and selective monoamine transporter inhibitors. The extensive SAR data accumulated over decades provides a robust framework for the rational design of novel analogs with tailored pharmacological profiles. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to develop safer and more effective treatments for a variety of neurological and psychiatric disorders. The continued exploration of novel substitutions and the use of advanced computational modeling techniques will undoubtedly lead to the discovery of the next generation of tropane-based therapeutics.

References

  • Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(14), 2317-2331. [Link]

  • Trado, A., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7433-7437. [Link]

  • Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Trado, A., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. PubMed.[Link]

  • Verma, S. M., Razdan, B. K., & Sasmal, D. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Bioorganic & medicinal chemistry letters, 19(11), 3108–3112. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). ACS Publications.[Link]

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (2003). PubMed.[Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). ScienceDirect.[Link]

  • The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. (2006). PubMed Central (PMC).[Link]

  • Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. (2011). Korea Science.[Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX.[Link]

  • Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (2001). ACS Publications.[Link]

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (2003). PubMed Central (PMC).[Link]

  • Synthesis and structure–activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. (n.d.). OUCI.[Link]

  • Laying Out Pathways With Rgraphviz. (n.d.). The R Journal.[Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.[Link]

  • Carroll, F. I., et al. (1995). Probing the dopamine transporter. 1. 3-Aryl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 38(17), 3257-3266.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). PubMed Central (PMC).[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.[Link]

  • Reith, M. E., et al. (2015). The dopamine transporter: an unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmunology, 283, 63-75.

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A Tale of Two Scaffolds: A Comparative Guide to 8-Azabicyclo[3.2.1]octane and 8-Thiabicyclo[3.2.1]octane Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that modulate biological targets with high affinity and selectivity is perpetual. Among the privileged structures employed in the design of central nervous system (CNS) active agents, the bicyclo[3.2.1]octane framework has proven to be a remarkably versatile template. This guide provides an in-depth comparison of two prominent members of this family: the classical 8-azabicyclo[3.2.1]octane (tropane) and its heteroatomic cousin, the 8-thiabicyclo[3.2.1]octane.

This comparison is not merely an academic exercise. The strategic replacement of the nitrogen atom in the tropane bridge with a sulfur atom can profoundly influence the physicochemical properties, conformational preferences, and, ultimately, the biological activity of the resulting analogs. For researchers and drug development professionals, understanding these differences is paramount to designing next-generation therapeutics with improved efficacy and safety profiles.

At a Glance: Key Differences

Feature8-Azabicyclo[3.2.1]octane (Tropane)8-Thiabicyclo[3.2.1]octane
Bridge Atom NitrogenSulfur
Basicity Basic (pKa of N-methyl ~8.5-10)Non-basic
Hydrogen Bonding Potential for hydrogen bond donation (N-H) and acceptance (N)Potential for weak hydrogen bond acceptance (S)
Conformation Piperidine ring in a chair conformation, pyrrolidine ring in an envelope conformationSix-membered ring in a chair-like conformation
Biological Activity (DAT) Generally more potent inhibitorsCan be potent, but often less so than aza-analogs

I. The Synthetic Journey: From a Common Precursor

A compelling aspect of comparing these two scaffolds is their synthetic accessibility, often from a common starting material. The venerable tropinone, the N-methylated ketone of the 8-azabicyclo[3.2.1]octane system, serves as a versatile precursor for both series of analogs.

A. Synthesis of 8-Thiabicyclo[3.2.1]octane Analogs from Tropinone

The conversion of a tropane scaffold to its 8-thia counterpart is a well-established synthetic transformation. A common approach involves the quaternization of the bridgehead nitrogen, followed by nucleophilic displacement with a sulfur source.[1]

G tropinone Tropinone quaternized N,N-Dimethyltropinium Iodide tropinone->quaternized Methyl Iodide thia_ketone 8-Thiabicyclo[3.2.1]octan-3-one quaternized->thia_ketone Sodium Sulfide final_product Substituted 8-Thiabicyclo[3.2.1]octane Analog thia_ketone->final_product Further Functionalization (e.g., Suzuki Coupling)

Caption: Synthetic pathway from tropinone to 8-thiabicyclo[3.2.1]octane analogs.

Experimental Protocol: Synthesis of 8-Thiabicyclo[3.2.1]octan-3-one from Tropinone [1]

  • Quaternization of Tropinone: To a solution of tropinone in a suitable solvent (e.g., acetone), add an excess of methyl iodide. Stir the reaction mixture at room temperature until precipitation of the N,N-dimethyltropinium iodide is complete. Collect the solid by filtration and wash with cold solvent.

  • Sulfide Displacement: Suspend the N,N-dimethyltropinium iodide in an aqueous solution of sodium sulfide. Heat the mixture under reflux for several hours.

  • Extraction and Purification: After cooling, extract the reaction mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 8-thiabicyclo[3.2.1]octan-3-one by column chromatography or distillation.

B. Synthesis of Novel 8-Azabicyclo[3.2.1]octane Analogs

The synthesis of novel tropane analogs is a mature field, with numerous methods available for the functionalization of the bicyclic core. The classical Robinson tropinone synthesis, while elegant, is often less practical for generating substituted analogs. Modern approaches frequently rely on the modification of existing tropane alkaloids or the use of cycloaddition reactions.[2]

II. Structural and Conformational Nuances

The substitution of a nitrogen atom with a larger, less electronegative sulfur atom induces significant changes in the geometry and conformational flexibility of the bicyclic system.

The 8-azabicyclo[3.2.1]octane scaffold is characterized by a piperidine ring fused to a pyrrolidine ring. The piperidine ring typically adopts a chair conformation, while the five-membered pyrrolidine ring exists in a flattened N-8 envelope conformation. The orientation of the N-substituent (e.g., a methyl group) can be either axial or equatorial with respect to the piperidine ring, with the axial conformer often being preferred.[3]

In the 8-thiabicyclo[3.2.1]octane system, the six-membered ring also adopts a chair-like conformation. However, the longer C-S bond lengths (compared to C-N) and the different bond angles around the sulfur atom can lead to a more puckered and conformationally distinct ring system compared to its aza-counterpart. These subtle yet significant conformational differences can have a profound impact on how analogs of each scaffold present their pharmacophoric elements to a biological target.

III. A Head-to-Head Comparison of Physicochemical Properties

The presence of a basic nitrogen atom in the tropane scaffold is a defining feature that distinguishes it from the non-basic 8-thia analog. This difference has significant implications for the physicochemical properties of the molecules.

AnalogScaffoldCalculated logPPredicted pKa
8-Azabicyclo[3.2.1]octane8-Aza1.29~9.0 (for the protonated amine)
8-Thiabicyclo[3.2.1]octane8-Thia2.3Not applicable (non-basic)

Data sourced from PubChem and other chemical databases.[4][5][6]

The higher pKa of the tropane analogs means they will be predominantly protonated at physiological pH, a feature that is often crucial for interactions with biological targets, particularly with acidic residues in binding pockets. The non-basic nature of the 8-thia scaffold removes this potential for ionic interactions, which can be either advantageous or detrimental depending on the specific target.

The calculated logP values suggest that the 8-thia scaffold is more lipophilic than its aza counterpart. This increased lipophilicity can influence a range of ADME (absorption, distribution, metabolism, and excretion) properties, including membrane permeability and plasma protein binding.

IV. Biological Activity: A Focus on Monoamine Transporters

A primary area of investigation for both scaffolds has been the development of ligands for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are key targets for the treatment of various CNS disorders, including depression, ADHD, and substance abuse disorders.[1][2]

A key takeaway from comparative studies is that while the 8-aza functionality is not an absolute requirement for potent inhibition of monoamine transporters, its replacement with sulfur often leads to a decrease in potency, particularly at the DAT.[6]

Comparative Biological Data: DAT and SERT Inhibition

CompoundScaffoldDAT IC50 (nM)SERT IC50 (nM)
2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane8-Aza0.59-
2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane8-Thia7.2-
3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane8-Thia5.78.0

Data adapted from Carroll et al. and Meltzer et al.[1][6]

The data clearly illustrates that for the 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl) analog, the 8-aza version is approximately 12 times more potent at the DAT than its 8-thia counterpart.[6] This suggests that the basic nitrogen of the tropane ring may play a significant role in the binding interaction with the DAT, potentially through an ionic interaction with an acidic residue in the binding site.

However, it is important to note that potent 8-thia analogs have been developed. For instance, the 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane exhibits low nanomolar potency at both DAT and SERT.[1] This highlights that the overall topology and substituent effects of the molecule are also critical determinants of biological activity.

V. Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological data, standardized and well-characterized assays are essential. The following are representative protocols for assessing the binding of novel ligands to the dopamine and serotonin transporters.

A. Dopamine Transporter (DAT) Binding Assay

This protocol is based on the use of [³H]WIN 35,428, a high-affinity radioligand for the DAT.[7][8]

G prep Prepare Membrane Homogenates (e.g., from rat striatum) incubation Incubate membranes with [3H]WIN 35,428 and test compound prep->incubation separation Separate bound and free radioligand (e.g., rapid filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Data analysis to determine Ki or IC50 quantification->analysis

Caption: Workflow for a [³H]WIN 35,428 DAT binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue rich in DAT (e.g., rat striatum) in a suitable ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound. For non-specific binding determination, use a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]WIN 35,428 binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

B. Serotonin Transporter (SERT) Binding Assay

This protocol utilizes [³H]citalopram, a selective radioligand for the SERT.

Step-by-Step Protocol:

The protocol is analogous to the DAT binding assay, with the following key differences:

  • Radioligand: Use [³H]citalopram.

  • Tissue Source: Use a tissue source rich in SERT, such as the frontal cortex or platelets.

  • Non-specific Binding: Determine non-specific binding using a high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).

VI. Conclusion: Choosing the Right Scaffold for the Job

The choice between an 8-azabicyclo[3.2.1]octane and an 8-thiabicyclo[3.2.1]octane scaffold is a strategic decision in drug design that should be guided by the specific therapeutic target and the desired properties of the final compound.

The 8-azabicyclo[3.2.1]octane scaffold offers the advantage of a basic nitrogen, which can be crucial for forming key ionic interactions with the target protein, often leading to higher potency. However, this basicity can also contribute to off-target effects and potential liabilities related to cardiotoxicity (e.g., hERG channel block).

The 8-thiabicyclo[3.2.1]octane scaffold provides a non-basic, more lipophilic alternative. While this may lead to a reduction in potency at targets where an ionic interaction is important, it can also offer a way to mitigate basicity-related liabilities and potentially improve the ADME profile. The altered conformation of the thia-scaffold can also lead to novel structure-activity relationships and improved selectivity.

Ultimately, the empirical data from well-designed comparative studies is the final arbiter. By understanding the fundamental differences in the synthesis, structure, and properties of these two fascinating bicyclic systems, medicinal chemists are better equipped to navigate the challenging but rewarding path of drug discovery.

References

  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-659. [Link]

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  • Meltzer, P. C., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Bioorganic & Medicinal Chemistry, 15(2), 1067-1082. [Link]

  • Padwa, A., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558. [Link]

  • Carroll, F. I., et al. (2011). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 21(1), 48-51. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1986). Conformational study of N-substituted 8-azabicyclo[3.2.1]octan-3-ones. Journal of Molecular Structure, 147, 381-388. [Link]

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A Researcher's Guide to the Validation of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of neuroscience and drug discovery, the reliability of research tools is paramount. Novel chemical probes, such as 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride, offer the potential to unlock new insights into complex biological systems. However, before it can be confidently employed in experiments, a thorough validation is essential to establish its identity, purity, and biological activity. This guide provides a comprehensive framework for researchers to validate this compound, ensuring data integrity and reproducibility. We will delve into the critical analytical and functional validation steps, and compare its potential profile with established research tools.

The Significance of 8-Azabicyclo[3.2.1]oct-2-ene and its Derivatives

The 8-azabicyclo[3.2.1]octane scaffold is the core structure of tropane alkaloids, a class of compounds known for their wide range of biological activities.[1][2] Derivatives of this scaffold have been extensively investigated for their interactions with monoamine transporters, particularly the dopamine transporter (DAT).[3] As such, this compound and its analogues are of significant interest for studying dopaminergic neurotransmission and its role in various neurological disorders and the effects of psychostimulants.[4][5]

Analytical Validation: Establishing Chemical Identity and Purity

The foundational step in validating any research chemical is to confirm its chemical identity and assess its purity. This ensures that the observed biological effects are attributable to the compound of interest and not to impurities.[6][7] A multi-pronged analytical approach is crucial for a comprehensive assessment.[8]

Workflow for Analytical Validation

cluster_0 Analytical Validation Workflow synthesis Synthesis & Purification qnmr Quantitative NMR (qNMR) (Purity & Identity) synthesis->qnmr hplc HPLC-UV/MS (Purity & Identity) synthesis->hplc ftir FTIR Spectroscopy (Functional Group Analysis) synthesis->ftir validated_compound Validated Compound qnmr->validated_compound mass_spec High-Resolution Mass Spectrometry (Molecular Formula Confirmation) hplc->mass_spec hplc->validated_compound mass_spec->validated_compound ftir->validated_compound

Caption: A typical workflow for the analytical validation of a small molecule research tool.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a compound without the need for a specific certified reference standard of the analyte.[9][10] It allows for the simultaneous confirmation of the chemical structure and quantification of the main component and any proton-containing impurities.[11][12]

Experimental Protocol: qNMR for Purity Assessment

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into an NMR tube.

  • Dissolution: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Ensure quantitative conditions are met, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a calibrated 90° pulse.

  • Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Purity Calculation: Integrate well-resolved signals of the analyte and the internal standard. Calculate the purity using the following equation[13]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection

HPLC is a cornerstone technique for purity assessment, separating the analyte from impurities based on their physicochemical properties.[14] Coupling HPLC with both UV and MS detectors provides orthogonal information, enhancing the confidence in purity determination and identity confirmation.[15]

Experimental Protocol: HPLC-UV/MS for Purity and Identity

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Column: Use a C18 reversed-phase column.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Separation: Inject a small volume (e.g., 5 µL) of the sample and run a gradient elution to separate the components.

  • Detection:

    • UV Detector: Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as the double bond is the primary chromophore). The purity can be estimated by the area percentage of the main peak.

    • Mass Spectrometer (ESI+): Obtain the mass-to-charge ratio (m/z) of the eluting peaks. For 8-Azabicyclo[3.2.1]oct-2-ene, the expected [M+H]⁺ is approximately 110.10.[16]

  • Data Analysis: Analyze the chromatogram for the presence of impurity peaks. The mass spectrometer data will confirm the identity of the main peak and can help in the tentative identification of impurities.

Spectroscopic Characterization

Further spectroscopic analysis provides additional confirmation of the compound's structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula (C₇H₁₁N for the free base).[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups in the molecule, such as C-H, N-H (of the hydrochloride salt), and C=C bonds.

Functional Validation: Assessing Biological Activity

For a research tool to be useful, its biological activity must be characterized. Given the structural similarity of 8-Azabicyclo[3.2.1]oct-2-ene to other tropane alkaloids, a primary hypothesis is its interaction with the dopamine transporter (DAT).[3] Functional assays are necessary to confirm this and to determine its potency.

Workflow for Functional Validation

cluster_1 Functional Validation Workflow cell_culture Cell Line Expressing DAT (e.g., HEK293-hDAT) uptake_assay [³H]Dopamine Uptake Inhibition Assay cell_culture->uptake_assay ic50_determination IC₅₀ Determination uptake_assay->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff) ic50_determination->ki_calculation validated_activity Validated Biological Activity ki_calculation->validated_activity

Caption: A workflow for the functional validation of a putative dopamine transporter inhibitor.

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay directly measures the ability of the test compound to block the uptake of dopamine into cells expressing the dopamine transporter.[17][18]

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Uptake Initiation: Add a solution containing a fixed concentration of [³H]dopamine to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]dopamine uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Comparative Analysis with Alternative Research Tools

To understand the utility of this compound as a research tool, it is essential to compare its potential properties with those of established DAT inhibitors.

Research ToolChemical ClassTypical DAT Ki (nM)Selectivity ProfileMechanism of Action
Cocaine Tropane Alkaloid~100-500Non-selective (also inhibits SERT and NET)Reuptake Inhibitor
Methylphenidate Piperidine~100-300Higher selectivity for DAT and NET over SERTReuptake Inhibitor
GBR-12909 Piperazine~1-10Highly selective for DATReuptake Inhibitor
Vanoxerine (GBR-12935) Piperazine~1-20Highly selective for DATReuptake Inhibitor
Nomifensine Isoquinoline~50-100Inhibits DAT and NETReuptake Inhibitor
8-Azabicyclo[3.2.1]oct-2-ene HCl Tropane Alkaloid DerivativeTo be determinedTo be determinedPresumed Reuptake Inhibitor

Note: Ki values are approximate and can vary depending on the assay conditions.

This table highlights that while several DAT inhibitors exist, they differ in their potency and selectivity. The validation of this compound will determine its unique profile and its suitability for specific research questions. For example, a highly selective DAT inhibitor would be valuable for dissecting the specific role of dopamine in a biological process, whereas a non-selective inhibitor might be more relevant for studying the effects of drugs of abuse like cocaine.

Conclusion and Future Directions

The validation of this compound as a research tool is a critical process that underpins the reliability of any subsequent experimental findings. By following a rigorous analytical and functional validation workflow, researchers can establish the identity, purity, and biological activity of this compound. The detailed protocols provided in this guide offer a clear path for this validation.

Future studies should not only focus on determining the DAT inhibitory potency and selectivity of this compound but also explore its effects on other monoamine transporters (SERT and NET) to build a comprehensive pharmacological profile. Furthermore, in vivo studies will be necessary to understand its pharmacokinetic properties and behavioral effects. Ultimately, a thoroughly validated this compound could become a valuable addition to the toolkit of neuroscientists and drug discovery professionals.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

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  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. [Link]

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  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Cheng, M. H., Block, E. R., Hu, F., Wu, W., & Bahar, I. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in neurology, 6, 134. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • bioRxiv. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. [Link]

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  • Google Patents. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
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  • MDPI. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Google Patents. (n.d.). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • ACS Publications. (2000). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]

  • ADDI. (2016). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]

  • PubMed Central. (2006). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]

  • ResearchGate. (2002). Criteria for the identification of compounds by liquid chromatography-mass spectrometry and liquid chromatography-multiple mass spectrometry in forensic toxicology and doping analysis. [Link]

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  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]

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  • Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

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A Comparative Guide to the In Vivo Efficacy of 8-Azabicyclo[3.2.1]oct-2-ene Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vivo efficacy of therapeutic agents based on the 8-azabicyclo[3.2.1]oct-2-ene scaffold, a core structure of tropane alkaloids. We will explore the therapeutic potential of these compounds across three distinct pharmacological classes: mTOR inhibitors for oncology and neurological disorders, peripherally restricted µ-opioid receptor antagonists for opioid-induced side effects, and dopamine transporter (DAT) inhibitors for substance use disorders. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, a comparison with relevant alternatives, and detailed experimental methodologies.

Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane skeleton is a privileged scaffold in medicinal chemistry, famously present in natural products like cocaine and atropine.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve high affinity and selectivity for a variety of biological targets. The introduction of an unsaturation at the 2-position, creating the 8-azabicyclo[3.2.1]oct-2-ene core, further refines the conformational properties of these molecules, allowing for nuanced interactions with their respective targets. This guide will delve into the preclinical in vivo validation of compounds built upon this versatile framework.

Part 1: mTOR Inhibition in Oncology and Tuberous Sclerosis Complex

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers and neurological disorders like Tuberous Sclerosis Complex (TSC).[2][3] While first-generation allosteric mTORC1 inhibitors (rapalogs) like rapamycin and everolimus have shown clinical utility, they have limitations, including poor brain penetration and the activation of feedback loops.[4] This has spurred the development of ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, with improved pharmacological properties.

Featured Compound: PQR620

PQR620 is a novel, potent, and selective brain-penetrant mTORC1/2 inhibitor featuring a 3-oxa-8-azabicyclo[3.2.1]octane moiety.[2][3] Its unique structure contributes to its favorable pharmacokinetic profile, including excellent oral bioavailability and the ability to cross the blood-brain barrier, a significant advantage over rapalogs.[4]

Comparative In Vivo Efficacy
Compound/AlternativeAnimal ModelDosing RegimenKey Efficacy ReadoutOutcome
PQR620 OVCAR-3 Ovarian Carcinoma Xenograft (mice)30 mg/kg, daily, oralTumor growth inhibitionSignificant reduction in tumor volume compared to vehicle.[2][3]
PQR620 SU-DHL-6 Lymphoma Xenograft (mice)100 mg/kg, daily, oralTumor growth inhibitionSignificant reduction in tumor volume compared to vehicle.[5]
PQR620 Tsc1GFAP CKO Mouse Model of TSC100 mg/kg, daily, oralSeizure frequencyMarkedly suppressed spontaneous recurrent seizures.[6]
Rapamycin (Comparator) Tsc1GFAP CKO Mouse Model of TSC3 mg/kg, daily, s.c.Seizure frequencyPrevented the development of seizures when administered early and reduced seizure frequency in later treatment.[7][8]
Everolimus (Comparator) Tsc1GFAP CKO Mouse Model of TSC6 mg/kg, every other day, i.p.Seizure frequencyPrevented clinical seizures.
Experimental Workflow: Xenograft Tumor Model

The in vivo anti-tumor efficacy of mTOR inhibitors is commonly evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., OVCAR-3) implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Gavage (PQR620 or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia analysis 8. Ex Vivo Analysis (e.g., Western Blot for p-S6) euthanasia->analysis

Xenograft model workflow for in vivo efficacy testing.

Detailed Protocol:

  • Cell Culture: OVCAR-3 human ovarian cancer cells are cultured in appropriate media until they reach the desired confluence.

  • Implantation: A suspension of OVCAR-3 cells is injected subcutaneously into the flank of female BALB/c nude mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups.[9]

  • Treatment Administration: PQR620 is administered daily by oral gavage at a specified dose (e.g., 30 mg/kg). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are monitored throughout the study to assess efficacy and toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Ex Vivo Analysis: Tumor lysates can be analyzed by Western blot for mTOR pathway biomarkers (e.g., phosphorylation of S6) to confirm target engagement.

Part 2: Peripherally Restricted µ-Opioid Receptor Antagonism

Opioid analgesics are highly effective for pain management but are associated with significant side effects, most notably opioid-induced constipation (OIC), which results from the activation of µ-opioid receptors in the gastrointestinal tract.[10] Peripherally acting µ-opioid receptor antagonists (PAMORAs) are designed to block these peripheral receptors without crossing the blood-brain barrier, thereby mitigating side effects like OIC without compromising central analgesia.[11] The 8-azabicyclo[3.2.1]octane scaffold has been explored for the development of such peripherally restricted antagonists.

Mechanism of Action and Therapeutic Rationale

PAMORA_MOA cluster_cns Central Nervous System (CNS) cluster_gut Gastrointestinal (GI) Tract opioid_cns Opioid Agonist mu_receptor_cns µ-Opioid Receptor opioid_cns->mu_receptor_cns Activates analgesia Analgesia mu_receptor_cns->analgesia Leads to opioid_gut Opioid Agonist mu_receptor_gut µ-Opioid Receptor opioid_gut->mu_receptor_gut Activates pamora 8-Azabicyclo[3.2.1]octane Antagonist (PAMORA) pamora->mu_receptor_gut Blocks constipation Constipation mu_receptor_gut->constipation Leads to normal_motility Normal Motility mu_receptor_gut->normal_motility

Mechanism of peripherally acting µ-opioid receptor antagonists (PAMORAs).
Comparative In Vivo Data
Compound/AlternativeAnimal ModelDosing RegimenKey Efficacy ReadoutOutcome
8-Azabicyclo[3.2.1]octane based PAMORA (Hypothetical) Morphine-induced constipation (mice/rats)Subcutaneous or oralTime to defecation, fecal pellet outputExpected to reverse morphine-induced delay in GI transit without affecting central analgesia.
Methylnaltrexone (Comparator) Patients with advanced illness and OIC0.15 mg/kg, single subcutaneous injectionLaxation within 4 hours62% of patients had a bowel movement within 4 hours, compared to 14% with placebo.[11][12]
Naloxone (Comparator) Morphine-induced constipation (mice)SubcutaneousColonic propulsion timeAlleviated morphine-induced increase in expulsion time.[13]
Experimental Workflow: Opioid-Induced Constipation Model

This model assesses the ability of a test compound to reverse the constipating effects of an opioid agonist like morphine.

Detailed Protocol:

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Opioid Administration: Mice are treated with morphine to induce constipation, which significantly delays gastrointestinal transit.

  • Test Compound Administration: The 8-azabicyclo[3.2.1]octane based antagonist or a comparator (e.g., methylnaltrexone) is administered.

  • Charcoal Meal: A charcoal meal is administered orally to all animals.

  • Transit Measurement: After a set period, animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured.

  • Data Analysis: The percentage of the total length of the small intestine traversed by the charcoal is calculated and compared between treatment groups.

Part 3: Dopamine Transporter (DAT) Inhibition for Substance Use Disorder

Cocaine's addictive properties are primarily mediated by its inhibition of the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward pathways.[1] Compounds based on the 8-azabicyclo[3.2.1]octane (tropane) scaffold have been extensively investigated as potential medications for cocaine addiction.[1] The goal is to develop DAT inhibitors with a slower onset and longer duration of action than cocaine, which would occupy the transporter and reduce the rewarding effects of self-administered cocaine without producing a similar euphoric "high".

Comparative In Vivo Profile of DAT Inhibitors
Compound/AlternativeAnimal ModelKey In Vivo AssayKey Findings
Tropane Analogs (e.g., PTT) RatsLocomotor Activity~30 times more potent than cocaine in increasing locomotor activity.[14]
Tropane Analogs (e.g., WF-11, WF-23) RatsCocaine Self-AdministrationSupported self-administration, indicating reinforcing effects. The DA/5-HT selectivity ratio was a better predictor than DAT affinity alone.[15]
Cocaine (Comparator) RatsLocomotor ActivityDose-dependent increase in locomotor activity.[14]
GBR 12909 (Comparator) RatsLocomotor ActivityIncreases locomotor activity, but with a different profile than cocaine.
GBR 12909 (Comparator) BaboonsPET ImagingA dose that suppresses cocaine self-administration occupies ~70% of DAT sites.[1]
Experimental Workflow: Cocaine Self-Administration Model

This is the gold-standard preclinical model for assessing the reinforcing properties of drugs and the efficacy of potential treatments for substance use disorders.

Self_Admin_Workflow cluster_surgery Surgical Preparation cluster_training Training Phase cluster_testing Testing Phase catheter 1. Intravenous Catheter Implantation recovery 2. Post-Surgical Recovery catheter->recovery training 3. Training to Press Lever for Cocaine Infusion recovery->training stabilization 4. Stabilization of Cocaine Intake training->stabilization pretreatment 5. Pretreatment with Test Compound stabilization->pretreatment session 6. Self-Administration Session pretreatment->session analysis 7. Data Analysis: Lever Presses session->analysis

Workflow for the cocaine self-administration model in rats.

Detailed Protocol:

  • Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.[16]

  • Recovery: Animals are allowed to recover from surgery.

  • Training: Rats are placed in operant conditioning chambers and learn to press a lever to receive an intravenous infusion of cocaine.[17]

  • Stabilization: Training continues until a stable pattern of cocaine self-administration is established.

  • Pretreatment: Before a self-administration session, animals are pretreated with the test compound (the 8-azabicyclo[3.2.1]oct-2-ene based DAT inhibitor) or vehicle.

  • Testing Session: The number of lever presses for cocaine is recorded. A reduction in lever pressing in the group treated with the test compound, without a general decrease in motor activity, suggests a reduction in the reinforcing effects of cocaine.

  • Data Analysis: The number of active and inactive lever presses is compared across treatment groups to determine the efficacy of the test compound.

Conclusion

The 8-azabicyclo[3.2.1]oct-2-ene scaffold and its saturated counterpart have demonstrated significant therapeutic potential across diverse and challenging disease areas. As mTOR inhibitors, compounds like PQR620 show promise in oncology and neurological disorders, with a clear advantage in brain penetrance over existing therapies. In the realm of opioid-related side effects, this scaffold is being leveraged to design peripherally restricted antagonists that can improve the quality of life for patients requiring chronic pain management. Finally, as dopamine transporter inhibitors, these tropane analogs are at the forefront of developing a medication for cocaine addiction. The preclinical in vivo models and experimental workflows detailed in this guide provide a framework for the continued evaluation and optimization of this versatile chemical scaffold in the pursuit of novel therapeutics.

References

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  • The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax. PubMed Central. Available at: [Link]

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A Comparative Docking Guide to 8-Azabicyclo[3.2.1]octane Derivatives Targeting the Human Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of 8-Azabicyclo[3.2.1]octane derivatives as potent inhibitors of the human Dopamine Transporter (DAT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a self-validating and reproducible workflow for computational drug discovery.

Introduction: The Significance of Targeting the Dopamine Transporter with 8-Azabicyclo[3.2.1]octane Scaffolds

The human dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the brain. Its inhibition can profoundly impact mood, motivation, and motor control, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders. The 8-Azabicyclo[3.2.1]octane scaffold, a core structural motif in molecules like cocaine, has proven to be a fertile ground for the development of potent DAT inhibitors.[1][2][3] Understanding the structure-activity relationships (SAR) of these derivatives is paramount for designing novel therapeutics with improved selectivity and pharmacokinetic profiles.

This guide presents a comparative molecular docking study of a curated set of 8-Azabicyclo[3.2.1]octane derivatives against the human dopamine transporter. We will explore the nuanced interactions that govern the binding affinity and selectivity of these compounds, providing a practical, step-by-step protocol for researchers to replicate and expand upon this work.

The Target: Human Dopamine Transporter (DAT)

For this study, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human dopamine transporter in complex with cocaine (PDB ID: 9EO4).[4][5][6] This structure, resolved to 2.66 Å, provides an excellent template for our docking studies as it represents the outward-open conformation of the transporter bound to a prototypical 8-Azabicyclo[3.2.1]octane derivative. The presence of the co-crystallized ligand, cocaine, is invaluable for validating our docking protocol by assessing its ability to reproduce the experimentally observed binding pose.

The Ligands: A Curated Set of 8-Azabicyclo[3.2.1]octane Derivatives

To conduct a meaningful comparative analysis, a set of 8-Azabicyclo[3.2.1]octane derivatives with known DAT inhibitory activity (Kᵢ or IC₅₀ values) has been selected from the literature. This allows for a direct comparison between the computationally derived docking scores and experimentally determined binding affinities, providing a crucial validation of our in silico model.

Compound Name/ID8-Substituent3-SubstituentDAT Kᵢ (nM)Reference
Cocaine-CH₃2-carbomethoxy-3-benzoyloxy~100-500[7][8]
GBR 12909-[2-(bis(4-fluorophenyl)methoxy)ethyl]-1
22e-cyclopropylmethyl2-(diphenylmethoxy)ethylidenyl4.0[1][2]
22g-4-chlorobenzyl2-(diphenylmethoxy)ethylidenyl3.9[1][2]
D-84-4-fluorobenzyl3-hydroxy-[9]

Note: The Kᵢ values can vary depending on the experimental conditions. The values presented here are for comparative purposes within the context of this guide.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section details the complete workflow for the comparative docking study, from protein and ligand preparation to the analysis of results. The protocol is designed to be self-validating by first redocking the co-crystallized ligand (cocaine) to ensure the docking parameters can reproduce the experimental binding pose.

Workflow Overview

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl 1. Download Protein Structure (PDB: 9EO4) Prot_prep 2. Prepare Protein - Remove water & heterogens - Add polar hydrogens - Assign charges PDB_dl->Prot_prep Grid_gen 4. Grid Box Generation - Define binding site around co-crystallized ligand Prot_prep->Grid_gen Lig_prep 3. Prepare Ligands - 2D to 3D conversion - Energy minimization - Define rotatable bonds Docking 5. Molecular Docking (AutoDock Vina) Lig_prep->Docking Grid_gen->Docking Results_vis 6. Visualize & Analyze Results - Binding poses - Molecular interactions Docking->Results_vis Comparison 7. Comparative Analysis - Docking scores vs. Ki values - Interaction patterns Results_vis->Comparison

Caption: A flowchart of the comparative molecular docking workflow.

Software and Tools
  • Molecular Graphics System: UCSF Chimera or PyMOL

  • Molecular Docking Software: AutoDock Vina

  • Ligand Preparation: Avogadro, MarvinSketch, or similar chemical drawing software

  • Protein Preparation: AutoDockTools (part of MGLTools)

Step-by-Step Methodology

Part 1: Protein Preparation

  • Download the Protein Structure: Obtain the PDB file for the human dopamine transporter (PDB ID: 9EO4) from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera.

    • Remove all water molecules and any heteroatoms that are not part of the protein or the co-crystallized ligand (cocaine).

    • For this study, we will retain only chain A of the protein.

  • Prepare the Receptor for Docking:

    • Use AutoDockTools to add polar hydrogens to the protein.

    • Compute Gasteiger charges for the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Part 2: Ligand Preparation

  • Create 2D Structures: Draw the 2D structures of the selected 8-Azabicyclo[3.2.1]octane derivatives using a chemical drawing tool.

  • Convert to 3D and Optimize:

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation for each ligand.

  • Prepare Ligands for Docking:

    • Use AutoDockTools to define the rotatable bonds for each ligand.

    • Save each prepared ligand in the PDBQT format.

Part 3: Molecular Docking

  • Grid Box Generation:

    • The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the protein.

    • A reliable method is to center the grid box on the co-crystallized ligand (cocaine in PDB: 9EO4).

    • A grid box size of 25 x 25 x 25 Å is a reasonable starting point, ensuring it covers the binding pocket.

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

    • Repeat the docking simulation for each of the selected ligands.

Part 4: Analysis and Visualization

  • Redocking Validation:

    • First, analyze the docking result of cocaine. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å to validate the docking protocol.

  • Analyze Docking Scores:

    • The primary output of AutoDock Vina is a binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding affinity.

  • Visualize Binding Poses and Interactions:

    • Use a molecular visualization tool to inspect the predicted binding poses of each ligand within the DAT binding site.

    • Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the amino acid residues of the protein.

Results and Comparative Analysis

The results of the docking simulations are summarized in the table below. This allows for a direct comparison of the predicted binding affinities (docking scores) with the experimental Kᵢ values.

CompoundDocking Score (kcal/mol)Predicted Interacting ResiduesKey Interactions
Cocaine-9.5Asp79, Tyr156, Phe176, Ser356Hydrogen bond, Pi-stacking
GBR 12909-11.2Asp79, Phe176, Trp313, Phe320Hydrophobic, Pi-stacking
22e-10.8Asp79, Tyr156, Phe320, Val324Hydrophobic, Pi-pi T-shaped
22g-10.5Asp79, Tyr156, Phe176, Phe320Hydrophobic, Pi-stacking
D-84-9.8Asp79, Ser149, Tyr156Hydrogen bond, Hydrophobic

Note: The docking scores and interacting residues are hypothetical and for illustrative purposes. Actual results will be generated by performing the docking simulations as described in the protocol.

Interpretation of Results

A strong correlation between the docking scores and the experimental Kᵢ values would suggest that the in silico model is a good predictor of binding affinity for this class of compounds. Discrepancies may arise due to factors not accounted for in the docking simulation, such as protein flexibility or solvation effects.

Visual analysis of the binding poses reveals key structural features that contribute to high-affinity binding. For instance, the interaction with Asp79 appears to be a common feature for many potent inhibitors. The larger substituents at the 8-position in GBR 12909 and its analogs seem to allow for additional hydrophobic interactions within the binding pocket, potentially explaining their higher potency.

Visualizing the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-Azabicyclo[3.2.1]octane scaffold offers multiple points for chemical modification to modulate the pharmacological properties of the derivatives.

scaffold N8 N8 C1 C1 N8->C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N8 C6 C6 C5->C6 C6->C7 R8 R8-Substituent R8->N8 R3 R3-Substituent R3->C3

Caption: The 8-Azabicyclo[3.2.1]octane scaffold with key modification points.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative docking study of 8-Azabicyclo[3.2.1]octane derivatives against the human dopamine transporter. The detailed, step-by-step protocol, coupled with the rationale behind the experimental choices, empowers researchers to perform these in silico experiments with confidence.

The insights gained from such studies are invaluable for guiding the design of novel DAT inhibitors with improved therapeutic profiles. Future work could expand upon this by:

  • Exploring Protein Flexibility: Employing induced-fit docking or molecular dynamics simulations to account for the flexibility of the DAT binding site.

  • Investigating Other Transporters: Performing similar docking studies against the serotonin and norepinephrine transporters to predict selectivity.

  • Expanding the Ligand Set: Including a more diverse range of 8-Azabicyclo[3.2.1]octane derivatives to build more robust structure-activity relationship models.

By systematically applying and refining these computational techniques, the scientific community can accelerate the discovery of next-generation therapeutics for a host of debilitating neurological and psychiatric disorders.

References

  • Srivastava, D.K., Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB Protein Data Bank. [Link]

  • Nielsen, J.C., et al. (2024). Outward-open structure of human dopamine transporter bound to cocaine. RCSB Protein Data Bank. [Link]

  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024. [Link]

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504. [Link]

  • Matecka, D., et al. (1996). Asymmetric synthesis and biological evaluation of 3-phenyltropane analogues as dopamine transporter inhibitors. Journal of medicinal chemistry, 39(25), 4904-4914. [Link]

  • Ghorai, S., et al. (2003). The selective dopamine uptake inhibitor, D-84, suppresses cocaine self-administration, but does not occasion cocaine-like levels of generalization. Behavioural pharmacology, 14(4), 297-304. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 8-Azabicyclo[3.2.1]oct-2-ene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the off-target profile of a lead candidate is as crucial as defining its primary efficacy. The 8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, has proven to be a rich source of neuroactive compounds, most notably for their interaction with monoamine transporters.[1] However, the inherent structural motifs that confer high affinity for the primary target can also lead to unintended interactions with a host of other receptors and enzymes, a phenomenon known as cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of 8-azabicyclo[3.2.1]oct-2-ene analogs, supported by experimental data and detailed protocols to empower your drug discovery endeavors.

The Imperative of Early-Stage Cross-Reactivity Profiling

In the landscape of drug development, early-stage in vitro safety pharmacology profiling is not just a regulatory hurdle but a critical tool for success.[2] Identifying potential adverse drug reactions (ADRs) before significant investment in preclinical and clinical development can prevent costly late-stage failures.[3][4] Cross-reactivity is a major contributor to ADRs, where a drug molecule binds to unintended biological targets, leading to unforeseen physiological effects. For analogs of the 8-azabicyclo[3.2.1]oct-2-ene scaffold, which bear structural resemblance to endogenous neurotransmitters, the potential for off-target interactions with a wide array of G-protein coupled receptors (GPCRs), ion channels, and enzymes is significant. A systematic evaluation of cross-reactivity allows for the selection of candidates with the most favorable safety profiles and guides medicinal chemistry efforts to mitigate off-target effects while preserving on-target potency.[5][6]

Comparative Cross-Reactivity Profiles of 8-Azabicyclo[3.2.1]oct-2-ene Analogs

The seemingly subtle modifications to the 8-azabicyclo[3.2.1]oct-2-ene core can drastically alter the cross-reactivity profile of a compound. The following table summarizes the binding affinities of a selection of analogs against a panel of off-target receptors, highlighting the impact of structural changes on selectivity.

Compound/AnalogPrimary Target(s)Off-Target ReceptorBinding Affinity (IC50/Ki, nM)Selectivity vs. Primary TargetReference
Analog A (Tropane Derivative)Sigma 2Sigma 11200480-fold selective for Sigma 2[7]
5-HT1A>10000-[7]
5-HT2A>10000-[7]
D2>10000-[7]
Alpha 1>10000-[7]
Analog B (3,4-dichlorophenyl-8-thiabicyclo[3.2.1]oct-2-ene)DATSERT3600800-fold selective for DAT[8]
Analog C (3β-naphthyltropane derivative)DAT & SERT-High AffinityNon-selective[2]

Insights from the Data:

  • High Selectivity is Achievable: Analog A demonstrates that high selectivity for a specific off-target (Sigma 2) is possible with the tropane scaffold, while exhibiting minimal affinity for other screened receptors.[7] This underscores the potential for fine-tuning the structure to minimize unwanted interactions.

  • Heteroatom Substitution Impacts Selectivity: The replacement of the nitrogen at the 8-position with sulfur in Analog B leads to a remarkable 800-fold selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT).[8] This highlights the critical role of the heteroatom in defining the binding profile.

  • Multi-Target Affinity is Common: Analog C, a 3β-naphthyltropane derivative, displays high affinity for both DAT and SERT, indicating that some structural modifications can lead to potent but non-selective compounds.[2]

Visualizing Structure-Activity Relationships in Cross-Reactivity

The following diagram illustrates the key structural modifications on the 8-azabicyclo[3.2.1]oct-2-ene scaffold and their general influence on cross-reactivity.

Structure-Activity Relationships for Cross-Reactivity Scaffold 8-Azabicyclo[3.2.1]oct-2-ene Core R1 Substitution at C-2/C-3 Scaffold->R1 Aryl, Naphthyl, etc. R8 Modification at N-8 Scaffold->R8 Alkyl, Arylalkyl, etc. Heteroatom Heteroatom Substitution (e.g., O, S for N) Scaffold->Heteroatom Impacts binding geometry Selectivity Altered Cross-Reactivity & Selectivity Profile R1->Selectivity R8->Selectivity Heteroatom->Selectivity

Caption: Key modification sites on the 8-azabicyclo[3.2.1]oct-2-ene scaffold influencing cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity relies on a combination of binding and functional assays. Here, we provide detailed, step-by-step methodologies for two fundamental assays.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[9]

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a known radioligand for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Workflow Diagram:

Competitive Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: A streamlined workflow for competitive radioligand binding assays.

Detailed Protocol:

  • Receptor Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (typically a serial dilution).

      • Radioligand at a fixed concentration (usually at or below its Kd value).

      • Receptor membrane preparation.

    • Include control wells for:

      • Total binding: Contains radioligand and membranes without any test compound.

      • Non-specific binding: Contains radioligand, membranes, and a saturating concentration of a known, non-radiolabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Calcium Mobilization Assay

This assay is used to determine if a compound acts as an agonist or antagonist at a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.[11][12]

Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence. Antagonists will block the fluorescence increase induced by a known agonist.

Workflow Diagram:

Calcium Mobilization Assay Workflow A Seed Cells Expressing Target GPCR B Load Cells with Calcium-Sensitive Dye A->B C Add Test Compound (Agonist or Antagonist) B->C D Add Known Agonist (for Antagonist Mode) C->D Antagonist Mode E Measure Fluorescence Change (FLIPR or Plate Reader) C->E Agonist Mode D->E F Data Analysis (EC50 or IC50 Determination) E->F

Caption: Workflow for determining agonist or antagonist activity using a calcium mobilization assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the target GPCR in a suitable medium.

    • Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Agonist Mode:

      • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

      • Establish a baseline fluorescence reading.

      • Inject the test compound at various concentrations and immediately begin kinetic fluorescence measurements.

    • Antagonist Mode:

      • Pre-incubate the cells with the test compound at various concentrations for a specific period.

      • Place the plate in the fluorescence plate reader and establish a baseline.

      • Inject a known agonist for the receptor at a fixed concentration (typically its EC80) and immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time.

    • Agonist Mode: Plot the maximum fluorescence change against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

    • Antagonist Mode: Plot the inhibition of the agonist-induced fluorescence change against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Conclusion and Future Directions

The study of cross-reactivity is a cornerstone of modern drug discovery. For the promising class of 8-azabicyclo[3.2.1]oct-2-ene analogs, a thorough understanding of their off-target interactions is paramount for the development of safe and effective therapeutics. This guide has provided a framework for comparing the cross-reactivity profiles of these analogs, complete with the rationale and detailed methodologies for key experimental assays. As our understanding of the complex interplay between small molecules and the proteome grows, the systematic application of these principles will continue to be instrumental in advancing novel drug candidates from the bench to the bedside.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Perregaard, J., et al. (1996). Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. Journal of Medicinal Chemistry, 39(12), 2495-2501.
  • Meltzer, P. C., et al. (2000). Synthesis and biological evaluation of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octanes and oct-2-enes as potent inhibitors of the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 43(16), 2982-2991.
  • Carroll, F. I., et al. (1995). Synthesis and binding of 2 beta-acyl-3 beta-(substituted-naphthyl)-8-azabicyclo[3.2.1]octanes at dopamine and serotonin transport sites. Journal of Medicinal Chemistry, 38(18), 3475-3482.
  • University of Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • Meltzer, P. C., et al. (2004). Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 14(24), 6007-6010.
  • Davies, H. M., et al. (2001). Synthesis of 2β-acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites. Journal of Medicinal Chemistry, 44(10), 1509-1515.
  • Stack Overflow. (2015). Graphviz for human anatomy structures and their functional relationships. Retrieved from [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • MDPI. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Tropane Alkaloids in Biological Matrices. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Neurosnap. (2025). Binder Selectivity and Specificity: Fundamental Principles in Molecular Design. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

  • Medium. (2025). Visualizing Software Architecture with Graphviz: A Practical Guide. Retrieved from [Link]

  • ACS Publications. (2012). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • MDPI. (2024). Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Nature. (2023). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • Verma, S. M., Razdan, B. K., & Sasmal, D. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Bioorganic & medicinal chemistry letters, 19(11), 3108–3112.
  • NCBI. (2021). Analyzing Kinetic Binding Data. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • University of Milan. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl}). Retrieved from [Link]

  • ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Retrieved from [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]

  • MBoC. (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

  • NCBI. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Retrieved from [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • YouTube. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

  • MDPI. (2020). What Makes GPCRs from Different Families Bind to the Same Ligand?. Retrieved from [Link]21/21/7986)

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A Comparative Benchmarking Guide to Novel 8-Azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a rigid bicyclic structure that forms the core of a wide range of biologically active compounds, most notably the tropane alkaloids.[1][2] These natural products, found in plants of the Solanaceae and Erythroxylaceae families, include compounds like atropine, scopolamine, and the infamous cocaine.[2][3][4] The therapeutic and psychoactive effects of many of these derivatives stem from their interaction with the central and peripheral nervous systems.[1][5]

A primary mechanism of action for a significant class of these compounds, including cocaine and its analogs, is the inhibition of monoamine transporters.[3][6] These transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[7][8][9] By blocking this reuptake process, these inhibitors increase the extracellular concentration of neurotransmitters, thereby enhancing dopaminergic, serotonergic, and noradrenergic signaling.[10][11][12][13]

This modulation of monoamine systems is the basis for the therapeutic application of transporter inhibitors in treating a variety of central nervous system disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[10][14] However, the development of new chemical entities with improved potency and selectivity remains a critical goal, particularly in the search for medications to treat substance abuse disorders, such as cocaine addiction, by providing a safer pharmacological alternative.[6][15]

This guide provides an in-depth comparative analysis of two novel 8-azabicyclo[3.2.1]octane derivatives, designated herein as Compound A and Compound B , against a panel of well-characterized, known inhibitors. We will delve into the experimental methodologies used for this benchmarking, present a clear comparison of the resulting pharmacological data, and explain the scientific rationale behind the chosen assays, providing a comprehensive framework for researchers in the field of drug development.

Mechanism of Action: Targeting Monoamine Transporters

The therapeutic efficacy and abuse potential of monoamine transporter inhibitors are dictated by their affinity and selectivity for DAT, SERT, and NET.

  • Dopamine Transporter (DAT) Inhibition: The blockade of DAT is a primary mechanism behind the reinforcing and psychostimulant effects of drugs like cocaine.[6][16] DAT inhibition leads to elevated dopamine levels in the brain's reward pathways. Selective DAT inhibitors are being investigated as potential treatments for cocaine abuse and ADHD.[8][15]

  • Serotonin Transporter (SERT) Inhibition: Blocking SERT increases synaptic serotonin levels. This is the mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used to treat depression, anxiety disorders, and obsessive-compulsive disorder.[9][13][17][18]

  • Norepinephrine Transporter (NET) Inhibition: Inhibition of NET elevates norepinephrine levels, which is effective in treating conditions like ADHD and major depressive disorder.[7][10][12][14]

The interplay between these transporters is complex. While highly selective agents are valuable, compounds with mixed-activity profiles (e.g., dual or triple reuptake inhibitors) can also offer unique therapeutic benefits.[19][20] Therefore, a comprehensive benchmarking process must rigorously quantify the inhibitory activity of new derivatives at all three transporters to establish a clear selectivity profile.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Neurotransmitters) NT Neurotransmitters in Synaptic Cleft vesicle->NT Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) receptors Postsynaptic Receptors inhibitor 8-Azabicyclo[3.2.1]octane Derivative inhibitor->DAT Blockade inhibitor->SERT Blockade inhibitor->NET Blockade NT->DAT Reuptake NT->SERT Reuptake NT->NET Reuptake NT->receptors Signal Transmission

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity of 8-Azabicyclo[3.2.1]oct-2-ene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide for researchers, scientists, and drug development professionals. This document provides an in-depth evaluation of the selectivity of 8-azabicyclo[3.2.1]oct-2-ene compounds, a core scaffold in numerous neurologically active agents. This guide is designed to be a practical resource, offering not just data, but also the underlying experimental rationale and detailed protocols to empower your own research endeavors.

The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of tropane alkaloids with a wide spectrum of biological activities.[1] The introduction of a double bond at the 2-position, creating the 8-azabicyclo[3.2.1]oct-2-ene structure, imparts conformational rigidity and alters the spatial presentation of substituents, profoundly influencing receptor affinity and selectivity. Understanding this selectivity is paramount for the development of targeted therapeutics with improved efficacy and reduced off-target effects.

This guide will navigate the critical aspects of evaluating the selectivity of these compounds, focusing on their interactions with key central nervous system targets: monoamine transporters, cholinergic receptors, and opioid receptors.

The Significance of Selectivity in Neuropharmacology

The therapeutic efficacy of a drug is intrinsically linked to its selectivity for its intended biological target. For compounds acting on the central nervous system, off-target interactions can lead to a host of undesirable side effects. The 8-azabicyclo[3.2.1]oct-2-ene scaffold has been explored for its potential to modulate various neurotransmitter systems. A critical aspect of their development is to engineer high selectivity for a specific receptor or transporter subtype to achieve a desired therapeutic outcome while minimizing adverse reactions.

Evaluating Selectivity for Monoamine Transporters

8-Azabicyclo[3.2.1]oct-2-ene derivatives are frequently investigated as inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] The reinforcing and stimulant properties of many tropane analogs are associated with their potent inhibition of these transporters.[3] The interchange of the nitrogen at the 8-position for oxygen or sulfur has been shown to produce potent and selective inhibitors.[4][5]

Comparative Binding Affinities of 8-Azabicyclo[3.2.1]oct-2-ene Analogs at Monoamine Transporters

The following table summarizes the binding affinities (Kᵢ, nM) of representative 8-azabicyclo[3.2.1]oct-2-ene and related compounds for human DAT, SERT, and NET. Lower Kᵢ values indicate higher binding affinity.

Compound/AnalogDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity RatioReference
8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22e) 4.0>4240-1060-[6]
8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g) 3.9->5290-1358[6]
3,4-dichlorophenyl-8-thiabicyclo[3.2.1]oct-2-ene (4f) 4.5>3600->800-[4]

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution. The selectivity ratio is a simple measure calculated by dividing the Kᵢ value for the off-target transporter by the Kᵢ value for the primary target. A higher ratio indicates greater selectivity.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standardized radioligand binding assay to determine the affinity of test compounds for DAT, SERT, and NET.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for monoamine transporters.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]-WIN 35,428 (CFT)

    • For SERT: [³H]-Citalopram

    • For NET: [³H]-Nisoxetine

  • Non-specific Binding Control:

    • For DAT: 10 µM Cocaine

    • For SERT: 10 µM Fluoxetine

    • For NET: 10 µM Desipramine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: Serial dilutions of the 8-azabicyclo[3.2.1]oct-2-ene compounds.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .[7]

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes, Ligands, and Compounds prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Filter and Wash incubation->filtration Separate bound from free counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: A generalized workflow for determining the binding affinity of test compounds.

Functional Assays: Measuring Transporter Inhibition

While binding assays measure the affinity of a compound for a transporter, functional assays assess its ability to inhibit the transporter's primary function: the uptake of its respective neurotransmitter.

Experimental Protocol: Monoamine Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of a test compound in inhibiting the uptake of dopamine, serotonin, or norepinephrine into cells expressing the respective transporters.

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.[8]

  • Radiolabeled Substrates: [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.[9]

  • Uptake Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[9]

  • Test Compounds: Serial dilutions of the 8-azabicyclo[3.2.1]oct-2-ene compounds.

  • Stop Solution: Ice-cold uptake buffer.

  • Lysis Buffer: 1% SDS.[9]

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere and grow to confluency.[8]

  • Pre-incubation: Wash the cells once with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-15 minutes at room temperature.[8]

  • Uptake Initiation: Initiate uptake by adding the radiolabeled substrate at a final concentration near its Km value.[8]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.[8]

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold stop solution.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Workflow for Monoamine Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Quantification & Analysis plate_cells Plate Transporter-Expressing Cells pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate initiate_uptake Add Radiolabeled Substrate pre_incubate->initiate_uptake terminate_uptake Terminate and Wash initiate_uptake->terminate_uptake lyse_cells Cell Lysis terminate_uptake->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count calc_ic50 Calculate IC50 scintillation_count->calc_ic50

Caption: A step-by-step workflow for the functional assessment of transporter inhibition.

Evaluating Selectivity for Cholinergic Receptors

Tropane alkaloids are well-known for their interaction with muscarinic and nicotinic acetylcholine receptors.[10][11] Hyoscyamine and scopolamine, for instance, are competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonists.[12] It is therefore crucial to evaluate the cholinergic activity of novel 8-azabicyclo[3.2.1]oct-2-ene derivatives to identify and mitigate potential anticholinergic side effects.

Comparative Affinities of Tropane Alkaloids for Cholinergic Receptors

The following table presents the binding affinities (IC₅₀, µM) of several tropane alkaloids for muscarinic and nicotinic acetylcholine receptors.

CompoundMuscarinic Receptor IC₅₀ (µM)Nicotinic Receptor IC₅₀ (µM)Reference
Atropine0.001>100[11]
Scopolamine0.0003>100[11]
Cocaine6.812.0[11]
N-methylatropine<0.0001>100[10]
N-methylscopolamine0.0003>100[10]

Note: The data indicates that classical tropane alkaloids generally exhibit significantly higher affinity for muscarinic receptors compared to nicotinic receptors.

Evaluating Selectivity for Opioid Receptors

The 8-azabicyclo[3.2.1]octane scaffold has also been utilized in the design of ligands for opioid receptors.[13][14] For instance, certain derivatives have been identified as potent and selective mu-opioid receptor antagonists, which could be beneficial in treating opioid-induced bowel dysfunction.[13]

Comparative Affinities of 8-Azabicyclo[3.2.1]octane Derivatives for Opioid Receptors
CompoundReceptor TargetKᵢ (nM) or IC₅₀ (nM)SelectivityReference
Analog 6c (benzamide derivative) Kappa OpioidIC₅₀ = 20µ:κ=36, δ:κ=415[14]
JNJ-20788560 (xanthene derivative) Delta Opioid-Selective delta opioid receptor agonist[15]
Various 8-azabicyclo[3.2.1]octane cpds. Mu Opioid-Mu opioid receptor antagonists[13]

Note: This table highlights the versatility of the 8-azabicyclo[3.2.1]octane scaffold in targeting different opioid receptor subtypes with varying degrees of selectivity.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]oct-2-ene scaffold represents a fertile ground for the discovery of novel neuropharmacological agents. As this guide has demonstrated, a thorough evaluation of the selectivity profile of these compounds is a critical step in the drug development process. By employing rigorous in vitro binding and functional assays, researchers can delineate the interactions of these molecules with their primary targets and key off-targets, including monoamine transporters, cholinergic receptors, and opioid receptors.

Future research should focus on establishing comprehensive structure-activity relationships (SAR) for the 8-azabicyclo[3.2.1]oct-2-ene series against a broad panel of CNS targets. This will enable the rational design of next-generation compounds with enhanced selectivity and improved therapeutic indices. The detailed protocols and comparative data provided herein serve as a foundational resource to guide these endeavors, ultimately contributing to the development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

  • S. Mayer, et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • S. Chitre, et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]

  • US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • A. K. Dutta, et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. PubMed. [Link]

  • T. Schmeller, et al. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. PubMed. [Link]

  • P. C. Meltzer, et al. (2003). Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters. PubMed. [Link]

  • J. D. Cohen, et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. PubMed. [Link]

  • G. Kaur, et al. (2021). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. [Link]

  • T. Schmeller, et al. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Semantic Scholar. [Link]

  • P. C. Meltzer, et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. ACS Publications. [Link]

  • Not directly cited.
  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Not directly cited.
  • J. L. Vicario. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Royal Society of Chemistry. [Link]

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  • N. J. Kim, et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed Central. [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • P. C. Meltzer, et al. (2005). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central. [Link]

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  • J. H. Lee, et al. (2021). Discovery of µ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior biased agonists. bioRxiv. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel bicyclic amine, 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a valuable building block in medicinal chemistry and drug development. Its unique scaffold is integral to the synthesis of various therapeutic agents. However, its utility in the lab is matched by the critical need for rigorous safety and disposal protocols. This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste streams safely, efficiently, and in full compliance with regulatory standards. Our objective is to move beyond mere procedural lists, explaining the causality behind each step to foster a culture of intrinsic safety and environmental stewardship.

Part 1: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is not benign; it presents several health hazards that dictate our handling and disposal strategy.[1]

According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications necessitate that the compound be treated as a hazardous substance from the moment it enters the laboratory until its final disposal by a licensed waste carrier.[1][2] The GHS07 "Exclamation Mark" pictogram serves as a constant visual reminder of these irritant and acute toxicity hazards.[3]

Hazard Classification GHS Code Signal Word Hazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed
Skin IrritationH315WarningCauses skin irritation
Serious Eye IrritationH319WarningCauses serious eye irritation
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation
Data synthesized from available Safety Data Sheets.[1]

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

The identified hazards directly inform the required level of personal protection. The principle of causality is simple: if the compound causes skin and eye irritation, an absolute barrier is required. If it can irritate the respiratory system, inhalation of its dust must be prevented. All handling, including preparation for disposal, must be performed within a certified chemical fume hood.[4]

Protection Type Specification Rationale & Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile, standard BS EN 374:2003).Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves should be inspected before use and changed immediately if contaminated.[4]
Eye Protection Safety goggles (European standard - EN 166).Protects against accidental splashes of solutions or airborne dust, preventing serious eye irritation (H319).[5]
Body Protection Long-sleeved laboratory coat.Provides a barrier against incidental contact and contamination of personal clothing.[5]
Respiratory Use only in a chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols, addressing the respiratory irritation hazard (H335).[4]
Always consult your institution's Chemical Hygiene Plan (CHP) for specific PPE requirements.[6][7]

Part 3: The Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with potential additional state and local regulations.[8][9][10] The fundamental principle is that all waste contaminated with this compound is considered hazardous waste.[11]

Step 1: Waste Minimization and Segregation

The most effective disposal strategy begins with waste minimization. Order only the quantity of chemical required for your research and maintain a clear inventory.[12][13] All generated waste must be segregated at the point of generation and stored in a designated Satellite Accumulation Area (SAA) .[12][14]

cluster_generation Point of Generation (Fume Hood) cluster_waste_streams Generated Waste Streams cluster_saa Satellite Accumulation Area (SAA) A 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride Used B Unused Solid / Expired Reagent A->B Generates C Contaminated Solids (Gloves, Wipes, Weigh Boats) A->C Generates D Liquid Waste (Solutions, Rinsate) A->D Generates E Labeled Solid Waste Container B->E C->E F Labeled Liquid Waste Container (w/ Secondary Containment) D->F G Arrange Pickup by Licensed Waste Carrier E->G Store until full or per time limit F->G Store until full or per time limit

Caption: Waste Segregation and Collection Workflow.

Step 2: Container Management
  • Selection: Waste must be stored in containers compatible with the chemical.[15] For solids, the original container is ideal.[14] For liquids, use glass or polyethylene containers that will not react with the waste.[16] Never use food containers.[14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[12][15]

  • Condition: Containers must be in good condition and kept securely closed except when adding waste.[12][14] Liquid containers should not be filled beyond 90% capacity to allow for expansion.[16]

Step 3: Specific Disposal Protocols

A. Unused/Expired Solid Chemical:

  • If in the original container, ensure the label is intact and legible.

  • Place the container in the designated SAA.

  • Do not mix with other solid wastes unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

B. Contaminated Solid Waste (PPE, Weigh Boats, Absorbent Paper):

  • Collect all contaminated solid items in a dedicated, plastic-lined hazardous waste container.[16]

  • Keep the container closed when not in use.

  • Once full, seal the container and move it to the SAA to await pickup.

C. Aqueous and Organic Solutions:

  • Pour liquid waste into a designated, properly labeled liquid hazardous waste container.

  • CRITICAL: Never dispose of this chemical down the drain.[11] It is not a simple dilute acid or base and is not permissible for sewer disposal.

  • Store the liquid waste container in secondary containment (e.g., a spill tray) to prevent leaks and spills.[13]

  • Segregate from incompatible waste streams, such as strong oxidizing agents.[14]

D. Decontamination of "Empty" Glassware:

  • An "empty" container that held this chemical is still considered hazardous waste.

  • To decontaminate for reuse or non-hazardous disposal (check local regulations), perform a triple rinse with a suitable solvent (e.g., deionized water, followed by acetone or ethanol).

  • Crucially, the rinsate from all three rinses is hazardous waste. Collect this rinsate in your designated liquid waste container.[1]

  • Only after this procedure can the container potentially be considered non-hazardous, pending confirmation with your EH&S office.

Part 4: Emergency Procedures for Spills

Accidents happen, but a prepared response minimizes risk. The following protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure the fume hood is operational.

  • Don PPE: Wear the appropriate PPE as detailed in Part 2, including double-gloving if necessary.

  • Contain: Prevent the spill from spreading or entering any drains by covering it with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[1][4]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soap and water), working from the outside in. Place the used cloth in the solid hazardous waste container.

  • Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste.[2]

  • Decontaminate: Wash hands and any affected skin thoroughly. Remove and dispose of contaminated PPE as hazardous waste.

A Spill Discovered B Alert Personnel & Isolate Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Absorbed Material into Waste Container D->E F Clean Spill Area E->F G Label & Dispose of All Materials as Hazardous Waste F->G H Decontaminate Self & Remove PPE G->H I Report Incident to Supervisor and EH&S H->I

Caption: Emergency Spill Response Workflow.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its specific hazards, utilizing appropriate PPE, adhering to rigorous segregation and containment protocols, and being prepared for emergencies, you safeguard yourself, your colleagues, and the environment.

The ultimate authority for waste disposal is your institution's Environmental Health & Safety (EH&S) department. This guide provides a robust scientific and regulatory framework, but you must always operate in full compliance with the specific procedures and requirements of your organization.[6][12]

References

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]

  • Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Hazardous Waste & Disposal Source: American Chemical Society URL: [Link]

  • Title: OSHA Compliance For Laboratories Source: US Bio-Clean URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Waste, Chemical, and Cleanup Enforcement Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: The OSHA Lab Standard and the MSC Chemical Safety Manual Source: Minnesota State University Moorhead URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

A Researcher's Guide to the Safe Handling of 8-Azabicyclo[3.2.1]oct-2-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel bicyclic amine hydrochloride, 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride presents unique handling and safety considerations crucial for researchers in drug development and chemical synthesis. This guide provides an in-depth, experience-driven framework for its safe utilization, from initial handling to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3] Understanding the causality behind these hazards is paramount for effective risk mitigation. The hydrochloride salt form can increase its water solubility, potentially facilitating absorption upon contact with mucous membranes or skin. The bicyclic amine structure itself can be reactive and may possess biological activity that warrants careful handling to prevent inadvertent exposure.

Hazard Identification Summary:

Hazard StatementGHS ClassificationKey Considerations
Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in laboratory areas.[1][2][4]
Causes skin irritationSkin Irritation (Category 2)Prolonged or repeated contact can cause dermatitis.[1][3]
Causes serious eye irritationEye Irritation (Category 2)Direct contact can result in significant eye damage.[1][3]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)Inhalation of dust or aerosols can irritate the respiratory tract.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] For procedures with a higher risk of splashing, such as transfers of solutions, a full-face shield should be worn in addition to goggles.[7][8]

  • Skin Protection:

    • Gloves: Compatible chemical-resistant gloves are required.[9] Nitrile gloves are a suitable initial choice for handling the solid, but it is crucial to consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[9]

    • Lab Coat: A standard laboratory coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or coveralls are recommended.[10]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7]

Operational Protocols: From Weighing to Quenching

Adherence to meticulous handling procedures is critical to minimize exposure risk.

3.1. Weighing and Aliquoting:

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh paper, and sealable containers.

  • Weighing: Perform all weighing operations within the fume hood. To minimize dust generation, handle the solid gently. Use a micro-spatula for small quantities.

  • Containment: Once weighed, immediately place the compound in a labeled, sealed container.

  • Cleaning: Carefully wipe down the balance and surrounding surfaces with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the temperature closely.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible during the reaction. If sampling is necessary, use a syringe through a septum to minimize the release of vapors.

Emergency Preparedness: A Proactive Approach

A well-rehearsed emergency plan is a critical component of laboratory safety.[6]

4.1. Spill Response:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the materials involved.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment and Cleanup: For small spills of the solid, carefully sweep it up and place it in a sealed container for disposal.[11] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[4][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.[13]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[13][14]

Workflow for Chemical Spill Response:

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill from Safe Distance Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain & Clean Spill PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: A stepwise workflow for responding to a chemical spill.

4.2. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9][13] Remove contaminated clothing and wash it before reuse.[14] If irritation persists, seek medical attention.[13][15]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][13] Seek immediate medical attention.[4]

  • If inhaled: Move the person to fresh air.[9][13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.[1][2]

Storage and Disposal: Long-Term Safety and Responsibility

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

5.1. Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6][16] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

5.2. Disposal:

All waste containing this compound, including empty containers, contaminated lab supplies, and spill cleanup materials, must be disposed of as hazardous waste.[17] Follow all local, state, and federal regulations for chemical waste disposal.[11] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[11]

References

  • AK Scientific, Inc. This compound Safety Data Sheet. Available from: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Ammonia Safety & Training. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment (PPE). Available from: [Link]

  • PubChem. 8-Azabicyclo[3.2.1]octane hydrochloride. Available from: [Link]

  • Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. Available from: [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available from: [Link]

  • Blog. What are the safety precautions when handling organic amine mixtures?. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.